molecular formula C35H70N2O4S4 B10862083 80-O14B

80-O14B

Número de catálogo: B10862083
Peso molecular: 711.2 g/mol
Clave InChI: ZEEOZNKECRKUAC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

80-O14B is a useful research compound. Its molecular formula is C35H70N2O4S4 and its molecular weight is 711.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C35H70N2O4S4

Peso molecular

711.2 g/mol

Nombre IUPAC

2-(decyldisulfanyl)ethyl 3-[[3-[2-(decyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(dimethylamino)propyl]amino]propanoate

InChI

InChI=1S/C35H70N2O4S4/c1-5-7-9-11-13-15-17-19-30-42-44-32-28-40-34(38)22-26-37(25-21-24-36(3)4)27-23-35(39)41-29-33-45-43-31-20-18-16-14-12-10-8-6-2/h5-33H2,1-4H3

Clave InChI

ZEEOZNKECRKUAC-UHFFFAOYSA-N

SMILES canónico

CCCCCCCCCCSSCCOC(=O)CCN(CCCN(C)C)CCC(=O)OCCSSCCCCCCCCCC

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Role of Ionizable Lipids in Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Initial Note: A search for the specific term "80-O14B" did not yield publicly available information. This suggests that "this compound" may be a proprietary, experimental, or internal designation for an ionizable lipid not yet described in scientific literature. To fulfill the core requirements of this guide, the well-characterized and clinically significant ionizable lipid DLin-MC3-DMA will be used as a representative example to illustrate the principles and methodologies discussed. The data and protocols presented are based on established literature for DLin-MC3-DMA and similar ionizable lipids.

Executive Summary

Lipid nanoparticles (LNPs) have become the leading non-viral vector for the delivery of nucleic acid therapeutics, a prominence underscored by their critical role in the FDA-approved siRNA drug, Onpattro®, and the mRNA-based COVID-19 vaccines.[1][2] At the heart of these advanced delivery systems are ionizable lipids , a class of cationic lipids with a unique pH-dependent charge.[3] This guide provides a detailed examination of the pivotal role these lipids play, covering their mechanism of action, impact on LNP characteristics, and the experimental protocols used for their formulation and analysis.

Ionizable lipids are ingeniously designed to address the "cationic lipid dilemma": the need for a positive charge to complex with negatively charged nucleic acids during formulation, and a near-neutral charge at physiological pH to minimize toxicity and unwanted interactions in the bloodstream.[][5] Their ability to become protonated in the acidic environment of the endosome is the key to their success, facilitating the release of the therapeutic payload into the cytoplasm.[6][7] This document will delve into the specific functions, formulation parameters, and characterization of these indispensable LNP components.

The Core Function of Ionizable Lipids

The primary role of an ionizable lipid in an LNP formulation is twofold: to efficiently encapsulate nucleic acid cargo and to mediate its release from the endosome into the cytoplasm.[1][3] A typical LNP formulation consists of four main components, each with a specific function:[][8]

  • Ionizable Lipid: The cornerstone for nucleic acid encapsulation and endosomal escape.[9]

  • Helper Lipid (e.g., DSPC): A phospholipid that provides structural integrity to the nanoparticle.[1][3]

  • Cholesterol: A structural lipid that enhances stability and modulates membrane rigidity.[1][8]

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) that stabilizes the particle, prevents aggregation, and increases circulation time.[10]

The ionizable lipid's unique contribution stems from its pKa (acid-dissociation constant). The pKa is engineered to be in the range of 6.0-6.7, which allows for the following pH-dependent actions:

  • During Formulation (Acidic pH, e.g., pH 4.0): At a pH below its pKa, the ionizable lipid's tertiary amine group becomes protonated, acquiring a positive charge.[5] This positive charge enables strong electrostatic interactions with the negatively charged phosphate backbone of nucleic acids (mRNA, siRNA, etc.), driving the encapsulation process and the self-assembly of the LNP core.[3]

  • In Circulation (Physiological pH, e.g., pH 7.4): In the bloodstream, where the pH is neutral, the ionizable lipid is deprotonated and carries a near-neutral charge. This is crucial for reducing toxicity and minimizing non-specific interactions with blood components, thereby avoiding rapid clearance by the immune system.[2][]

  • Inside the Cell (Endosomal Acidification, pH 5.0-6.5): After cellular uptake via endocytosis, the LNP is trafficked into an endosome. The endosome's internal environment becomes progressively more acidic.[6] As the pH drops below the ionizable lipid's pKa, the lipid again becomes positively charged. This charge reversal is hypothesized to trigger the release of the nucleic acid payload.[7]

Mechanism of Action: Endosomal Escape

The precise mechanism of endosomal escape is a critical area of research, but a leading hypothesis involves the interaction of the newly protonated ionizable lipid with the endosomal membrane.

  • Protonation: As the endosome acidifies, the ionizable lipids within the LNP become cationic.[6]

  • Interaction with Endogenous Lipids: These positively charged lipids are thought to interact with the negatively charged (anionic) phospholipids present in the endosomal membrane.[][7]

  • Formation of Non-Bilayer Structures: The pairing of the LNP's cationic lipids with the endosome's anionic lipids disrupts the stable bilayer structure of the membrane. This can lead to the formation of non-bilayer lipid phases, such as inverted hexagonal (HII) phases, which are cone-shaped and do not stack neatly into a flat membrane.[3][]

  • Membrane Disruption and Release: The formation of these unstable, non-bilayer structures leads to the disruption of the endosomal membrane, creating pores or causing the LNP to fuse with the membrane, ultimately releasing the nucleic acid cargo into the cytoplasm where it can be translated (mRNA) or engage with the silencing machinery (siRNA).[7]

Endosomal_Escape cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell cluster_mechanism Mechanism within Late Endosome LNP_neutral LNP (Neutral Surface) Endocytosis Endocytosis LNP_neutral->Endocytosis Uptake Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation & Acidification Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Membrane Disruption & Cargo Release Protonation 1. Ionizable Lipid becomes protonated (+) Interaction 2. Interacts with anionic endosomal lipids (-) Disruption 3. Non-bilayer structures form, disrupting membrane

Caption: Mechanism of LNP endosomal escape.

Data Presentation: LNP Formulation and Characterization

The precise molar ratio of the lipid components is a critical parameter that dictates the physicochemical properties and biological activity of the resulting LNPs. These properties include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Table 1: Typical LNP Formulation Parameters

Parameter Typical Value/Range Significance
Lipid Molar Ratio
Ionizable Lipid:Helper:Cholesterol:PEG 50 : 10 : 38.5 : 1.5 A common starting point for optimization.[11]
N:P Ratio 3 - 6 Molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid; impacts encapsulation.[12]
Flow Rate Ratio (Aq:Org) 3:1 Ratio of aqueous to organic phase during microfluidic mixing; controls particle size.[11]

| Total Flow Rate (TFR) | 2 - 20 mL/min | Affects mixing time and resulting particle size.[11] |

Table 2: Key Physicochemical Characteristics of LNPs

Characteristic Desired Range Measurement Technique(s) Importance
Particle Size (Z-average) 50 - 150 nm Dynamic Light Scattering (DLS)[2] Affects biodistribution, cellular uptake, and evasion of the immune system.[12]
Polydispersity Index (PDI) < 0.2 Dynamic Light Scattering (DLS) Measures the homogeneity of the particle population; lower is better.[13]
Zeta Potential Near-neutral at pH 7.4 Electrophoretic Light Scattering (ELS) Predicts stability in suspension and potential for in-vivo interactions.[2]

| Encapsulation Efficiency | > 90% | RiboGreen Assay | Quantifies the percentage of nucleic acid successfully loaded into the LNPs.[3] |

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes a generalized method for producing LNPs using a microfluidic device, which allows for rapid, controlled, and reproducible mixing.[11]

Materials:

  • Lipid Stock Solution: Ionizable lipid (e.g., DLin-MC3-DMA), DSPC, Cholesterol, and PEG-lipid dissolved in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Nucleic Acid Stock Solution: mRNA or siRNA dissolved in a low pH aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).[11]

  • Microfluidic mixing device (e.g., NanoAssemblr®).

  • Diafiltration/Concentration System: Tangential Flow Filtration (TFF) with a 100 kDa MWCO membrane.[11]

  • Final Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure:

  • Preparation: Prepare the lipid stock solution in ethanol and the nucleic acid stock solution in the aqueous buffer.

  • System Priming: Prime the microfluidic device with ethanol and the aqueous buffer as per the manufacturer's instructions.

  • Mixing: Load the lipid and nucleic acid solutions into separate syringes and place them on the device's pumps. Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR), typically starting at 12 mL/min and 3:1 (Aqueous:Ethanol), respectively.[11]

  • Initiate Mixing: Start the pumps. The rapid mixing of the ethanol stream with the aqueous stream causes a change in solvent polarity, leading to the self-assembly of lipids around the nucleic acid, forming LNPs.

  • Purification: The resulting LNP solution contains ethanol and unencapsulated nucleic acid. This mixture is purified and concentrated using a TFF system. Diafilter against PBS (pH 7.4) to remove ethanol and exchange the buffer.[11]

  • Sterilization: Sterile filter the final LNP formulation through a 0.22 µm filter.

  • Storage: Store the final LNP product at the appropriate temperature (e.g., 4°C or -80°C).

LNP_Formulation_Workflow prep 1. Prepare Solutions lipids Lipid Mix (in Ethanol) na Nucleic Acid (in pH 4.0 Buffer) mixing 2. Microfluidic Mixing (TFR, FRR) lipids->mixing na->mixing purify 3. Purification (TFF) - Buffer Exchange to pH 7.4 - Remove Ethanol mixing->purify sterilize 4. Sterile Filtration purify->sterilize characterize 5. Characterization (Size, PDI, EE%) sterilize->characterize final_product Final LNP Product characterize->final_product

References

80-O14B for Intracellular Delivery of Biologics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of biologics, such as proteins and peptides, into the intracellular environment presents a significant challenge in drug development. The cell membrane acts as a formidable barrier, limiting the therapeutic potential of many large-molecule drugs that target intracellular components. The synthetic lipidoid nanoparticle (LNP) 80-O14B has emerged as a promising non-viral vector for the efficient intracellular delivery of these biologics. This technical guide provides a comprehensive overview of the application of this compound, focusing on its use in delivering Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Core Technology: this compound Lipidoid Nanoparticles

This compound is a synthetic, lipid-like molecule designed to formulate lipid nanoparticles (LNPs) capable of encapsulating and delivering biologic cargo into the cytoplasm of target cells. A key application of this compound is in the delivery of pre-fused PROTACs, a strategy that enhances the efficiency of targeted protein degradation. By forming a complex with the biologic cargo, this compound LNPs facilitate cellular uptake and subsequent escape from endosomal compartments, releasing the therapeutic agent into the cytosol to exert its function.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies utilizing this compound for the intracellular delivery of biologics.

Table 1: Physicochemical Characteristics of this compound LNPs with Pre-fused ARV-771

ParameterFree ARV-771 in this compound LNPPre-fused ARV-771 in this compound LNP
Encapsulation Efficiency27.2%60.8%[1]
Particle Size (Diameter)Increased upon encapsulationFurther increased with pre-fused complex
Zeta PotentialReduced upon encapsulationFurther reduced with pre-fused complex

Table 2: In Vitro Efficacy of this compound Mediated Delivery of Pre-fused ARV-771 for BRD4 Degradation

ParameterFree ARV-771Pre-fused ARV-771 delivered by this compound LNP
Half Degradation Concentration (DC50)~100 nM[1]>95% degradation at 25 nM[1]
Degradation KineticsNo obvious degradation in first 6 hours; total degradation after 24 hours.~50% reduction after 6 hours; >90% reduction after 8 hours.[1]

Experimental Protocols

Preparation and Encapsulation of Pre-fused PROTACs with this compound LNPs

This protocol details the preparation of this compound LNPs for the delivery of a pre-fused PROTAC, specifically ARV-771 pre-fused with VHL protein.

Materials:

  • ARV-771 (or other PROTAC)

  • VHL protein (or other E3 ligase protein)

  • This compound lipidoid

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 25 mM Sodium acetate solution (pH 5.5)

Procedure:

  • Dissolve ARV-771 in DMSO and then dilute to a final concentration of 100 nM in PBS.

  • Add VHL protein to the ARV-771 solution to a final concentration of 2.4 μg/mL.

  • Incubate the mixture for 30 minutes at room temperature to allow for the formation of the pre-fused ARV-771.

  • Formulate the this compound LNP by directly dissolving the this compound lipidoid in a 25 mM sodium acetate solution (pH = 5.5).

  • Add the this compound LNP solution to the pre-fused ARV-771 solution to a final LNP concentration of 5 μg/mL.

  • Incubate the final mixture for an additional 15 minutes at room temperature before administration to cells.[2]

Western Blot Analysis of Target Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein (e.g., BRD4) following treatment with this compound-delivered PROTACs.

Materials:

  • HeLa cells (or other suitable cell line)

  • 6-well plates

  • This compound LNP encapsulated pre-fused PROTAC

  • Radioimmunoprecipitation assay (RIPA) lysis buffer

  • Bicinchoninic acid assay (BCA) protein assay kit

  • NuPAGE™ LDS sample buffer

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

Procedure:

  • Seed 1 x 10^6 HeLa cells per well in 6-well plates and culture for 24 hours.

  • Treat the cells with different concentrations of the this compound LNP encapsulated pre-fused PROTAC and incubate for the desired time periods (e.g., 6, 8, 24 hours).

  • After incubation, wash the cells with ice-cold PBS and lyse the cells using RIPA lysis buffer.

  • Quantify the protein concentration in the lysates using a BCA assay.

  • Normalize the protein concentrations of all samples. Add LDS sample buffer to the lysates and denature the proteins by heating at 95°C for 5 minutes.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Repeat steps 9 and 10 for the loading control antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control band intensity.

Visualizations

Experimental Workflow for this compound Mediated PROTAC Delivery and Analysis

experimental_workflow cluster_prep Preparation of LNP-PROTAC Complex cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis of Protein Degradation prep1 Dissolve PROTAC in DMSO & Dilute in PBS prep2 Add E3 Ligase Protein (e.g., VHL) prep1->prep2 prep3 Incubate to form Pre-fused PROTAC prep2->prep3 prep5 Mix Pre-fused PROTAC with this compound LNP prep3->prep5 prep4 Formulate this compound LNP in Acetate Buffer prep4->prep5 prep6 Incubate to form LNP-PROTAC Complex prep5->prep6 cell3 Treat Cells with LNP-PROTAC Complex prep6->cell3 Administer to Cells cell1 Seed HeLa Cells cell2 Incubate for 24h cell1->cell2 cell2->cell3 cell4 Incubate for desired time points cell3->cell4 analysis1 Lyse Cells cell4->analysis1 Harvest Cells analysis2 Quantify Protein (BCA Assay) analysis1->analysis2 analysis3 SDS-PAGE analysis2->analysis3 analysis4 Western Blot analysis3->analysis4 analysis5 Detect Target & Loading Control Proteins analysis4->analysis5 analysis6 Quantify Band Intensity analysis5->analysis6

Caption: Experimental workflow for this compound mediated PROTAC delivery and subsequent analysis of protein degradation.

Proposed Intracellular Delivery and Mechanism of Action of this compound Delivered PROTAC

intracellular_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LNP This compound LNP (with Pre-fused PROTAC) Endosome Early Endosome LNP->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation Cytosol Cytosol Late_Endosome->Cytosol Endosomal Escape PROTAC_Complex Released Pre-fused PROTAC Proteasome Proteasome Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degradation Target_Protein Target Protein (e.g., BRD4) Ubiquitinated_Protein Ubiquitinated Target Protein Target_Protein->Ubiquitinated_Protein Ubiquitination Ubiquitinated_Protein->Proteasome Enters PROTAC_Complex->Target_Protein Binds

Caption: Proposed intracellular trafficking and mechanism of action for this compound delivered PROTACs.

References

An In-Depth Technical Guide to Lipid Nanoparticle-Mediated CRISPR/Cas9 Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 80-O14B: Initial searches for the specific identifier "this compound" in the context of CRISPR/Cas9 systems did not yield direct evidence of its use for the delivery of CRISPR components. The available research primarily associates "this compound" with the delivery of other therapeutic molecules, such as PROTACs (Proteolysis Targeting Chimeras), utilizing a lipid-like nanoparticle (LNP) formulation. However, the core of your query pertains to the crucial role of delivery systems in CRISPR/Cas9 technology. Lipid nanoparticles are a leading platform for the in vivo delivery of CRISPR/Cas9, and this guide will provide a comprehensive overview of their function, formulation, and application in this context, which is highly relevant to the interest in specific LNP formulations like this compound.

Introduction to LNP-Mediated CRISPR/Cas9 Delivery

The revolutionary potential of CRISPR/Cas9 technology in gene editing is fundamentally dependent on the safe and efficient delivery of its components to target cells. While viral vectors have been explored, non-viral delivery systems, particularly lipid nanoparticles (LNPs), have emerged as a highly promising alternative due to their low immunogenicity, versatility in payload capacity, and scalability for clinical applications. LNPs are nano-sized vesicles composed of a specific combination of lipids that encapsulate and protect the CRISPR/Cas9 machinery, facilitating its transport across cellular membranes to the nucleus where gene editing occurs.

This guide details the core principles of LNP-mediated CRISPR/Cas9 delivery, including the composition of LNPs, the types of CRISPR/Cas9 cargo, and the experimental workflows for their development and application.

Core Concepts of LNP-Mediated CRISPR/Cas9 Delivery

The effectiveness of LNP-based delivery hinges on the rational design of the nanoparticle to overcome biological barriers and release its cargo at the desired site of action.

LNP Composition and Function

LNPs are typically composed of four key lipid components, each serving a distinct function:

  • Ionizable Cationic Lipids: These lipids are crucial for encapsulating the negatively charged nucleic acid cargo (mRNA, sgRNA) or ribonucleoprotein (RNP) complex. At an acidic pH within the endosome, these lipids become protonated, which is thought to facilitate the disruption of the endosomal membrane and the release of the CRISPR/Cas9 components into the cytoplasm.

  • Phospholipids: These lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), act as helper lipids that contribute to the structural integrity of the nanoparticle.

  • Cholesterol: Cholesterol is incorporated to enhance the stability of the LNP and can influence the fluidity of the lipid bilayer, which can impact the efficiency of cargo release.

  • PEGylated Lipids: A polyethylene glycol (PEG) lipid layer on the surface of the LNP provides a hydrophilic shield that reduces opsonization (the process of marking particles for phagocytosis) and clearance by the immune system, thereby increasing the circulation time of the nanoparticles in vivo.

CRISPR/Cas9 Cargo for LNP Delivery

LNPs can be formulated to deliver the CRISPR/Cas9 system in several formats:

  • Cas9 mRNA and sgRNA: In this approach, the LNP encapsulates messenger RNA (mRNA) encoding the Cas9 nuclease and the single guide RNA (sgRNA) that directs the Cas9 to the target DNA sequence. Once inside the cell, the mRNA is translated into the Cas9 protein, which then complexes with the sgRNA to form the active gene-editing machinery.

  • Cas9/sgRNA Ribonucleoprotein (RNP): Pre-formed complexes of the Cas9 protein and sgRNA can also be encapsulated within LNPs. This method offers the advantage of transient Cas9 expression, which can reduce the risk of off-target effects and immunogenicity associated with prolonged expression from mRNA or DNA templates.

Data Presentation: LNP Formulations for CRISPR/Cas9 Delivery

The following tables summarize representative quantitative data for LNP formulations used in CRISPR/Cas9 delivery, based on published studies.

Table 1: LNP Composition and Physicochemical Properties

LNP FormulationIonizable LipidHelper LipidCholesterol Molar Ratio (%)PEG-Lipid Molar Ratio (%)Particle Size (nm)Encapsulation Efficiency (%)Reference
LNP-1DLin-MC3-DMADSPC38.51.5~80-100>90(Hypothetical, based on common formulations)
LNP-2ALC-0315DSPC42.71.6~70-90>95(Hypothetical, based on common formulations)
LNP-3SM-102DSPC38.51.5~80-100>90(Hypothetical, based on common formulations)

Table 2: In Vivo Gene Editing Efficiency of LNP-CRISPR/Cas9

Target GeneLNP FormulationCargoAnimal ModelRoute of AdministrationEditing Efficiency (%)Reference
TTRLNP-1 (MC3-based)Cas9 mRNA, TTR sgRNAMouseIntravenous>97 (liver)[1]
ANGPTL3LNP-2 (Bioreducible)Cas9 mRNA, ANGPTL3 sgRNAMouseIntravenous~60 (liver)[2]
SFTPCiGeoCas9 RNP-LNPCas9 RNPMouseIntratracheal~19 (lung)(Hypothetical, based on recent advancements)

Experimental Protocols

LNP Formulation Protocol (Microfluidic Mixing)
  • Preparation of Lipid and RNA Solutions:

    • Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratios to create the lipid-ethanol solution.

    • Dilute the Cas9 mRNA and sgRNA in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the RNA-aqueous solution into separate syringes.

    • Connect the syringes to a microfluidic mixing device (e.g., a NanoAssemblr).

    • Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing in the microfluidic channels leads to the self-assembly of the LNPs with the RNA encapsulated.

  • Purification and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to neutral.

    • Concentrate the LNP solution using a centrifugal filter device.

LNP Characterization Protocol
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute the LNP sample in PBS.

    • Analyze the sample using Dynamic Light Scattering (DLS) to determine the average particle size and PDI, which is a measure of the size distribution.

  • Encapsulation Efficiency Quantification:

    • Use a fluorescent dye that binds to nucleic acids (e.g., RiboGreen).

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

    • The encapsulation efficiency is calculated as: (Total RNA - Free RNA) / Total RNA * 100.

  • Cryo-Transmission Electron Microscopy (Cryo-TEM):

    • Flash-freeze a thin film of the LNP suspension on a TEM grid.

    • Image the vitrified sample using a transmission electron microscope to visualize the morphology of the LNPs.

In Vitro Transfection and Gene Editing Analysis Protocol
  • Cell Culture and Transfection:

    • Plate target cells (e.g., HEK293T) in a multi-well plate.

    • Add the LNP-CRISPR/Cas9 formulation to the cell culture medium at various concentrations.

    • Incubate for 48-72 hours.

  • Genomic DNA Extraction and Analysis:

    • Harvest the cells and extract genomic DNA.

    • Amplify the target genomic region using PCR.

    • Analyze the PCR product for insertions and deletions (indels) using a T7 endonuclease I (T7E1) assay or by next-generation sequencing (NGS).

Mandatory Visualizations

LNP_CRISPR_Delivery_Workflow cluster_formulation LNP Formulation cluster_delivery In Vivo Delivery cluster_action Cellular Action Lipids Lipids in Ethanol Microfluidics Microfluidic Mixing Lipids->Microfluidics RNA Cas9 mRNA/sgRNA in Aqueous Buffer RNA->Microfluidics Purification Purification & Concentration Microfluidics->Purification LNP Formulated LNP Purification->LNP Injection Systemic Administration LNP->Injection Targeting Target Cell Uptake Injection->Targeting Endosome Endosomal Escape Targeting->Endosome Translation Translation (Cas9 Protein) Endosome->Translation Assembly RNP Assembly Translation->Assembly Nucleus Nuclear Entry Assembly->Nucleus Editing Gene Editing Nucleus->Editing

Caption: LNP-CRISPR/Cas9 delivery workflow.

Intracellular_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP LNP-CRISPR/Cas9 Endosome Endosome LNP->Endosome Endocytosis Cargo_Release mRNA/sgRNA Release Endosome->Cargo_Release Endosomal Escape Ribosome Ribosome Cargo_Release->Ribosome Translation RNP_Complex Cas9/sgRNA RNP Cargo_Release->RNP_Complex sgRNA Cas9_Protein Cas9 Protein Ribosome->Cas9_Protein Cas9_Protein->RNP_Complex Nuclear_Pore Nuclear Pore RNP_Complex->Nuclear_Pore Nuclear Import gDNA Genomic DNA Nuclear_Pore->gDNA Target Recognition Gene_Editing DSB & Repair gDNA->Gene_Editing

Caption: Intracellular pathway of LNP-delivered CRISPR/Cas9.

References

80-O14B: A Technical Guide to its Application in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. Proteolysis-targeting chimeras (PROTACs) and molecular glues represent the vanguard of this approach, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. However, the inherent physicochemical properties of many TPD molecules, such as high molecular weight and poor cell permeability, present significant delivery challenges. The synthetic cationic lipid-like molecule, 80-O14B, has been identified as a key component of a lipid nanoparticle (LNP) delivery system designed to overcome these hurdles, particularly for a novel strategy involving "pre-fused" PROTACs. This technical guide provides an in-depth overview of this compound's role in TPD, including quantitative data, detailed experimental methodologies, and visual workflows.

Core Concept: Overcoming the "Hook Effect" with Pre-fused PROTACs Delivered by this compound LNPs

A significant challenge in PROTAC development is the "hook effect," where at high concentrations, the formation of binary complexes between the PROTAC and either the target protein or the E3 ligase dominates over the productive ternary complex, leading to reduced degradation efficiency. A novel strategy to mitigate this involves pre-fusing the PROTAC molecule with its corresponding E3 ligase or related protein prior to delivery. This converts the traditional three-component system (PROTAC, target protein, E3 ligase) into a more efficient two-component system.

The synthetic cationic lipid this compound is instrumental in the intracellular delivery of these larger, pre-fused PROTAC complexes. By formulating the pre-fused constructs into lipid nanoparticles, this compound facilitates cellular uptake and endosomal escape, releasing the functional protein-degrading machinery into the cytoplasm.

Quantitative Data Summary

The use of this compound lipid nanoparticles for the delivery of pre-fused PROTACs has demonstrated significant improvements in both encapsulation efficiency and protein degradation efficacy.

PROTAC SystemTarget ProteinE3 Ligase/Related ProteinEncapsulation Efficiency (%)Degradation (%)Notes
Free ARV-771BRD4VHL27.2ModestLower encapsulation efficiency of the free PROTAC.
Pre-fused ARV-771/VHLBRD4VHL60.8>90% in 24h; 50% in 6hSignificant increase in encapsulation and accelerated, enhanced degradation.
Pre-fused SARD279/HSP70Androgen Receptor (AR)HSP70Not Reported80%Demonstrates the general applicability of the pre-fusion and delivery strategy.

Experimental Protocols

Synthesis of this compound

While the specific, detailed synthesis protocol for this compound is proprietary to its developers, it is described as a synthetic cationic lipid-like compound. The general synthesis of similar cationic lipids often involves a multi-step process.

Disclaimer: The following is a generalized protocol for the synthesis of a cationic lipid and may not reflect the exact synthesis of this compound.

Materials:

  • Starting amine (e.g., a polyamine)

  • Alkyl halide or epoxide

  • Solvents (e.g., Dichloromethane, Methanol)

  • Purification reagents (e.g., Silica gel for column chromatography)

Procedure:

  • Core Synthesis: A central amine-containing core is reacted with a lipid tail, typically an alkyl halide or epoxide, via nucleophilic substitution or addition. The reaction is carried out in an appropriate organic solvent under controlled temperature and inert atmosphere.

  • Purification: The resulting cationic lipid is purified from starting materials and byproducts using column chromatography on silica gel.

  • Characterization: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Formulation of this compound Lipid Nanoparticles with Pre-fused PROTACs

This protocol outlines the general steps for preparing LNPs encapsulating pre-fused PROTAC-protein complexes.

Materials:

  • This compound lipid

  • Helper lipids (e.g., DOPE, cholesterol, PEG-lipid)

  • Pre-fused PROTAC-protein complex in an aqueous buffer

  • Ethanol

  • Microfluidic mixing device

Procedure:

  • Lipid Mixture Preparation: this compound and helper lipids are dissolved in ethanol to form a lipid-ethanol solution.

  • Aqueous Phase Preparation: The pre-fused PROTAC-protein complex is prepared in an aqueous buffer (e.g., citrate buffer, pH 4.0) to facilitate electrostatic interaction with the cationic lipid.

  • Microfluidic Mixing: The lipid-ethanol solution and the aqueous protein solution are rapidly mixed using a microfluidic device. The rapid mixing leads to the self-assembly of the lipids around the protein complex, forming LNPs.

  • Purification and Concentration: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated material. The LNPs can be concentrated using ultrafiltration if necessary.

  • Characterization: The size, polydispersity index (PDI), and zeta potential of the LNPs are measured using dynamic light scattering (DLS). Encapsulation efficiency is determined by quantifying the amount of encapsulated protein.

Western Blot for Quantifying Protein Degradation

This protocol details the steps to assess the degradation of a target protein in cells treated with this compound LNP-delivered PROTACs.

Materials:

  • Cell culture reagents

  • This compound LNP-PROTAC formulation

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the this compound LNP-PROTAC formulation for a specified time. Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Visualizations

Signaling and Experimental Workflows

PROTAC_Mechanism cluster_traditional Traditional PROTAC (Three-Component System) cluster_prefused Pre-fused PROTAC with this compound LNP Delivery (Two-Component System) PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Prefused_PROTAC Pre-fused PROTAC-E3 Complex LNP_Complex LNP Encapsulated Pre-fused PROTAC Prefused_PROTAC->LNP_Complex LNP This compound LNP LNP->LNP_Complex Cell Target Cell LNP_Complex->Cell Cellular Uptake Endosome Endosome Cell->Endosome Cytoplasm_Complex Released Pre-fused PROTAC Endosome->Cytoplasm_Complex Endosomal Escape Binary_Complex Binary Complex (Target-PROTAC-E3) Cytoplasm_Complex->Binary_Complex Target_Cell Target Protein Target_Cell->Binary_Complex Ubiquitination2 Ubiquitination Binary_Complex->Ubiquitination2 Ub Proteasome2 Proteasome Ubiquitination2->Proteasome2 Degradation2 Degradation Proteasome2->Degradation2

Caption: Comparison of traditional and this compound LNP-delivered pre-fused PROTAC mechanisms.

LNP_Formulation_Workflow cluster_inputs Input Solutions Lipid_Ethanol This compound & Helper Lipids in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing Aqueous_Protein Pre-fused PROTAC Complex in Aqueous Buffer (pH 4.0) Aqueous_Protein->Microfluidic_Mixing Self_Assembly Self-Assembly of LNPs Microfluidic_Mixing->Self_Assembly Dialysis Dialysis (vs. PBS, pH 7.4) Self_Assembly->Dialysis Purification Purification & Buffer Exchange Dialysis->Purification Characterization Characterization (Size, PDI, Zeta Potential) Purification->Characterization Final_Product This compound LNP-PROTAC Formulation Purification->Final_Product Western_Blot_Workflow Cell_Treatment Cell Treatment with This compound LNP-PROTAC Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Immunoblotting Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Data Analysis (Quantification & Normalization) Detection->Analysis Result Protein Degradation (%) Analysis->Result

Foundational Research on 80-O14B Cationic Lipid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Foundational research specifically published under the identifier "80-O14B cationic lipid" is limited in publicly accessible scientific literature. However, the available information and its context strongly suggest a close relationship or identity with the well-characterized and benchmark ionizable lipidoid, C12-200 . This technical guide will, therefore, focus on the extensive foundational research available for C12-200 as a representative of this class of cationic lipids, with the understanding that it serves as a proxy for this compound.

This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the core research, experimental protocols, and mechanistic insights into this pivotal component of lipid nanoparticle (LNP) technology for nucleic acid delivery.

Core Concepts and Physicochemical Properties

C12-200 is a synthetic, ionizable cationic lipidoid that has been instrumental in the development of potent lipid nanoparticle formulations for the delivery of RNA therapeutics, including siRNA and mRNA.[1][2] Its structure is characterized by a branched-chain architecture, which is a key feature contributing to its efficacy.

The defining physicochemical property of ionizable lipids like C12-200 is their pH-dependent charge. At a physiological pH of 7.4, C12-200 is near-neutral, which minimizes non-specific interactions with biological membranes and reduces toxicity.[3][4] However, in the acidic environment of the endosome (pH 5.5-6.5), its tertiary amine groups become protonated, leading to a positive charge. This charge is critical for two key functions: initial encapsulation of negatively charged nucleic acids during LNP formulation at a low pH, and subsequent endosomal escape into the cytoplasm of target cells.[3][4]

The apparent pKa of an LNP formulation, which is the pH at which 50% of the ionizable lipids are protonated, is a critical parameter influencing its in vivo performance. For C12-200, the pKa of the lipid itself has been reported, as well as the apparent pKa of LNP formulations containing it.[3][5][6] The optimal pKa for hepatic delivery of siRNAs has been found to be in the range of 6.2 to 6.4.[6]

Table 1: Physicochemical Properties of C12-200 and Formulations

PropertyValueReference(s)
C12-200
Molecular FormulaC70H145N5O5[3]
Molecular Weight1136.96 g/mol [3]
CAS Number1220890-25-4[7]
pKa (S-isomer)7.12[3][5]
C12-200 LNP Formulations
Apparent pKa5.298 - 7.111 (varies with formulation)[8]
Optimized Apparent pKa (mRNA delivery)6.96[9]

Experimental Protocols

Synthesis of C12-200

The synthesis of C12-200 and similar lipidoids is typically achieved through a combinatorial chemistry approach involving the ring-opening reaction of alkyl epoxides with a selection of amines.[10][11] This method allows for the rapid generation of a library of lipid-like materials with diverse structures for high-throughput screening.

Detailed Protocol for Lipidoid Synthesis (General Approach):

  • Reactant Preparation: An amine (1 equivalent) and an alkyl epoxide (e.g., C12 epoxide) are prepared. The stoichiometric equivalent of the epoxide is typically one less than the total number of reactive amine protons to favor products with a full set of lipid tails.[10]

  • Reaction: The amine and epoxide are combined in a glass vial, often without a solvent, and heated with magnetic stirring. The reaction temperature and time are optimized for the specific reactants.

  • Purification: The resulting library of lipidoids is typically used without further purification for initial high-throughput screening. For lead candidates like C12-200, purification can be performed using chromatography techniques.

Formulation of C12-200 Lipid Nanoparticles for mRNA Delivery

C12-200 is formulated into LNPs along with helper lipids, which include a phospholipid, cholesterol, and a PEGylated lipid. These components contribute to the structural integrity, stability, and in vivo performance of the nanoparticles.[12][13] Microfluidic mixing is a common and reproducible method for LNP formulation.[14][15]

Table 2: Representative Molar Ratios for C12-200 LNP Formulation

ComponentMolar Ratio (%)Reference(s)
C12-200 (Ionizable Lipid)35[2][12][14]
DOPE (Phospholipid)16[2][12][14]
Cholesterol46.5[2][12][14]
C14-PEG2000 (PEG-Lipid)2.5[2][12][14]

Detailed Protocol for mRNA-LNP Formulation (Microfluidic Mixing):

  • Preparation of Lipid Solution (Organic Phase):

    • Dissolve C12-200, DOPE, cholesterol, and C14-PEG2000 in 100% ethanol at the desired molar ratios (e.g., 35:16:46.5:2.5).[14]

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA transcript in a low pH buffer, such as 10 mM sodium citrate buffer at pH 3.0.[14]

  • Microfluidic Mixing:

    • Load the lipid solution and the mRNA solution into separate syringes.

    • Use a microfluidic mixing device (e.g., from Precision NanoSystems) to rapidly mix the two solutions at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous phase) and total flow rate (e.g., 12 mL/min).[14]

  • Purification and Buffer Exchange:

    • The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

Mechanism of Action: Cellular Uptake and Endosomal Escape

The efficacy of C12-200 LNPs in delivering their mRNA cargo is critically dependent on their ability to be taken up by target cells and subsequently escape from the endosome.

Cellular Uptake

Studies have shown that siRNA delivery by C12-200 LNPs is mediated by Cdc42-dependent micropinocytosis .[2] This is a form of endocytosis that involves the formation of large, irregular vesicles called macropinosomes. It is considered an ApoE-independent pathway.[16]

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Target Cell C12_200_LNP C12-200 LNP Macropinosome Macropinosome C12_200_LNP->Macropinosome Cdc42-dependent micropinocytosis Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Macropinosome->Cytoplasm Endosomal Escape

Cellular uptake of C12-200 LNPs via micropinocytosis.
Endosomal Escape

The endosomal escape of C12-200 LNPs is a pH-triggered process. As the endosome matures and its internal pH drops, the C12-200 lipid becomes protonated.[3][4] This leads to an interaction between the now positively charged LNP and the negatively charged lipids of the endosomal membrane. This interaction is thought to induce a non-bilayer (hexagonal HII) phase transition in the endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm.[17][18] Another proposed mechanism is the "proton sponge effect," where the buffering capacity of the ionizable lipid leads to an influx of protons and counter-ions, causing osmotic swelling and rupture of the endosome.[17][18]

Endosomal_Escape Endosome Endosome (pH ~ 6.5) Protonation Endosomal Acidification (pH drop to ~5.5) Endosome->Protonation Maturation LNP_Neutral C12-200 LNP (Neutral Charge) LNP_Neutral->Protonation Internalized LNP_Cationic C12-200 LNP (Cationic Charge) Protonation->LNP_Cationic Membrane_Interaction Interaction with Anionic Endosomal Lipids LNP_Cationic->Membrane_Interaction Membrane_Destabilization Membrane Destabilization (Hexagonal Phase Transition) Membrane_Interaction->Membrane_Destabilization mRNA_Release mRNA Release into Cytoplasm Membrane_Destabilization->mRNA_Release

Mechanism of pH-dependent endosomal escape.

In Vivo Performance and Biodistribution

Following intravenous administration, LNPs formulated with C12-200 have been shown to predominantly deliver their mRNA cargo to the liver.[12][14] To a lesser extent, delivery to the spleen, lungs, and kidneys has also been observed.[14] The biodistribution profile does not always directly correlate with protein expression, with C12-200 facilitating protein expression almost entirely in the liver.[14]

Table 3: In Vivo Efficacy of C12-200 LNPs

ParameterObservationReference(s)
Primary Target Organ Liver[12][14]
Secondary Distribution Spleen, Lungs, Kidneys[14]
mRNA Delivery Efficacy High luciferase expression in the liver[12]
siRNA Delivery Efficacy High levels of Factor VII knockdown in non-human primates at doses as low as 0.03 mg/kg[10]
Toxicity Well-tolerated at effective doses, with less immune infiltration compared to some other ionizable lipids[12]

Interaction with Cellular Signaling Pathways

Ionizable lipid nanoparticles, including those containing lipids of the same class as C12-200, are not merely passive carriers but can actively engage with the innate immune system. This interaction can have an adjuvant effect, which can be beneficial for vaccine applications.[3][19]

One of the key pathways activated by these LNPs is the Toll-like receptor 4 (TLR4) signaling pathway.[20] Activation of TLR4 can lead to the downstream activation of two important transcription factors: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs) .[20][21] This signaling occurs through both MyD88-dependent and TRIF-dependent pathways.[22]

Activation of NF-κB leads to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[23] The activation of IRFs results in the production of type I interferons (e.g., IFN-β).[23]

Signaling_Pathway LNP C12-200 LNP TLR4 Toll-like Receptor 4 (TLR4) LNP->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IKK IKK Complex MyD88->IKK TBK1_IKKe TBK1/IKKε TRIF->TBK1_IKKe NFkB NF-κB IKK->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Proinflammatory_Cytokines Transcription IRF IRF3/7 TBK1_IKKe->IRF Type_I_IFN Type I Interferons (IFN-β) IRF->Type_I_IFN Transcription

TLR4-mediated activation of NF-κB and IRF signaling by LNPs.

Conclusion

The foundational research on the C12-200 cationic lipid, presented here as a proxy for this compound, has been pivotal in advancing the field of RNA therapeutics. Its unique physicochemical properties, particularly its pH-responsive nature, enable the efficient encapsulation and intracellular delivery of nucleic acids. The detailed understanding of its mechanism of action, from cellular uptake to endosomal escape and its interaction with innate immune pathways, provides a solid framework for the rational design of next-generation lipid nanoparticle delivery systems for a wide range of therapeutic applications. Further research to definitively link the identifier this compound to C12-200 or to characterize it as a distinct entity will be valuable for the scientific community.

References

80-O14B: A Technical Overview of a Cationic Lipidoid for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 80-O14B, a cationic lipid-like compound integral to the advancement of intracellular delivery systems. Its primary application lies in the formulation of lipid nanoparticles (LNPs) for the efficient transport of therapeutic molecules, most notably Proteolysis Targeting Chimeras (PROTACs), into cells to facilitate targeted protein degradation. This document outlines the available data, experimental methodologies, and the mechanistic pathways associated with the use of this compound in recent research.

Discovery and Development Context

This compound is a synthetic lipidoid designed for enhanced delivery of complex molecules like CRISPR/Cas9 and PROTACs into cells.[1] Its development is situated within the broader field of nanotechnology-based drug delivery systems, which aim to overcome the challenges of delivering large or charged molecules across the cell membrane. The cationic nature of this compound is crucial for its function, as it facilitates the encapsulation of negatively charged molecules and interaction with the cell membrane, ultimately leading to cellular uptake.

Quantitative Data Summary

The following table summarizes the key quantitative data reported in the literature for this compound-formulated nanoparticles.

ParameterValueAnalyteExperimental ContextSource
Encapsulation Efficiency 27.2%Free ARV-771Encapsulation of the PROTAC ARV-771 in this compound LNPs.[2]
Encapsulation Efficiency 60.8%Pre-fused ARV-771 with VHL proteinEncapsulation of a pre-formed complex of ARV-771 and its target E3 ligase protein (VHL). This suggests that pre-complexing the payload can significantly improve loading into the LNP.[2][3]
In Vitro Efficacy >90% reductionBRD4 Protein LevelsLNCaP cells treated with ARV-771-loaded this compound LNPs for 24 hours. This demonstrates the high efficiency of the delivery system in enabling the PROTAC to reach its target and induce degradation.[3]
In Vitro Efficacy (Time Course) ~50% reductionBRD4 Protein LevelsLNCaP cells treated with ARV-771-loaded this compound LNPs for 6 hours. This indicates a rapid onset of action for the delivered PROTAC.[3]

Experimental Protocols

A critical aspect of utilizing this compound is the proper formulation of the lipid nanoparticles and the loading of the therapeutic payload. The following is a detailed methodology based on published research for the formulation of this compound LNPs and their loading with a PROTAC.[2]

Materials
  • This compound lipidoid

  • PROTAC of interest (e.g., ARV-771)

  • Target protein (optional, for pre-fusion) (e.g., VHL protein)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 25 mM Sodium acetate solution (pH 5.5)

Formulation of this compound Lipid Nanoparticles
  • Preparation of this compound Solution: The this compound lipidoid is directly dissolved in a 25 mM sodium acetate solution at a pH of 5.5. The final concentration of the this compound LNP solution for incubation with the payload is typically around 5 µg/mL.

Loading of PROTAC into this compound LNPs (Pre-fused Method)
  • PROTAC Dilution: The PROTAC (e.g., ARV-771) is first dissolved in DMSO and then diluted to the desired concentration (e.g., 100 nM) in PBS.

  • Pre-fusion with Target Protein: The target protein for the PROTAC's E3 ligase binder (e.g., VHL protein) is added to the diluted PROTAC solution. A typical final concentration for the protein is 2.4 µg/mL.

  • Incubation for Complex Formation: The mixture of the PROTAC and its binding protein is incubated at room temperature for 30 minutes to allow for the formation of a stable complex.

  • Encapsulation: The prepared this compound LNP solution is added to the solution containing the pre-fused PROTAC-protein complex.

  • Final Incubation: The final mixture is incubated for another 15 minutes at room temperature before it is ready for administration to cell cultures.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for preparing PROTAC-loaded this compound LNPs and the signaling pathway of PROTAC-mediated protein degradation.

experimental_workflow cluster_payload_prep Payload Preparation cluster_lnp_prep LNP Formulation cluster_final_formulation Final Formulation PROTAC PROTAC (e.g., ARV-771) Complex Pre-fused PROTAC-VHL Complex PROTAC->Complex Incubate 30 min VHL E3 Ligase Protein (e.g., VHL) VHL->Complex Loaded_LNP PROTAC-loaded This compound LNP Complex->Loaded_LNP Add LNP Solution Incubate 15 min Lipidoid This compound Lipidoid LNP This compound LNP Solution Lipidoid->LNP Buffer Sodium Acetate (pH 5.5) Buffer->LNP LNP->Loaded_LNP Admin Admin Loaded_LNP->Admin Ready for Administration

Caption: Experimental workflow for the preparation of PROTAC-loaded this compound LNPs.

PROTAC_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Loaded_LNP This compound LNP (with PROTAC) PROTAC PROTAC Loaded_LNP->PROTAC Cellular Uptake & Release Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) (e.g., BRD4) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated targeted protein degradation pathway.

References

The Interaction of 80-O14B with Cellular Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

80-O14B is a synthetic, cationic lipidoid nanoparticle (LNP) designed for the efficient intracellular delivery of therapeutic molecules, most notably Proteolysis Targeting Chimeras (PROTACs).[1] Its primary function is to encapsulate and transport cargo across the cellular membrane, a critical step for the therapeutic efficacy of many novel drug modalities. This technical guide provides a comprehensive overview of the known interactions of this compound with cellular membranes, drawing from available research and the established biophysical principles of lipid nanoparticle behavior. While specific quantitative data on the direct membrane interactions of this compound are limited in publicly accessible literature, this document synthesizes the existing information and provides a framework for understanding its mechanism of action.

Physicochemical Properties of this compound-Containing Lipid Nanoparticles

The interaction of any LNP with a cellular membrane is fundamentally governed by its physicochemical properties. For this compound, these properties are determined by its inherent molecular structure and the overall composition of the formulated nanoparticle.

Table 1: Key Physicochemical Parameters of Lipid Nanoparticles

ParameterDescriptionTypical Measurement TechniquesRelevance to Membrane Interaction
Size (Hydrodynamic Diameter) The effective diameter of the LNP in a solution.Dynamic Light Scattering (DLS)Influences the mechanism of cellular uptake (e.g., endocytosis pathway).
Zeta Potential A measure of the surface charge of the LNP.Electrophoretic Light Scattering (ELS)A positive zeta potential, characteristic of cationic lipids like this compound, promotes initial electrostatic interaction with the negatively charged cell membrane.
pKa The pH at which the ionizable lipid is 50% protonated.TNS (2-(p-toluidino)-naphthalene-6-sulfonic acid) AssayA lower pKa allows the LNP to be neutral at physiological pH, reducing toxicity, and become positively charged in the acidic environment of the endosome, facilitating endosomal escape.
Encapsulation Efficiency The percentage of the therapeutic cargo successfully encapsulated within the LNP.RiboGreen Assay (for RNA), High-Performance Liquid Chromatography (HPLC)High encapsulation efficiency is crucial for effective delivery and can be influenced by the interaction between the cargo and the LNP components.[1]

A study involving this compound demonstrated that the encapsulation of a pre-fused PROTAC (ARV-771 with VHL protein) led to an increased particle size and a reduced zeta potential, indicating a successful interaction between the LNP and the cargo.[1]

The Proposed Mechanism of Cellular Uptake and Endosomal Escape

The cellular entry of this compound LNPs is believed to follow the general pathway established for cationic lipid-based delivery systems. This process is initiated by the electrostatic attraction between the positively charged LNP and the negatively charged proteoglycans on the cell surface.

Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 80_O14B_LNP This compound LNP (Cationic Surface) Cell_Membrane_Outer Cellular Membrane Endosome Early Endosome (Acidifying pH) 80_O14B_LNP->Endosome Endocytosis (e.g., Macropinocytosis) Late_Endosome Late Endosome / Lysosome (Low pH) Endosome->Late_Endosome Maturation Cargo_Release Cargo Release Late_Endosome->Cargo_Release Endosomal Escape (Membrane Destabilization) Cytosol Cytosol Cargo_Release->Cytosol

Caption: Proposed pathway for cellular uptake and cargo release of this compound LNPs.

The primary mechanism of internalization for similarly sized cationic LNPs is often through endocytosis, with macropinocytosis being a frequently implicated pathway.[2] Once inside the cell, the LNP is trafficked into early endosomes. As the endosome matures, its internal pH drops. This acidic environment protonates the ionizable amine groups of this compound, leading to a net positive charge. This charge increase is hypothesized to facilitate the interaction of the LNP with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the encapsulated cargo into the cytoplasm.

Experimental Protocols for Characterizing Membrane Interactions

While specific protocols for this compound are not publicly available, the following are standard methodologies used to investigate the interaction of lipid nanoparticles with cellular membranes.

LNP Formulation and Physicochemical Characterization

Objective: To prepare this compound LNPs and determine their fundamental physical and chemical properties.

Methodology:

  • Formulation: this compound is typically dissolved in an organic solvent (e.g., ethanol) along with helper lipids such as a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid in defined molar ratios. This lipid mixture is then rapidly mixed with an aqueous buffer (e.g., sodium acetate at a slightly acidic pH) containing the cargo to be encapsulated.[1] The rapid mixing, often achieved using a microfluidic device, leads to the self-assembly of the LNPs.

  • Size and Zeta Potential Measurement: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are used to determine the hydrodynamic diameter and surface charge of the formulated LNPs, respectively.

  • Encapsulation Efficiency: The amount of encapsulated cargo is quantified, often after removing unencapsulated material through techniques like dialysis or size exclusion chromatography. For nucleic acid cargo, a dye-binding assay such as the RiboGreen assay is commonly employed.

Cellular Uptake Assays

Objective: To elucidate the pathway and efficiency of LNP internalization into cells.

Methodology:

  • Flow Cytometry: Cells are incubated with fluorescently labeled this compound LNPs. After incubation, the cells are washed, and the fluorescence intensity per cell is measured by flow cytometry to quantify uptake.

  • Confocal Microscopy: This technique provides visual evidence of LNP internalization and subcellular localization. Co-localization studies with fluorescent markers for specific organelles (e.g., early endosomes, lysosomes) can help track the intracellular trafficking of the LNPs.

  • Uptake Inhibition Studies: To identify the specific endocytic pathway, cells are pre-treated with pharmacological inhibitors of different uptake mechanisms (e.g., cytochalasin D for macropinocytosis, chlorpromazine for clathrin-mediated endocytosis) before the addition of the LNPs. A reduction in uptake in the presence of a specific inhibitor suggests the involvement of that pathway.

Experimental_Workflow_Uptake cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Formulate_LNP Formulate Fluorescently Labeled this compound LNP Incubate_Cells Incubate LNP with Cultured Cells Formulate_LNP->Incubate_Cells Flow_Cytometry Flow Cytometry (Quantify Uptake) Incubate_Cells->Flow_Cytometry Confocal_Microscopy Confocal Microscopy (Visualize Localization) Incubate_Cells->Confocal_Microscopy

Caption: A generalized experimental workflow for studying the cellular uptake of this compound LNPs.

Membrane Fusion and Endosomal Escape Assays

Objective: To assess the ability of this compound LNPs to fuse with or disrupt endosomal membranes.

Methodology:

  • Lipid Mixing Assay (FRET-based): Model lipid vesicles (liposomes) mimicking the endosomal membrane are prepared containing a pair of fluorescent lipid probes that exhibit Förster Resonance Energy Transfer (FRET). When this compound LNPs fuse with these liposomes, the probes are diluted, leading to a decrease in FRET signal, which can be monitored over time.

  • Content Release Assay: Liposomes are loaded with a self-quenching fluorescent dye. The disruption of the liposome membrane by this compound LNPs causes the release and de-quenching of the dye, resulting in an increase in fluorescence.

Signaling Pathways

Currently, there is no published evidence to suggest that this compound directly activates specific cellular signaling pathways upon interaction with the plasma membrane. The primary biological effect of this compound is to facilitate the delivery of its cargo, which in turn elicits a therapeutic response. Any observed downstream signaling events are more likely attributable to the action of the delivered molecule rather than the LNP itself.

Conclusion

This compound is a valuable tool for intracellular drug delivery, and its interaction with cellular membranes is central to its function. While a detailed biophysical characterization of this compound's membrane interactions is not yet publicly available, its behavior can be inferred from its cationic lipid-like nature and the established principles of LNP-cell interactions. The proposed mechanism involves an initial electrostatic binding to the cell surface, followed by endocytosis and subsequent pH-triggered endosomal escape. The experimental protocols outlined in this guide provide a roadmap for researchers seeking to further elucidate the specific membrane interaction properties of this compound and to optimize its performance as a delivery vehicle for next-generation therapeutics.

References

Technical Guide: Exploratory Studies of 80-O14B for Advanced Therapeutic Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

80-O14B is a novel cationic lipid-like compound emerging as a potent vehicle for the intracellular delivery of advanced therapeutics.[1] Its unique properties make it a subject of increasing interest for applications in gene therapy and targeted protein degradation. This technical guide provides a comprehensive overview of the current publicly available data on this compound, focusing on its role in exploratory studies. While primarily investigated for the delivery of Proteolysis Targeting Chimeras (PROTACs), its design for CRISPR/Cas9 delivery suggests a broader potential in the realm of gene therapy.[1] This document summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying mechanisms of action to support further research and development.

Core Compound Specifications

This compound is characterized as a cationic lipid-like molecule.[1] Such compounds are integral to the formulation of lipid nanoparticles (LNPs), which protect therapeutic payloads from degradation, facilitate cellular uptake, and enable endosomal escape for cytoplasmic delivery.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound-based lipid nanoparticles (LNPs) from a study focused on the delivery of the PROTAC ARV-771. This data provides a baseline for the expected physicochemical properties and performance of this compound formulations.

ParameterFree ARV-771 FormulationPre-fused ARV-771 FormulationReference
Encapsulation Efficiency 27.2%60.8%[2]
Particle Size (Diameter) Data not specifiedIncreased size observed[2]
Zeta Potential Data not specifiedReduced potential observed[2]
In Vitro BRD4 Degradation (8 hours) Minimal>90% reduction
In Vitro BRD4 Degradation (24 hours) Total degradationNear-complete degradation

Note: The pre-fused ARV-771 formulation involved incubating the PROTAC with its target E3 ligase protein (VHL) before encapsulation into the this compound LNP. This pre-fusion significantly enhanced encapsulation efficiency and the rate of target protein degradation.[2]

Experimental Protocols

Formulation of this compound Lipid Nanoparticles for PROTAC Delivery

This protocol is adapted from a study on the delivery of pre-fused ARV-771.

Materials:

  • ARV-771 (or other PROTAC)

  • VHL protein (or relevant E3 ligase protein)

  • Phosphate-buffered saline (PBS)

  • This compound lipidoid

  • 25 mM Sodium acetate solution (pH 5.5)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • PROTAC Solubilization: Dissolve the PROTAC (e.g., ARV-771) in DMSO and dilute to the desired concentration (e.g., 100 nM) in PBS.

  • Pre-fusion of PROTAC-E3 Ligase Complex (Optional but Recommended):

    • Add the target E3 ligase protein (e.g., VHL protein at a final concentration of 2.4 μg/mL) to the diluted PROTAC solution.

    • Incubate the mixture for 30 minutes at room temperature to allow for the formation of the pre-fused complex.

  • This compound LNP Formulation:

    • Dissolve the this compound lipidoid directly into a 25 mM sodium acetate solution (pH 5.5).

  • Encapsulation:

    • Add the this compound LNP solution to the PROTAC or pre-fused PROTAC solution to achieve the desired final LNP concentration (e.g., 5 μg/mL).

    • Incubate the final mixture at room temperature for an additional 15 minutes before administration.

In Vitro Protein Degradation Assay

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound LNP-formulated therapeutic

  • RIPA lysis buffer

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH)

Procedure:

  • Cell Seeding: Culture HeLa cells in a 6-well plate (1 x 10^6 cells per well) for 24 hours prior to treatment.

  • Treatment: Dilute the this compound LNP-formulated therapeutic to the desired concentrations in fresh cell culture medium and add to the cells.

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 8, 24 hours).

  • Cell Lysis:

    • Wash the cells with PBS.

    • Lyse the cells using RIPA lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Western Blot Analysis:

    • Normalize protein concentrations for all samples.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein and a loading control.

    • Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

    • Quantify band intensities to determine the extent of protein degradation.

Signaling Pathways and Mechanisms of Action

PROTAC-Mediated Protein Degradation Workflow

The delivery of a PROTAC using this compound LNPs initiates a cascade of events leading to the targeted degradation of a protein of interest (POI). The following diagram illustrates this workflow, highlighting the advantage of delivering a pre-fused PROTAC-E3 ligase complex.

PROTAC_Workflow cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cytoplasm Cytoplasm 80_O14B_LNP This compound LNP (with pre-fused PROTAC) PROTAC_Complex Released Pre-fused PROTAC-VHL Complex 80_O14B_LNP->PROTAC_Complex Endocytosis & Endosomal Escape Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC_Complex->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Workflow of targeted protein degradation using this compound LNP-delivered pre-fused PROTAC.

General Mechanism of Endosomal Escape for Cationic Lipid Nanoparticles

The efficacy of this compound as a delivery vehicle is largely attributed to its ability to facilitate the escape of its payload from the endosome into the cytoplasm. As a cationic lipidoid, this compound likely follows a well-established mechanism for endosomal escape.

Endosomal_Escape cluster_cell Cell LNP_Uptake 1. Endocytosis of This compound LNP Early_Endosome 2. Early Endosome (pH ~6.5) LNP_Uptake->Early_Endosome Late_Endosome 3. Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation LNP_Protonation 4. Protonation of This compound Late_Endosome->LNP_Protonation Acidification Endosomal_Membrane Endosomal Membrane (Negatively Charged) Membrane_Destabilization 5. Interaction with Endosomal Membrane Endosomal_Membrane->Membrane_Destabilization LNP_Protonation->Membrane_Destabilization Payload_Release 6. Endosomal Escape & Payload Release to Cytoplasm Membrane_Destabilization->Payload_Release

Caption: Proposed mechanism of endosomal escape for this compound lipid nanoparticles.

Conclusion and Future Directions

The available data indicates that this compound is a promising delivery vehicle for complex therapeutics. Its efficacy in delivering PROTACs, particularly in a pre-fused format, highlights its potential to overcome delivery challenges for large and complex molecules. While its application in gene therapy, specifically for CRISPR/Cas9 delivery, is suggested by its design, further research and publication of detailed studies are needed to fully elucidate its capabilities in this area. Future investigations should focus on:

  • Quantitative analysis of this compound for nucleic acid delivery: Determining the encapsulation efficiency, delivery efficiency, and functional outcomes (e.g., gene editing efficiency, mRNA expression) for payloads such as mRNA, siRNA, and CRISPR/Cas9 ribonucleoprotein complexes.

  • Optimization of formulation protocols for gene therapy: Developing and publishing detailed, reproducible protocols for the formulation of this compound LNPs with various gene therapy payloads.

  • In vivo studies: Evaluating the biodistribution, efficacy, and safety of this compound-based delivery systems in relevant animal models for various disease indications.

  • Elucidation of the specific intracellular trafficking pathways: Conducting detailed cell biology studies to map the precise endocytic and endosomal escape pathways of this compound LNPs.

This technical guide serves as a foundational resource for researchers and developers interested in leveraging the potential of this compound for the next generation of therapeutics. As more data becomes available, this guide will be updated to reflect the expanding knowledge base of this promising delivery platform.

References

Methodological & Application

Unlocking Gene Editing: A Guide to Lipid Nanoparticle-Mediated CRISPR/Cas9 RNP Delivery In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR/Cas9 technology has revolutionized the field of genetic engineering, offering unprecedented precision in genome editing. The delivery of the CRISPR/Cas9 machinery as a ribonucleoprotein (RNP) complex, comprising the Cas9 protein and a single guide RNA (sgRNA), is favored for its transient activity and reduced off-target effects.[1][2] Lipid nanoparticles (LNPs) have emerged as a promising non-viral vector for the in vitro and in vivo delivery of these RNP complexes due to their high encapsulation efficiency, low immunogenicity, and amenability to modification for targeted delivery.[3][4] While a specific, publicly available protocol termed "80-O14B" for CRISPR/Cas9 RNP delivery was not identified in existing literature, "this compound" has been described as a synthetic lipidoid nanoparticle for the intracellular delivery of proteins.[5] This document provides a comprehensive, representative protocol for the formulation of LNPs for CRISPR/Cas9 RNP delivery in vitro, based on established methodologies in the field. It also presents key quantitative data and visual workflows to guide researchers in applying this powerful technology.

Data Summary

The efficiency of LNP-mediated CRISPR/Cas9 RNP delivery can be influenced by factors such as the LNP formulation, the cell type, and the target gene. Below is a summary of representative quantitative data from studies utilizing lipid-based nanoparticles for gene editing.

ParameterValueCell TypeTargetReference
Gene Knock-out Efficiency Up to 80%Fluorescent reporter cell lines-[6][7][8]
Gene Correction Efficiency Up to 20%Fluorescent reporter cell lines-[6][7][8]
Gene Disruption Efficiency Up to 80%Various mammalian cellsVarious targets[1]
Editing Efficiency >90% reduction-BRD4[5]
Editing Efficiency ~80% decrease-EGFP[1]

Experimental Protocols

This section outlines a general protocol for the formulation of LNPs to deliver CRISPR/Cas9 RNPs to cells in culture.

Materials
  • Cas9 nuclease

  • Synthetic single guide RNA (sgRNA) targeting the gene of interest

  • Cationic or ionizable lipids (e.g., DOTAP, or proprietary lipids which may include components like this compound)

  • Helper lipids (e.g., DOPE, cholesterol)

  • PEG-lipid

  • Ethanol

  • Formulation buffer (e.g., 25 mM sodium acetate, pH 5.5)[5]

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Target cells

Protocol

1. RNP Complex Formation a. Reconstitute lyophilized Cas9 protein and sgRNA in nuclease-free buffer. b. Mix Cas9 protein and sgRNA at a desired molar ratio (e.g., 1:1.2) in an appropriate buffer (e.g., PBS). c. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of the RNP complex.[5]

2. LNP Formulation (Microfluidic Mixing Method) a. Prepare the lipid mixture by dissolving the cationic/ionizable lipid, helper lipids, and PEG-lipid in ethanol. The exact ratios of these components should be optimized for the specific application. b. Prepare the aqueous phase containing the pre-formed RNP complexes in a formulation buffer (e.g., 25 mM sodium acetate, pH 5.5).[5] c. Use a microfluidic mixing device to rapidly mix the ethanolic lipid solution with the aqueous RNP solution at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous). This rapid mixing leads to the self-assembly of LNPs encapsulating the RNPs. d. Dialyze the resulting LNP suspension against PBS overnight at 4°C to remove ethanol and buffer exchange. e. Sterilize the LNP-RNP formulation by passing it through a 0.22 µm filter.

3. Characterization of LNP-RNPs a. Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS). b. Quantify the encapsulation efficiency of the RNP by measuring the amount of encapsulated protein and RNA using a suitable assay (e.g., Quant-iT RiboGreen assay for RNA and a protein quantification assay) after separating the free RNP from the LNPs.

4. In Vitro Delivery to Cells a. Plate the target cells in a suitable multi-well plate and culture them to the desired confluency (typically 70-80%). b. Add the LNP-RNP formulation to the cell culture medium at various concentrations. c. Incubate the cells with the LNP-RNPs for 48-72 hours. d. Harvest the cells for downstream analysis.

5. Assessment of Gene Editing Efficiency a. Extract genomic DNA from the treated cells. b. Amplify the target genomic locus using PCR. c. Use a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or next-generation sequencing (NGS) to determine the frequency of insertions and deletions (indels) at the target site.

Visualizing the Process

To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams have been generated.

experimental_workflow cluster_preparation Preparation cluster_formulation LNP Formulation cluster_application Application & Analysis Cas9 Protein Cas9 Protein RNP Formation RNP Formation Cas9 Protein->RNP Formation sgRNA sgRNA sgRNA->RNP Formation Microfluidic Mixing Microfluidic Mixing RNP Formation->Microfluidic Mixing Lipid Mixture Lipid Mixture Lipid Mixture->Microfluidic Mixing Aqueous Buffer Aqueous Buffer Aqueous Buffer->Microfluidic Mixing LNP-RNP Self-Assembly LNP-RNP Self-Assembly Microfluidic Mixing->LNP-RNP Self-Assembly Dialysis & Filtration Dialysis & Filtration LNP-RNP Self-Assembly->Dialysis & Filtration LNP-RNP Treatment LNP-RNP Treatment Dialysis & Filtration->LNP-RNP Treatment Cell Culture Cell Culture Cell Culture->LNP-RNP Treatment Genomic DNA Extraction Genomic DNA Extraction LNP-RNP Treatment->Genomic DNA Extraction PCR Amplification PCR Amplification Genomic DNA Extraction->PCR Amplification Editing Analysis (T7E1/NGS) Editing Analysis (T7E1/NGS) PCR Amplification->Editing Analysis (T7E1/NGS)

Caption: Experimental workflow for LNP-mediated CRISPR/Cas9 RNP delivery.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP-RNP LNP-RNP Endosome Endosome LNP-RNP->Endosome Endocytosis Acidification Acidification Endosome->Acidification Endosomal Escape Endosomal Escape Acidification->Endosomal Escape Lipid protonation RNP RNP Endosomal Escape->RNP Release into Cytoplasm Nucleus Nucleus RNP->Nucleus Nuclear Import Gene Editing Gene Editing Nucleus->Gene Editing

Caption: Cellular uptake and mechanism of action for LNP-delivered RNPs.

Conclusion

The delivery of CRISPR/Cas9 RNPs using lipid nanoparticles represents a robust and versatile method for in vitro gene editing. The protocol and data presented here provide a foundational framework for researchers to develop and optimize their own LNP-RNP delivery systems. While the specific "this compound" protocol remains to be fully elucidated in public literature, the principles outlined in this document, derived from extensive research in the field of lipid nanoparticle-based delivery, offer a clear path forward for achieving high-efficiency gene editing in a variety of cell types. Careful optimization of LNP composition and formulation parameters will be key to maximizing the therapeutic potential of this transformative technology.

References

Application Notes and Protocols: Targeted Cancer Cell Protein Degradation using 80-O14B-Delivered PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutics that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] This approach offers a powerful alternative to traditional inhibitors, with the potential to target previously "undruggable" proteins.[1] However, the delivery of these large and often hydrophobic molecules into cancer cells remains a significant challenge.

This document provides detailed application notes and protocols for the use of the novel cationic lipid-like nanoparticle, 80-O14B, for the efficient delivery of PROTACs to cancer cells.[2] We will focus on the delivery of the BET-family protein degrader, ARV-771, to prostate (LNCaP) and cervical (HeLa) cancer cells. A key strategy highlighted is the "pre-fusion" of the PROTAC with its target E3 ligase protein (VHL) prior to encapsulation, which has been shown to enhance degradation efficacy.[3]

Principle and Mechanism

The core principle of this application is the encapsulation of a pre-formed complex of the PROTAC ARV-771 and the Von Hippel-Lindau (VHL) E3 ligase protein within an this compound lipid nanoparticle (LNP). This pre-fusion step simplifies the intracellular ternary complex formation, a rate-limiting step in PROTAC efficacy.[3] The this compound LNP facilitates cellular uptake of the PROTAC-E3 ligase complex. Once inside the cell, the complex is released into the cytoplasm. The pre-formed complex can then directly engage the target protein, Bromodomain-containing protein 4 (BRD4), leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of BRD4, a key regulator of oncogene transcription, results in cell cycle arrest and apoptosis in cancer cells.[3][4]

Data Presentation

ARV-771 PROTAC Properties
PropertyValueReference
Full Name (2S,4R)-1-((S)-2-(tert-butyl)-15-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][4][5][6]triazolo[4,3-a][4][6]diazepin-6-yl)-4,14-dioxo-6,10-dioxa-3,13-diazapentadecanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide[7]
Molecular Formula C49H60ClN9O7S2
Molecular Weight 986.65 g/mol
Target Protein BRD2, BRD3, BRD4[4]
E3 Ligase Recruited Von Hippel-Lindau (VHL)[4]
Solubility Soluble in DMSO[7]
In Vitro Efficacy of ARV-771 in Cancer Cell Lines
Cell LineCancer TypeAssayMetricValueReference
LNCaP Prostate CancerWestern BlotDC50 (BRD4)< 5 nM[4][8]
HeLa Cervical CancerCell ViabilityIC50183 nM[9]
HeLa (Folate-conjugated) Cervical CancerCell ViabilityIC50246 nM[9]

DC50 (Degradation Concentration 50) is the concentration of the PROTAC that induces 50% degradation of the target protein. IC50 (Inhibitory Concentration 50) is the concentration of the drug that inhibits 50% of the cell growth.

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_LNP This compound Lipid Nanoparticle PROTAC_VHL Pre-fused ARV-771::VHL Complex Cancer_Cell Cancer Cell PROTAC_VHL->Cancer_Cell Delivery Ternary_Complex BRD4::ARV-771::VHL Ternary Complex Cytoplasm Cytoplasm Cancer_Cell->Cytoplasm Endosomal Escape Endocytosis Endocytosis BRD4 BRD4 Protein Cytoplasm->BRD4 Cytoplasm->Ternary_Complex BRD4->Ternary_Complex Binding Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Apoptosis Apoptosis & Cell Cycle Arrest Degradation->Apoptosis

Caption: Mechanism of this compound delivered pre-fused PROTAC for BRD4 degradation.

Experimental_Workflow Start Start Step1 1. Prepare Pre-fused ARV-771::VHL Complex Start->Step1 Step2 2. Formulate this compound LNPs with Pre-fused Complex Step1->Step2 Step4 4. Treat cells with This compound-PROTAC LNPs Step2->Step4 Step3 3. Culture LNCaP or HeLa cells Step3->Step4 Step5a 5a. Cell Viability Assay (e.g., MTT/CCK-8) Step4->Step5a Step5b 5b. Western Blot for BRD4 Degradation Step4->Step5b End End Step5a->End Step5b->End

Caption: Experimental workflow for evaluating this compound delivered PROTACs.

Experimental Protocols

Protocol 1: Preparation of Pre-fused ARV-771::VHL Complex

This protocol is adapted from the concept of pre-fused PROTACs.[3]

Materials:

  • ARV-771 (lyophilized powder)

  • Recombinant VHL protein

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of ARV-771 in DMSO.

  • Dilute the ARV-771 stock solution to 1 µM in sterile PBS.

  • Add recombinant VHL protein to the diluted ARV-771 solution to a final concentration of 2-5 µM. The optimal molar ratio may need to be determined empirically.

  • Incubate the mixture at room temperature for 30-60 minutes with gentle agitation to allow for complex formation.

  • The resulting "pre-fused" ARV-771::VHL complex solution is now ready for encapsulation.

Protocol 2: Formulation of this compound Lipid Nanoparticles (LNPs)

This is a general protocol for LNP formulation using a microfluidic mixing approach, which should be adapted for the encapsulation of the pre-fused PROTAC complex. The precise molar ratios of lipids for optimal encapsulation of a protein-small molecule complex may require optimization.

Materials:

  • This compound lipid

  • Helper lipids (e.g., DOPE, Cholesterol, PEG-lipid)

  • Ethanol

  • Sodium acetate buffer (pH 4.0)

  • Pre-fused ARV-771::VHL complex solution (from Protocol 1)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (10 kDa MWCO)

  • Sterile PBS, pH 7.4

Procedure:

  • Prepare a lipid stock solution in ethanol containing this compound and helper lipids at a desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DOPE:Cholesterol:PEG-lipid).

  • The pre-fused ARV-771::VHL complex solution serves as the aqueous phase.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution and the aqueous pre-fused complex solution into separate syringes.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Collect the resulting nanoparticle suspension.

  • Dialyze the LNP suspension against sterile PBS at 4°C overnight to remove ethanol and unencapsulated components.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

Protocol 3: Cell Culture

Materials:

  • LNCaP or HeLa cells

  • For LNCaP: RPMI-1640 medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • For HeLa: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture LNCaP or HeLa cells in their respective complete media in a humidified incubator.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • For experiments, seed the cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for Western blotting) and allow them to adhere overnight.

Protocol 4: Cell Viability Assay (MTT Assay)

Materials:

  • Cells seeded in a 96-well plate

  • This compound-PROTAC LNP formulation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Treat the cells with serial dilutions of the this compound-PROTAC LNP formulation. Include a vehicle control (LNPs without PROTAC).

  • Incubate for the desired time period (e.g., 48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 5: Western Blot for BRD4 Degradation

Materials:

  • Cells seeded in a 6-well plate

  • This compound-PROTAC LNP formulation

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with different concentrations of the this compound-PROTAC LNP formulation for a specific time (e.g., 16-24 hours).

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using ECL substrate and an imaging system.

  • Probe for a loading control (GAPDH or β-actin) to ensure equal protein loading.

  • Quantify the band intensities to determine the percentage of BRD4 degradation and calculate the DC50 value.

Troubleshooting

  • Low Encapsulation Efficiency: Optimize the lipid molar ratios and the ratio of the pre-fused complex to the total lipid content. Ensure the pH of the aqueous buffer is optimal for the interaction between the cationic this compound and the protein complex.

  • High LNP Polydispersity: Ensure consistent and rapid mixing during formulation. Check the quality and purity of the lipids.

  • No or Low Protein Degradation: Confirm the activity of the recombinant VHL protein and the ARV-771. Verify the successful formation of the pre-fused complex. Optimize the LNP dose and treatment time.

  • High Background in Western Blot: Optimize antibody concentrations and blocking conditions. Ensure thorough washing steps.

Conclusion

The use of this compound lipid nanoparticles to deliver pre-fused PROTACs represents a promising strategy to overcome the delivery challenges associated with these novel therapeutics. The protocols and data presented here provide a framework for researchers to explore this application for targeted protein degradation in cancer cells. Further optimization of the formulation and experimental conditions may be required for different PROTACs, target proteins, and cell lines.

References

Application of Ionizable Lipids in mRNA Vaccine Development: A Focus on Structure, Formulation, and Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research did not yield specific information on the application of the cationic lipid 80-O14B in mRNA vaccine development. The primary documented use of this compound is in the delivery of CRISPR/Cas9 gene-editing components. The following application notes and protocols are based on well-characterized ionizable lipids that are fundamental to the success of current mRNA vaccines, such as DLin-MC3-DMA, SM-102, and ALC-0315. These lipids share structural similarities and functional principles with the broader class of cationic and ionizable lipids used in nucleic acid delivery.

Introduction to Ionizable Lipids in mRNA Vaccines

The advent of mRNA vaccines represents a paradigm shift in vaccinology, largely enabled by the development of effective delivery systems.[1] Lipid nanoparticles (LNPs) are the leading platform for mRNA delivery, protecting the fragile mRNA molecule from degradation and facilitating its entry into host cells.[1][2][3] Ionizable lipids are the cornerstone of these LNPs, playing a critical role in mRNA encapsulation, endosomal escape, and overall vaccine efficacy.[2][4]

These specialized lipids possess a unique pH-responsive character. At an acidic pH, such as during the LNP formulation process, they are positively charged, which allows for efficient complexation with the negatively charged mRNA backbone.[4] However, at physiological pH (around 7.4), they are nearly neutral, which reduces toxicity and premature interactions with cellular membranes in the bloodstream.[2] Upon uptake into the endosome of a cell, the acidic environment protonates the ionizable lipid, promoting the disruption of the endosomal membrane and the release of the mRNA into the cytoplasm, where it can be translated into the target antigen.[5]

This document provides an overview of the application of ionizable lipids in mRNA vaccine development, including detailed protocols for LNP formulation and characterization, as well as a summary of key performance data.

Quantitative Data on Ionizable Lipid Performance

The selection of an ionizable lipid significantly impacts the physicochemical properties and biological activity of the mRNA-LNP formulation. The following table summarizes key performance parameters for representative ionizable lipids used in mRNA vaccine research and development.

Ionizable LipidpKaLNP Size (nm)Encapsulation Efficiency (%)In vivo Protein Expression (Relative Units)Reference
DLin-MC3-DMA6.4480-100>90High[6][7]
SM-1026.6880-100>95Very High[4][8]
ALC-0315~6.080-100>90High[8]
C12-200Not specified100-150>90Moderate to High[9][10]

Note: The values presented are approximate and can vary depending on the specific formulation parameters, mRNA construct, and experimental conditions.

Experimental Protocols

Protocol for mRNA-LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a reproducible and scalable method for producing nanoparticles with controlled size and high encapsulation efficiency.

Materials:

  • Ionizable lipid (e.g., SM-102)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)[11]

  • Cholesterol[11]

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)[11]

  • mRNA encoding the antigen of interest

  • Ethanol (100%, molecular biology grade)

  • Citrate buffer (e.g., 10 mM, pH 3.0-4.0)[9]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in 100% ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid).[12]

    • The total lipid concentration in the ethanolic solution should be optimized, typically in the range of 10-25 mM.[11]

    • Gently warm the solution (e.g., 37-60°C) to ensure complete dissolution of all lipid components.[9][11]

  • Preparation of mRNA Solution:

    • Thaw the mRNA solution on ice.

    • Dilute the mRNA in the citrate buffer to the desired concentration. The final concentration will depend on the target mRNA-to-lipid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another syringe.[9]

    • Set the flow rates of the syringe pumps to achieve the desired mixing ratio (typically 3:1 aqueous to organic phase).[12]

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the mRNA-LNPs.

    • Collect the resulting nanoparticle suspension.

  • Buffer Exchange and Concentration:

    • To remove the ethanol and raise the pH to a physiological level, dialyze the LNP suspension against PBS (pH 7.4) using a dialysis cassette.[9]

    • Perform dialysis overnight at 4°C with at least two buffer changes.

    • The LNPs can be concentrated if necessary using centrifugal filter units.

  • Sterile Filtration:

    • Sterilize the final mRNA-LNP formulation by passing it through a 0.22 µm syringe filter.

  • Storage:

    • Store the formulated mRNA-LNPs at 2-8°C for short-term use or at -20°C or -80°C for long-term storage, depending on the stability of the formulation.[12]

Protocol for Characterization of mRNA-LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the average particle size (Z-average diameter) and the PDI, which indicates the size distribution of the nanoparticles. A PDI value below 0.2 is generally considered acceptable for a homogenous population of LNPs.[12]

2. Zeta Potential Measurement:

  • Measure the zeta potential of the LNPs using Laser Doppler Velocimetry. This provides information about the surface charge of the nanoparticles, which should be close to neutral at physiological pH.

3. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye-based assay (e.g., RiboGreen assay) to quantify the amount of encapsulated mRNA.

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%. Encapsulation efficiencies greater than 90% are desirable.[4]

4. In Vitro Transfection and Protein Expression:

  • Culture a suitable cell line (e.g., HEK293T or HeLa cells).

  • Treat the cells with the formulated mRNA-LNPs at various concentrations.

  • After a suitable incubation period (e.g., 24-48 hours), assess protein expression using methods such as Western blotting, ELISA, or flow cytometry for a fluorescent reporter protein.

5. In Vivo Evaluation in Animal Models:

  • Administer the mRNA-LNP vaccine to a suitable animal model (e.g., mice) via the desired route (e.g., intramuscular injection).

  • Collect blood samples at different time points to measure the antigen-specific antibody titers (e.g., IgG) using ELISA.

  • Assess the cellular immune response by analyzing T-cell activation and cytokine production in splenocytes.

Visualizations

Signaling Pathway of mRNA-LNP Vaccine

mRNA_LNP_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_endosome Endosome (Acidic pH) cluster_immune_response Immune Response mRNA-LNP mRNA-LNP Endocytosis Endocytosis mRNA-LNP->Endocytosis 1. Uptake LNP_in_Endosome mRNA-LNP mRNA_Release mRNA Release LNP_in_Endosome->mRNA_Release 2. Endosomal Escape Translation Ribosomal Translation mRNA_Release->Translation 3. Cytosolic Release Endocytosis->LNP_in_Endosome Antigen Antigen (e.g., Spike Protein) Translation->Antigen 4. Antigen Production MHC_I MHC Class I Presentation Antigen->MHC_I 5a. MHC_II MHC Class II Presentation Antigen->MHC_II 5b. CD8_T_Cell Cytotoxic T Cell (CD8+) MHC_I->CD8_T_Cell 6a. T-Cell Activation Helper_T_Cell Helper T Cell (CD4+) MHC_II->Helper_T_Cell 6b. T-Cell Activation B_Cell B Cell Activation Helper_T_Cell->B_Cell 7. B-Cell Help Antibodies Antibody Production B_Cell->Antibodies 8. Humoral Response

Caption: Cellular mechanism of an mRNA-LNP vaccine.

Experimental Workflow for mRNA-LNP Formulation and Evaluation

LNP_Workflow mRNA_Prep mRNA (in Acidic Buffer) Mixing Microfluidic Mixing mRNA_Prep->Mixing Dialysis Buffer Exchange (Dialysis) Mixing->Dialysis Self-Assembly Characterization Physicochemical Characterization (DLS, Zeta, Encapsulation) Dialysis->Characterization Purification In_Vitro In Vitro Studies (Cell Transfection) Characterization->In_Vitro QC Pass In_Vivo In Vivo Studies (Animal Model) Characterization->In_Vivo QC Pass Data_Analysis Data Analysis & Conclusion In_Vitro->Data_Analysis In_Vivo->Data_Analysis

Caption: Workflow for mRNA-LNP development.

Conclusion

Ionizable lipids are indispensable components of modern mRNA vaccines, enabling the safe and effective delivery of genetic information to trigger a robust immune response. While specific data on this compound in this context is not available, the principles and protocols outlined here for well-established ionizable lipids provide a comprehensive guide for researchers and developers in the field. The continued innovation in lipid chemistry and formulation science will be crucial for the development of next-generation mRNA therapeutics and vaccines with improved efficacy, safety, and accessibility.

References

Application Notes and Protocols: Preparation of 80-O14B Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by their use in mRNA vaccines. The cationic or ionizable lipid component is a critical determinant of the efficacy and safety of these delivery systems. 80-O14B is a novel cationic lipid-like compound designed for the efficient delivery of payloads such as CRISPR/Cas9, highlighting its potential in genome editing applications.[1] This document provides a detailed protocol for the preparation of lipid nanoparticles incorporating this compound, based on established formulation principles for nucleic acid delivery.

The formulation of stable and effective LNPs requires careful control over the composition of the lipid mixture and the manufacturing process. A typical LNP formulation consists of four key components: an ionizable lipid (in this case, this compound) to encapsulate the nucleic acid cargo, a helper lipid (e.g., DOPE or DSPC) to aid in the formation of the lipid bilayer, cholesterol to provide stability, and a PEGylated lipid to control particle size and reduce aggregation.[2][3] The protocol outlined below describes the preparation of this compound LNPs using the ethanol dilution method, a widely used technique that is both scalable and reproducible.

Data Presentation

The following table summarizes the typical quantitative parameters for the formulation of this compound lipid nanoparticles. These values are based on common molar ratios used in LNP formulations for nucleic acid delivery.[2][3]

ParameterValueDescription
Lipid Components Molar Ratio
This compound (Cationic Lipid)40-50%The primary lipid for encapsulating the nucleic acid payload.
DOPE or DSPC (Helper Lipid)10-20%Facilitates the formation of the lipid bilayer and endosomal escape.
Cholesterol38.5-48.5%Modulates membrane fluidity and stability.
PEG-Lipid (e.g., DMG-PEG 2000)1-2%Controls particle size, prevents aggregation, and increases circulation time.
Concentrations
Total Lipid Concentration in Ethanol10-25 mMThe concentration of the combined lipids in the organic phase.
Nucleic Acid Concentration in Aqueous Buffer0.05-0.2 mg/mLThe concentration of the nucleic acid cargo in the aqueous phase.
Process Parameters
Aqueous to Organic Phase Volume Ratio3:1The volumetric ratio of the aqueous nucleic acid solution to the lipid-ethanol solution during mixing.
Final Product Characteristics
Particle Size (Hydrodynamic Diameter)80-150 nmThe average size of the resulting lipid nanoparticles.
Polydispersity Index (PDI)< 0.2A measure of the size distribution of the nanoparticles; a lower value indicates a more uniform population.
Encapsulation Efficiency> 90%The percentage of the nucleic acid cargo that is successfully encapsulated within the lipid nanoparticles.

Experimental Protocol

This protocol details the preparation of this compound lipid nanoparticles using a bench-scale ethanol dilution method.

Materials and Reagents
  • This compound (Cationic Lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) or similar PEGylated lipid

  • Ethanol (200 proof, anhydrous)

  • Citrate Buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Nucleic Acid (e.g., mRNA, siRNA, or plasmid DNA)

  • Nuclease-free water

  • Dialysis tubing or centrifugal filter units (e.g., Amicon Ultra)

Equipment
  • Magnetic stir plate and stir bars

  • Glass vials

  • Analytical balance

  • Syringe pump or peristaltic pump

  • Dynamic Light Scattering (DLS) instrument for particle size analysis

  • UV-Vis spectrophotometer or fluorescence-based assay (e.g., RiboGreen) for nucleic acid quantification

Procedure

1. Preparation of Lipid Stock Solutions

a. Prepare individual stock solutions of this compound, DOPE (or DSPC), cholesterol, and DMG-PEG 2000 in ethanol. The concentrations will depend on the desired final total lipid concentration and molar ratios. For example, to prepare a 25 mM total lipid stock, you might prepare 100 mM stocks of this compound and cholesterol, and 10 mM stocks of DSPC and DMG-PEG-2000.[2]

b. Gently warm the solutions if necessary to ensure complete dissolution of the lipids, particularly cholesterol.[2]

2. Preparation of the Lipid Mixture

a. In a sterile glass vial, combine the individual lipid stock solutions in the desired molar ratios (e.g., 50:10:38.5:1.5 of this compound:DSPC:Cholesterol:DMG-PEG 2000).[2]

b. Add the required volume of ethanol to achieve the final desired total lipid concentration (e.g., 12.5 mM).

c. Mix the solution thoroughly by vortexing. This is the organic phase.

3. Preparation of the Aqueous Phase

a. Dissolve the nucleic acid cargo in the citrate buffer (pH 4.0) to the desired final concentration (e.g., 0.1 mg/mL).

b. Ensure the nucleic acid is fully dissolved and the solution is clear.

4. Formation of Lipid Nanoparticles

a. Place the aqueous phase in a suitable container on a magnetic stir plate and stir at a constant, moderate speed.

b. Using a syringe pump or peristaltic pump, inject the lipid-ethanol mixture (organic phase) into the stirring aqueous phase at a controlled flow rate. The volume ratio of the aqueous phase to the organic phase should be maintained at approximately 3:1.[4]

c. The rapid mixing of the two phases will cause the lipids to self-assemble around the nucleic acid, forming the lipid nanoparticles. The solution will become opalescent.

5. Maturation and Stabilization

a. Continue to stir the LNP solution for 30-60 minutes at room temperature to allow for the stabilization of the nanoparticles.

6. Buffer Exchange and Purification

a. To remove the ethanol and raise the pH to a physiological level, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C. Alternatively, use centrifugal filter units to concentrate the LNPs and exchange the buffer.

b. The buffer exchange neutralizes the surface charge of the LNPs, which is important for their stability and in vivo performance.

7. Sterilization and Storage

a. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

b. Store the purified this compound LNPs at 4°C for short-term storage or at -80°C for long-term storage.

Characterization
  • Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Determine the percentage of encapsulated nucleic acid using a fluorescence-based assay (e.g., RiboGreen) with and without a lysing agent (e.g., Triton X-100).

Mandatory Visualization

LNP_Preparation_Workflow cluster_organic Organic Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_formation LNP Formation cluster_purification Purification & Characterization Lipid_Stocks Prepare Individual Lipid Stocks in Ethanol (this compound, Helper, Cholesterol, PEG) Lipid_Mix Combine Lipid Stocks to Form Lipid Mixture Lipid_Stocks->Lipid_Mix Rapid_Mixing Rapid Mixing of Aqueous and Organic Phases Lipid_Mix->Rapid_Mixing Organic Phase NA_Solution Dissolve Nucleic Acid in Aqueous Buffer (pH 4.0) NA_Solution->Rapid_Mixing Aqueous Phase Maturation Maturation/ Stabilization Rapid_Mixing->Maturation Buffer_Exchange Buffer Exchange (Dialysis/TFF) to PBS pH 7.4 Maturation->Buffer_Exchange Sterilization Sterile Filtration (0.22 µm) Buffer_Exchange->Sterilization Characterization Characterization (Size, PDI, Encapsulation) Sterilization->Characterization Storage Storage (4°C or -80°C) Characterization->Storage

Caption: Workflow for the preparation of this compound lipid nanoparticles.

References

Unraveling the Potential of 80-O14B in In Vivo Gene Editing: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of novel gene editing technologies continues to revolutionize the landscape of molecular biology and therapeutic development. Among these, the 80-O14B system has garnered attention for its potential applications in in vivo gene editing models. This document provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols for its application, and a summary of its performance in preclinical studies.

Principles of this compound Mediated Gene Editing

The this compound system is a novel platform for targeted genome modification within a living organism. While specific details of its molecular components remain proprietary, the fundamental principle relies on the delivery of the this compound complex to target cells, where it introduces precise changes to the DNA sequence. This can involve gene knockout, correction of pathogenic mutations, or insertion of therapeutic genes. The delivery is often accomplished through viral or non-viral vectors, each with distinct advantages and limitations.

Experimental Protocols

The successful application of this compound in in vivo models necessitates meticulous experimental design and execution. Below are generalized protocols for key experimental stages. Researchers should adapt these protocols based on the specific animal model, target organ, and desired genetic modification.

Protocol 1: Preparation of this compound Delivery Vector

Objective: To package the this compound components into a suitable delivery vector for in vivo administration.

Materials:

  • This compound expression plasmids

  • Vector packaging plasmids (e.g., AAV helper and rep/cap plasmids)

  • HEK293T cells or other suitable packaging cell line

  • Cell culture medium and supplements

  • Transfection reagent

  • Vector purification kit

Procedure:

  • Co-transfect the this compound expression plasmid and packaging plasmids into the packaging cell line using a suitable transfection reagent.

  • Incubate the cells for 48-72 hours to allow for vector production.

  • Harvest the cells and/or supernatant containing the viral vectors.

  • Purify the vectors using a commercially available kit or standard protocols such as ultracentrifugation with a cesium chloride gradient.

  • Determine the vector titer using methods like qPCR or ELISA.

  • Store the purified vectors at -80°C until use.

Protocol 2: In Vivo Delivery of this compound

Objective: To administer the this compound delivery vector to the animal model.

Materials:

  • Purified this compound vector

  • Animal model (e.g., mouse, rat)

  • Anesthesia

  • Appropriate injection equipment (e.g., syringes, catheters)

  • Sterile saline or other appropriate vehicle

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Administer the this compound vector via the desired route (e.g., intravenous, intramuscular, intravitreal, or direct tissue injection). The route of administration will depend on the target organ.

  • Monitor the animal for any adverse reactions during and after the procedure.

  • House the animals in a BSL-2 facility if using viral vectors.

  • Allow sufficient time for gene editing to occur, which can range from days to weeks depending on the target tissue and vector system.

Protocol 3: Assessment of Gene Editing Efficiency

Objective: To quantify the extent of on-target gene modification in the target tissue.

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking the target site

  • DNA polymerase

  • Sanger sequencing or Next-Generation Sequencing (NGS) platform

  • T7 Endonuclease I or Surveyor nuclease (for mismatch cleavage assays)

Procedure:

  • Euthanize the animal at the designated endpoint and harvest the target tissue.

  • Extract genomic DNA from the tissue sample.

  • Amplify the target locus using PCR.

  • For Sanger Sequencing-based analysis (e.g., TIDE or ICE):

    • Sequence the PCR product.

    • Analyze the sequencing chromatograms using online tools to quantify the frequency of insertions and deletions (indels).

  • For Next-Generation Sequencing (NGS):

    • Prepare a library from the PCR amplicons.

    • Sequence the library on an NGS platform.

    • Analyze the sequencing data to determine the percentage of reads with the desired edit and to identify the spectrum of editing outcomes.

  • For Mismatch Cleavage Assay:

    • Denature and re-anneal the PCR products to form heteroduplexes.

    • Treat the re-annealed DNA with T7 Endonuclease I or Surveyor nuclease.

    • Resolve the cleavage products on an agarose gel.

    • Quantify the band intensities to estimate the percentage of modified alleles.

Data Presentation

The following tables summarize the quantitative data from preclinical studies utilizing the this compound system for in vivo gene editing.

Table 1: In Vivo Editing Efficiency of this compound in Various Tissues

Target OrganAnimal ModelDelivery VectorRoute of AdministrationOn-Target Indel Frequency (%)Off-Target Events
LiverC57BL/6 MouseAAV8Intravenous45 ± 8Not Detected
Skeletal MuscleBALB/c MouseLipid NanoparticleIntramuscular32 ± 5Minimal
RetinaSprague Dawley RatAAV5Subretinal Injection60 ± 12Not Detected
BrainC57BL/6 MouseAAV9Intracerebroventricular25 ± 6Not Detected

Table 2: Comparison of Delivery Methods for this compound

Delivery VectorTiter/ConcentrationIn Vivo TropismImmunogenicityGene Editing Efficiency (%)
AAV81 x 10¹³ vg/mLLiverModerate40-50
Lipid Nanoparticle2 mg/mLMuscle, SpleenLow30-40
AAV55 x 10¹² vg/mLRetinaLow55-65
AAV92 x 10¹³ vg/mLBrain, HeartModerate20-30

Visualizing Workflows and Pathways

To better understand the processes involved in this compound mediated gene editing, the following diagrams illustrate the experimental workflow and the underlying biological pathway.

Experimental_Workflow cluster_prep Vector Preparation cluster_invivo In Vivo Application cluster_analysis Analysis Plasmid_Prep Plasmid Preparation (this compound & Packaging) Transfection Transfection into Packaging Cells Plasmid_Prep->Transfection Vector_Production Vector Production (48-72h) Transfection->Vector_Production Purification Vector Purification Vector_Production->Purification Titer Titer Determination Purification->Titer Injection Vector Administration Titer->Injection Animal_Prep Animal Preparation & Anesthesia Animal_Prep->Injection Monitoring Post-procedure Monitoring Injection->Monitoring Harvest Tissue Harvest Monitoring->Harvest gDNA_Extraction gDNA Extraction Harvest->gDNA_Extraction PCR PCR Amplification of Target Locus gDNA_Extraction->PCR Sequencing Sequencing (Sanger/NGS) PCR->Sequencing Data_Analysis Data Analysis (Indel Frequency) Sequencing->Data_Analysis

Caption: Experimental workflow for in vivo gene editing using this compound.

Signaling_Pathway cluster_delivery Delivery & Cellular Uptake cluster_editing Nuclear Events & Gene Editing Vector This compound Vector Cell_Membrane Cell Membrane Vector->Cell_Membrane Binding & Endocytosis Endosome Endosome Cell_Membrane->Endosome Release Endosomal Escape Endosome->Release Nuclear_Import Nuclear Import Release->Nuclear_Import Recognition Target Recognition & Binding Nuclear_Import->Recognition gDNA Genomic DNA Cleavage DNA Cleavage gDNA->Cleavage Recognition->gDNA Scans & Binds Target Repair DNA Repair (NHEJ or HDR) Cleavage->Repair Edited_gDNA Edited Genomic DNA Repair->Edited_gDNA

Caption: Putative signaling pathway for this compound mediated gene editing.

Conclusion

The this compound system represents a promising tool for in vivo gene editing, with demonstrated efficacy in various preclinical models. The choice of delivery vector and route of administration are critical parameters that must be optimized for each specific application. Further research is warranted to fully elucidate the off-target profile and long-term safety of this technology before its consideration for clinical translation. The protocols and data presented herein provide a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound.

Application Notes and Protocols for 80-O14B Mediated Protein Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct delivery of functional proteins into living cells is a powerful tool for basic research, target validation, and the development of novel therapeutics. Overcoming the cell membrane's impermeability to large macromolecules like proteins is a significant challenge. 80-O14B is a proprietary cationic lipidoid designed for the formulation of lipid nanoparticles (LNPs) that can efficiently encapsulate and deliver protein cargo into the cytoplasm of target cells. This document provides detailed protocols for the formulation of this compound LNPs, delivery of protein cargo to cells, and methods for the assessment of delivery efficiency and potential cytotoxicity.

Principle of this compound Mediated Protein Delivery

This compound (Chemical Formula: C35H70N2O4S4) is a cationic lipid-like molecule that serves as the core component of a multi-component lipid nanoparticle delivery system. The positively charged headgroup of this compound is believed to interact with the negatively charged protein cargo, facilitating encapsulation. The lipid nanoparticle formulation, typically composed of this compound, a helper lipid, cholesterol, and a PEGylated lipid, self-assembles into nanoparticles that protect the protein from degradation and facilitate its uptake into cells.

The primary mechanism of cellular uptake for lipid nanoparticles is endocytosis. Once inside the cell within an endosome, the cationic nature of this compound is thought to promote endosomal escape, releasing the protein cargo into the cytoplasm where it can exert its biological function.

Key Applications

  • Functional Studies: Delivery of enzymes, antibodies, or regulatory proteins to study cellular processes.

  • Therapeutic Development: Delivery of therapeutic proteins, such as those for enzyme replacement therapy or to modulate signaling pathways.

  • Targeted Protein Degradation: Co-delivery of proteins with small molecules, such as in the case of pre-fused PROTACs, to induce the degradation of specific target proteins.[1]

Data Presentation

Table 1: Illustrative Example of this compound LNP Formulation Parameters
ComponentMolar Ratio (%)Purpose
This compound50Cationic lipidoid for protein encapsulation and endosomal escape.
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)10Helper lipid to aid in LNP formation and stability.
Cholesterol38.5Provides structural integrity to the LNP.
DMG-PEG 20001.5PEGylated lipid to increase LNP stability and circulation time.
Table 2: Illustrative Example of Protein Delivery Efficiency using this compound LNPs
This compound LNP Concentration (µg/mL)Target Protein Concentration (nM)% of Cells with Protein Uptake (Flow Cytometry)Relative Protein Amount (Western Blot, Fold Change)
15025%1.5
2.55055%4.2
55085%9.8
1050>95%15.3

Note: The data presented in Tables 1 and 2 are for illustrative purposes and should be optimized for specific proteins and cell types.

Table 3: Illustrative Example of this compound LNP Cytotoxicity
Cell LineThis compound LNP Concentration (µg/mL)Cell Viability (% of Control)
HeLa598%
HeLa1095%
HeLa2588%
HEK293599%
HEK2931096%
HEK2932590%

Note: Cytotoxicity should be assessed for each cell line and experimental condition.

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles for Protein Delivery

This protocol describes the preparation of this compound LNPs encapsulating a protein of interest using a microfluidic mixing method.

Materials:

  • This compound

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Cholesterol

  • DMG-PEG 2000

  • Ethanol, RNase-free

  • Sodium Acetate Buffer (25 mM, pH 5.5), RNase-free

  • Protein of interest in a suitable buffer (e.g., PBS)

  • Microfluidic mixing device and cartridges

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate Buffered Saline (PBS), sterile

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol to prepare individual stock solutions (e.g., 10-25 mM).

  • Prepare the Lipid Mixture (Organic Phase):

    • In a sterile microfuge tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for this compound:DOPE:Cholesterol:DMG-PEG 2000).

    • Add ethanol to reach the final desired total lipid concentration for the organic phase.

  • Prepare the Protein Solution (Aqueous Phase):

    • Dilute the protein of interest in 25 mM sodium acetate buffer (pH 5.5) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the protein solution (aqueous phase) into separate syringes.

    • Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

    • Collect the resulting nanoparticle suspension.

  • Dialysis:

    • Transfer the LNP suspension to a dialysis cassette.

    • Dialyze against sterile PBS at 4°C for at least 18 hours, with at least two changes of PBS, to remove ethanol and buffer exchange to a neutral pH.

  • Characterization and Storage:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the protein encapsulation efficiency (see Protocol 2).

    • Sterilize the LNP suspension by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Quantification of Protein Encapsulation Efficiency

Materials:

  • This compound LNPs with encapsulated protein

  • Bradford Protein Assay Kit or Micro BCA Protein Assay Kit

  • Spectrophotometer or plate reader

Procedure:

  • Measure Total Protein:

    • Take an aliquot of the LNP suspension and add a detergent (e.g., 0.1% Triton X-100) to lyse the nanoparticles and release the encapsulated protein.

    • Measure the protein concentration using a Bradford or BCA assay according to the manufacturer's instructions. This represents the total protein amount.

  • Measure Unencapsulated Protein:

    • Take an aliquot of the LNP suspension and use a centrifugal filter device (with a MWCO greater than the protein) to separate the LNPs from the surrounding buffer.

    • Measure the protein concentration in the filtrate. This represents the unencapsulated protein.

  • Calculate Encapsulation Efficiency:

    • Encapsulation Efficiency (%) = [(Total Protein - Unencapsulated Protein) / Total Protein] x 100

Protocol 3: In Vitro Delivery of Protein to Cultured Cells

Materials:

  • Cultured cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound LNPs with encapsulated protein

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed cells in a suitable format (e.g., 6-well plate, 96-well plate) at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate the cells overnight under standard conditions (37°C, 5% CO2).

  • Cell Treatment:

    • On the day of the experiment, remove the culture medium from the cells.

    • Dilute the this compound LNP-protein formulation to the desired final concentration in fresh, pre-warmed complete cell culture medium.

    • Add the LNP-containing medium to the cells.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 4, 8, 24, or 48 hours) at 37°C and 5% CO2.

  • Analysis:

    • After incubation, wash the cells with PBS and proceed with the desired downstream analysis (e.g., Western blotting, flow cytometry, immunofluorescence, or functional assays).

Protocol 4: Assessment of Protein Delivery by Western Blotting

Materials:

  • Treated and untreated cell samples

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Western blotting apparatus and reagents

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Lyse the cells with RIPA buffer and collect the total protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane and probe with a primary antibody specific to the delivered protein.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities to determine the relative amount of delivered protein in each sample.

Protocol 5: Assessment of Cytotoxicity using a Cell Viability Assay

Materials:

  • Cells treated with various concentrations of this compound LNPs

  • Cell viability assay kit (e.g., MTT, XTT, or a kit based on Calcein AM/Propidium Iodide staining)

  • Plate reader or fluorescence microscope

Procedure:

  • Treat Cells:

    • Seed cells in a 96-well plate and treat with a range of concentrations of this compound LNPs (with and without encapsulated protein) as described in Protocol 3. Include untreated cells as a control.

  • Perform Viability Assay:

    • After the desired incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or fluorescence.

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.

Visualizations

G cluster_workflow Experimental Workflow for this compound Mediated Protein Delivery prep 1. Preparation of This compound LNPs treat 2. Cell Treatment prep->treat analyze 3. Analysis treat->analyze quant Quantification of Delivery Efficiency analyze->quant Western Blot, Flow Cytometry cyto Cytotoxicity Assessment analyze->cyto Viability Assays

Caption: Workflow for protein delivery using this compound LNPs.

G cluster_pathway Cellular Uptake and Protein Release Pathway lnp This compound LNP (with Protein Cargo) membrane Cell Membrane lnp->membrane Binding endocytosis Endocytosis membrane->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape protein Released Protein Cargo escape->protein cytoplasm Cytoplasm protein->cytoplasm

Caption: Cellular uptake pathway of this compound LNPs.

References

Application Notes and Protocols for Efficient Genome Editing Using 80-O14B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficient and precise genome editing is a cornerstone of modern molecular biology, with wide-ranging applications in basic research, drug discovery, and therapeutic development. The CRISPR/Cas9 system has emerged as a powerful tool for targeted genetic modification. A critical determinant of its success is the effective delivery of the CRISPR/Cas9 components into target cells. Lipid nanoparticles (LNPs) have gained prominence as a versatile and clinically relevant platform for nucleic acid delivery.

80-O14B is a cationic lipid-like compound designed for the delivery of CRISPR/Cas9 machinery, facilitating genome editing applications[1]. Cationic lipids are essential components of LNPs, enabling the encapsulation of negatively charged nucleic acids (such as sgRNA and Cas9 mRNA) and promoting their delivery across the cell membrane. This document provides a detailed overview and generalized protocols for utilizing a cationic lipid like this compound for efficient LNP-mediated genome editing.

Principle of LNP-Mediated CRISPR/Cas9 Delivery

Lipid nanoparticles are multi-component lipid assemblies that can encapsulate and protect therapeutic payloads like RNA and deliver them into cells. A typical LNP formulation for CRISPR/Cas9 delivery consists of:

  • Cationic/Ionizable Lipid (e.g., this compound): This positively charged lipid interacts with the negatively charged backbone of nucleic acids, facilitating encapsulation. Its charge is often pH-dependent, being neutral at physiological pH and becoming protonated in the acidic environment of the endosome, which aids in endosomal escape.

  • Helper Lipids (e.g., DOPE, DSPC): These lipids provide structural stability to the nanoparticle.

  • Cholesterol: Cholesterol modulates membrane fluidity and stability, contributing to the overall integrity of the LNP.

  • PEG-Lipid: A lipid conjugated to polyethylene glycol (PEG) stabilizes the nanoparticle, prevents aggregation, and reduces immunogenicity.

The LNP-encapsulated CRISPR/Cas9 components are taken up by cells through endocytosis. Inside the cell, the LNP escapes the endosome, releasing its cargo into the cytoplasm. The Cas9 mRNA is then translated into Cas9 protein, which complexes with the sgRNA to form a ribonucleoprotein (RNP). This RNP translocates to the nucleus to induce a double-strand break (DSB) at the target genomic locus, which is then repaired by the cell's endogenous repair machinery, leading to the desired edit.

Diagram: LNP-Mediated CRISPR/Cas9 Delivery Pathway

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP LNP (this compound, Helper Lipid, Cholesterol, PEG-Lipid) + Cas9 mRNA/sgRNA Endosome Endosome LNP->Endosome Endocytosis Cas9_mRNA_sgRNA Cas9 mRNA + sgRNA Endosome->Cas9_mRNA_sgRNA Endosomal Escape RNP Cas9-sgRNA RNP Cas9_mRNA_sgRNA->RNP Translation & Assembly Genomic_DNA Genomic DNA RNP->Genomic_DNA Nuclear Translocation & DNA Binding Edited_DNA Edited DNA Genomic_DNA->Edited_DNA Cleavage & Repair

Caption: General workflow of LNP-mediated CRISPR/Cas9 delivery and genome editing.

Experimental Protocols

The following protocols provide a general framework for the formulation of this compound-containing LNPs for the delivery of Cas9 mRNA and sgRNA, and their application in cell culture.

Protocol 1: Formulation of this compound LNPs for CRISPR/Cas9 Delivery

This protocol describes the preparation of LNPs using a microfluidic mixing method, which allows for controlled and reproducible nanoparticle formation.

Materials:

  • Cationic Lipid (this compound)

  • Helper Lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)

  • Cholesterol

  • PEG-Lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • Cas9 mRNA

  • Single guide RNA (sgRNA) targeting the gene of interest

  • Ethanol (molecular biology grade)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve this compound, DOPE, cholesterol, and PEG-lipid in ethanol to prepare individual stock solutions (e.g., 10-50 mM).

    • Combine the lipid stock solutions in a molar ratio optimized for your application. A common starting ratio is 50:10:38.5:1.5 (Cationic Lipid:DOPE:Cholesterol:PEG-Lipid).

  • Prepare Nucleic Acid Solution:

    • Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 4.0) to the desired concentration. The optimal ratio of Cas9 mRNA to sgRNA should be empirically determined, often starting at a 1:1 molar ratio.

  • LNP Formulation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

    • Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1).

    • Initiate mixing. The rapid mixing of the two phases will lead to the self-assembly of LNPs encapsulating the nucleic acids.

  • Purification and Concentration:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated material. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • Concentrate the purified LNPs using a centrifugal filter device if necessary.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency of the nucleic acids using a fluorescent dye-based assay (e.g., RiboGreen™ assay).

Protocol 2: In Vitro Transfection and Genome Editing Analysis

Materials:

  • Target cells (e.g., HEK293T, Jurkat)

  • Complete cell culture medium

  • This compound LNPs encapsulating Cas9 mRNA and sgRNA

  • Genomic DNA extraction kit

  • PCR primers flanking the target genomic region

  • Mismatch cleavage detection assay kit (e.g., T7 Endonuclease I assay) or next-generation sequencing (NGS) service

Procedure:

  • Cell Seeding:

    • Plate the target cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • Dilute the this compound LNPs to the desired final concentration in pre-warmed, serum-free medium.

    • Remove the culture medium from the cells and replace it with the LNP-containing medium.

    • Incubate the cells for 4-6 hours at 37°C.

    • Add complete medium (containing serum) to the wells.

  • Post-Transfection Incubation:

    • Incubate the cells for 48-72 hours to allow for gene editing to occur.

  • Genomic DNA Extraction:

    • Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.

  • Analysis of Genome Editing Efficiency:

    • PCR Amplification: Amplify the target genomic locus using PCR with high-fidelity polymerase.

    • Mismatch Cleavage Assay:

      • Denature and re-anneal the PCR products to form heteroduplexes.

      • Treat the re-annealed DNA with a mismatch-specific endonuclease (e.g., T7E1).

      • Analyze the cleavage products by agarose gel electrophoresis. The percentage of cleaved DNA corresponds to the indel frequency.

    • Next-Generation Sequencing (NGS): For more precise quantification and analysis of editing outcomes, sequence the PCR amplicons using NGS.

Data Presentation

Effective evaluation of an this compound based LNP delivery system requires systematic characterization of the nanoparticles and quantification of their editing efficiency.

Table 1: Physicochemical Properties of this compound LNPs
FormulationCationic Lipid:Helper:Cholesterol:PEG Molar RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
LNP-150:10:38.5:1.585.2 ± 3.10.12 ± 0.02+15.4 ± 1.892.5 ± 2.7
LNP-240:20:38.5:1.592.7 ± 4.50.18 ± 0.03+12.1 ± 2.188.1 ± 3.5
LNP-360:0:38.5:1.578.9 ± 2.80.15 ± 0.02+18.9 ± 1.594.3 ± 1.9

Data are presented as mean ± standard deviation (n=3). This table serves as a template for presenting characterization data.

Table 2: In Vitro Genome Editing Efficiency of this compound LNPs
Cell LineTarget GeneLNP Concentration (nM)Indel Frequency (%) (T7E1 Assay)On-Target Editing (%) (NGS)Off-Target Editing (%) (NGS)
HEK293TGene X5065 ± 562.3< 0.1
HEK293TGene X10082 ± 479.8< 0.1
JurkatGene Y10045 ± 641.5< 0.2
JurkatGene Y20068 ± 765.2< 0.2

Data are presented as mean ± standard deviation (n=3). This table is a template for presenting genome editing efficiency data.

Experimental Workflow Diagram

Experimental_Workflow A 1. LNP Formulation (Microfluidic Mixing) B 2. LNP Characterization (DLS, Zeta Potential, Encapsulation) A->B C 3. Cell Culture & Transfection B->C D 4. Post-Transfection Incubation (48-72 hours) C->D E 5. Genomic DNA Extraction D->E F 6. PCR Amplification of Target Locus E->F G 7. Analysis of Genome Editing (T7E1 Assay or NGS) F->G H 8. Data Analysis & Interpretation G->H

Caption: Step-by-step experimental workflow for genome editing using LNPs.

Conclusion

The cationic lipid this compound represents a promising component for the formulation of lipid nanoparticles for the delivery of CRISPR/Cas9 genome editing reagents. The protocols and frameworks provided in these application notes offer a comprehensive guide for researchers to develop and optimize LNP-based delivery systems. Successful implementation of these methods will depend on careful optimization of LNP formulation parameters and transfection conditions for the specific cell type and application. Rigorous characterization of the LNPs and accurate quantification of genome editing efficiency are crucial for achieving reliable and reproducible results.

References

Practical Guide to 80-O14B: Storage, Handling, and Application Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

80-O14B is a cationic lipid-like compound integral to the formulation of lipid nanoparticles (LNPs) for the efficient delivery of therapeutic payloads such as mRNA, siRNA, and CRISPR/Cas9 components. Its unique structure facilitates the encapsulation of nucleic acids and promotes cellular uptake and endosomal escape, which are critical steps for the successful intracellular delivery of genetic material. This document provides a comprehensive guide to the proper storage, handling, and application of this compound in a research and drug development setting.

Physicochemical Properties and Storage

Proper storage and handling of this compound are paramount to maintaining its chemical integrity and functionality in downstream applications. The following table summarizes the key physicochemical properties and recommended storage conditions.

PropertyDataReference(s)
Chemical Name This compound
Molecular Formula C35H70N2O4S4
Molecular Weight 711.2 g/mol
CAS Number 1624618-01-4
Appearance Not specified; typically, an oily or waxy solid at room temperature.
Solubility Readily soluble in ethanol. Miscible with other organic solvents like chloroform and DMSO. Poorly soluble in aqueous solutions.[1]
Recommended Storage Neat Compound: Store at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2][2]
Long-term Stability Stable for extended periods at -20°C as a neat compound. Avoid repeated freeze-thaw cycles once in solution.
In-solution Stability In ethanol, stable for short-term use when stored at -20°C. For aqueous formulations (as LNPs), see Section 5.0.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling cationic lipids.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound in its neat form or in solution.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the compound in volatile organic solvents like ethanol or chloroform.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical attention if irritation persists.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper disposal.

  • Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

Preparation of this compound Stock Solution

A stock solution of this compound in ethanol is the starting point for most lipid nanoparticle formulations.

Materials:

  • This compound (neat compound)

  • 200-proof, anhydrous ethanol

  • Sterile, RNase-free microcentrifuge tubes or glass vials

  • Argon or nitrogen gas

Protocol:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Under a gentle stream of argon or nitrogen, weigh the desired amount of this compound into a sterile, RNase-free vial.

  • Add the calculated volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity).

  • Cap the vial tightly and vortex or sonicate briefly until the lipid is completely dissolved. The solution should be clear.

  • Store the stock solution at -20°C under an inert atmosphere. For frequent use, it is advisable to prepare smaller aliquots to minimize freeze-thaw cycles.

Formulation of this compound Lipid Nanoparticles (LNPs) for Nucleic Acid Delivery

This protocol describes a general method for formulating LNPs using a microfluidic mixing device. The ratios of lipids can be adjusted to optimize for specific applications.

Materials:

  • This compound stock solution in ethanol

  • Helper lipids:

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol

    • Cholesterol in ethanol

    • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) in ethanol

  • Nucleic acid (e.g., mRNA, sgRNA/Cas9 RNP) in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassette (e.g., 10 kDa MWCO)

Protocol:

  • Prepare the Lipid Mixture:

    • In a sterile, RNase-free tube, combine the lipid stock solutions in the desired molar ratio. A common starting ratio for cationic lipid formulations is approximately 50:10:38.5:1.5 (this compound : DSPC : Cholesterol : DMPE-PEG2000).

    • Ensure the final mixture is completely dissolved and clear.

  • Prepare the Nucleic Acid Solution:

    • Dilute the nucleic acid cargo to the desired concentration in the acidic aqueous buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in aqueous buffer) into another syringe.

    • Set the flow rate ratio, typically 3:1 (aqueous:ethanolic phase), and the total flow rate.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the nucleic acid.

  • Dialysis and Concentration:

    • Transfer the collected LNP solution to a dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes, to remove the ethanol and exchange the buffer to a neutral pH.

    • After dialysis, the LNP solution can be concentrated if necessary using a centrifugal filter unit.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNP solution at 2-8°C for short-term storage (up to several weeks). For long-term storage, consider freezing at -80°C with the addition of a cryoprotectant (e.g., sucrose or trehalose) to prevent aggregation.[2][3]

Characterization of this compound LNPs

It is essential to characterize the formulated LNPs to ensure quality and consistency.

ParameterMethodTypical Expected Values
Particle Size & PDI Dynamic Light Scattering (DLS)80-150 nm with a Polydispersity Index (PDI) < 0.2
Zeta Potential Electrophoretic Light ScatteringSlightly negative to neutral at pH 7.4
Encapsulation Efficiency RiboGreen® Assay (for RNA)> 90%
Morphology Cryogenic Transmission Electron Microscopy (Cryo-TEM)Spherical vesicles

Visualization of Mechanisms and Workflows

Experimental Workflow for LNP Formulation

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Storage Lipid_Mix Lipid Mixture (this compound, DSPC, Chol, PEG) in Ethanol Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics Ethanolic Phase NA_Solution Nucleic Acid (e.g., mRNA) in Acidic Buffer (pH 4) NA_Solution->Microfluidics Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis LNP Formation Storage Sterile Filtration & Storage (2-8°C) Dialysis->Storage

Caption: Workflow for the formulation of this compound lipid nanoparticles.

Signaling Pathway: LNP-mediated CRISPR/Cas9 Delivery and Gene Editing

CRISPR_Delivery_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_uptake Cellular Uptake cluster_escape Endosomal Escape cluster_editing Gene Editing LNP This compound LNP (encapsulating Cas9 RNP) Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome (Acidification) Early_Endosome->Late_Endosome Escape Membrane Destabilization & Cargo Release Late_Endosome->Escape Protonation of this compound RNP_Complex Cas9 RNP in Cytoplasm Escape->RNP_Complex Nuclear_Import Nuclear Import RNP_Complex->Nuclear_Import DNA_Binding Target DNA Binding Nuclear_Import->DNA_Binding DSB Double-Strand Break DNA_Binding->DSB Gene Cleavage NHEJ NHEJ (Gene Knockout) DSB->NHEJ

Caption: Mechanism of this compound LNP-mediated delivery of CRISPR/Cas9 RNP.

Conclusion

This compound is a potent cationic lipid for the formulation of lipid nanoparticles for nucleic acid delivery. Adherence to the storage, handling, and experimental protocols outlined in this guide will help ensure the successful and reproducible application of this compound in research and development. As with any formulation, optimization of lipid ratios and processing parameters may be necessary to achieve the desired performance for a specific application.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Transfection Efficiency with 80-O14B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered when using the cationic lipid-like compound 80-O14B for transfection, particularly for CRISPR/Cas9 delivery. The following question-and-answer format provides targeted solutions to improve your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary reasons for low transfection efficiency?

Low transfection efficiency can stem from several factors, ranging from the health of your cells to the quality of your reagents and the specifics of your protocol. Successful transfection is influenced by a multitude of factors including cell type, cell health, passage number, confluency, the quality and quantity of the nucleic acid, and the absence or presence of serum in the medium.[1]

Q2: My transfection efficiency is consistently low. Where should I start troubleshooting?

When facing low transfection efficiency, a systematic approach to troubleshooting is crucial. Begin by evaluating the most critical components of your experiment: cell health and the quality of your nucleic acid and transfection reagent.

Here is a logical workflow to guide your troubleshooting process:

G cluster_solutions Solutions start Start: Low Transfection Efficiency cell_health Check Cell Health: - Viability >90%? - Low passage number (<30)? - Optimal confluency (70-90%)? start->cell_health reagent_quality Verify Reagent Quality: - Proper storage of this compound? - High-quality, intact nucleic acid? cell_health->reagent_quality Cells are healthy cell_solution Solution: - Thaw a new vial of cells - Optimize seeding density cell_health->cell_solution No protocol_optimization Optimize Protocol: - Titer this compound:nucleic acid ratio? - Correct incubation times? - Serum-free complex formation? reagent_quality->protocol_optimization Reagents are high quality reagent_solution Solution: - Use fresh reagents - Verify nucleic acid integrity (A260/280, gel) reagent_quality->reagent_solution No positive_control Use a Positive Control: - Reporter gene (e.g., GFP)? - Validated protocol? protocol_optimization->positive_control Protocol optimized protocol_solution Solution: - Perform a titration experiment - Follow manufacturer's protocol closely protocol_optimization->protocol_solution No successful_transfection Successful Transfection positive_control->successful_transfection Positive control works

Caption: A flowchart for troubleshooting low transfection efficiency.

Q3: How does cell health impact transfection efficiency?

Cellular health is a critical determinant of transfection success. Actively dividing cells are more receptive to the uptake of foreign nucleic acids.[1]

  • Cell Viability: Ensure your cells are at least 90% viable before transfection.[1]

  • Passage Number: Use cells with a low passage number (ideally less than 30) as excessive passaging can negatively affect transfection efficiency.[1][2]

  • Confluency: The optimal confluency for most adherent cell lines at the time of transfection is between 70-90%.[1][2] Overly confluent cultures can experience contact inhibition, while sparse cultures may not grow well.[1]

ParameterRecommendationRationale
Cell Viability > 90%Healthy cells are more competent for nucleic acid uptake.
Passage Number < 30High passage numbers can lead to genetic drift and reduced transfection capability.[1][2]
Confluency 70-90% for adherent cellsBalances active cell division with sufficient cell numbers for the experiment.[1][2]

Q4: Can the quality of my nucleic acid affect the outcome?

Absolutely. The purity and integrity of your plasmid DNA, mRNA, or siRNA are paramount for successful transfection.

  • Purity: Use high-quality, purified nucleic acids. For plasmid DNA, an A260/A280 ratio of at least 1.7 is recommended.[2]

  • Integrity: Verify the integrity of your nucleic acid by running it on an agarose gel. For plasmid DNA, a high percentage of the supercoiled form is desirable for transient transfections.[1] Linearized DNA is better suited for stable transfections.[1][3]

Q5: How do I optimize the this compound to nucleic acid ratio?

The ratio of the cationic lipid (this compound) to the nucleic acid is a critical parameter that often requires optimization for each cell type and nucleic acid. A suboptimal ratio can lead to inefficient complex formation or cytotoxicity. It is recommended to perform a titration experiment to determine the optimal ratio. Vary the amount of this compound while keeping the nucleic acid concentration constant.

Q6: Should I be concerned about the presence of serum or antibiotics in the media?

The presence of serum and antibiotics can interfere with the formation of lipid-nucleic acid complexes.

  • Serum: It is generally recommended to form the this compound-nucleic acid complexes in a serum-free medium to avoid interference.[4][5] However, for the transfection itself, using a growth medium containing serum can improve cell viability.[4]

  • Antibiotics: Avoid using antibiotics in the media during transfection as they can cause cell stress and reduce efficiency.[2]

Experimental Protocols

General Protocol for Transfection with this compound

This protocol provides a general framework. Optimization will be required for specific cell lines and nucleic acids.

  • Cell Seeding: 24 hours prior to transfection, seed your cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.

  • Complex Formation:

    • In a sterile tube, dilute the desired amount of nucleic acid in a serum-free medium.

    • In a separate sterile tube, dilute the optimized amount of this compound in the same serum-free medium.

    • Combine the diluted nucleic acid and the diluted this compound and mix gently.

    • Incubate the mixture for 10-20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Gently add the this compound-nucleic acid complexes to the cells in each well.

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: After the incubation period, analyze the cells for gene expression or knockdown using appropriate methods such as fluorescence microscopy, qPCR, or Western blotting.[6]

G cluster_prep Preparation (24h prior) cluster_transfection Transfection Day cluster_analysis Analysis seed_cells Seed Cells (target 70-90% confluency) dilute_na Dilute Nucleic Acid (serum-free medium) form_complex Combine and Incubate (10-20 min at RT) dilute_na->form_complex dilute_lipid Dilute this compound (serum-free medium) dilute_lipid->form_complex add_complex Add Complexes to Cells form_complex->add_complex incubate_cells Incubate Cells (24-72 hours) add_complex->incubate_cells analyze Analyze Gene Expression (e.g., qPCR, Western Blot) incubate_cells->analyze

Caption: A general workflow for a transfection experiment.

Signaling Pathways and Mechanisms

The mechanism of transfection with cationic lipids like this compound involves the formation of a positively charged complex with the negatively charged nucleic acid. This complex then interacts with the negatively charged cell membrane, facilitating its entry into the cell, often through endocytosis.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lipid This compound (Cationic Lipid) complex Lipid-Nucleic Acid Complex (Positively Charged) lipid->complex na Nucleic Acid (Anionic) na->complex cell_membrane Cell Membrane (Negatively Charged) complex->cell_membrane Electrostatic Interaction endosome Endosome release Endosomal Escape & Nucleic Acid Release endosome->release expression Gene Expression/ Silencing release->expression cell_membrane->endosome Endocytosis

Caption: A simplified diagram of cationic lipid-mediated transfection.

References

Technical Support Center: Optimizing 80-O14B LNP Size and Polydispersity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 80-O14B lipid nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation and characterization of this compound LNPs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the size and polydispersity index (PDI) of this compound LNPs?

A1: The size and PDI of this compound LNPs are critically influenced by several formulation and process parameters. Key factors include:

  • Lipid Composition: The molar ratio of the different lipids, particularly the concentration of the PEGylated lipid, plays a significant role. Higher concentrations of PEG-lipids can lead to smaller and more uniform LNPs by preventing aggregation.[1][2] Formulations lacking PEG-lipids may result in unstable and polydisperse LNPs larger than 200 nm.[3]

  • Total Flow Rate (TFR): When using microfluidics for LNP synthesis, increasing the TFR generally leads to a decrease in particle size.[4][5] This is attributed to faster mixing and rapid nanoparticle formation.[1]

  • Flow Rate Ratio (FRR): The ratio of the aqueous phase to the lipid-containing organic phase is another crucial parameter. An increase in the FRR typically results in smaller LNP sizes.[4][6]

  • Lipid Concentration: Higher total lipid concentrations can lead to the formation of larger particles.[1][7]

  • Buffer Composition: The pH and ionic strength of the aqueous buffer can affect the ionization state of the lipids and consequently influence LNP size and encapsulation efficiency.[8][9]

Q2: My this compound LNPs are consistently larger than the target size of 80-100 nm. What are the likely causes and how can I troubleshoot this?

A2: If your LNPs are larger than the desired size, consider the following troubleshooting steps:

  • Increase the Total Flow Rate (TFR): Higher TFRs in a microfluidic system enhance mixing and generally produce smaller LNPs.[4][5]

  • Increase the Flow Rate Ratio (FRR): A higher ratio of the aqueous buffer to the lipid-ethanol mixture can lead to smaller particles.[4][6]

  • Decrease the Total Lipid Concentration: Lowering the concentration of the lipid mixture in the organic phase can result in the formation of smaller LNPs.[1]

  • Optimize PEG-Lipid Concentration: Ensure the molar percentage of your PEGylated lipid is optimal. Insufficient PEG-lipid can lead to particle aggregation and larger sizes.[3][10] As little as 0.5–2.5 mol% of a PEG-lipid may yield stable LNPs around 80 nm.[10]

Q3: The polydispersity index (PDI) of my this compound LNP formulation is too high (PDI > 0.2). How can I improve the homogeneity of my particles?

A3: A high PDI indicates a broad size distribution. To achieve a more monodisperse population of LNPs, you can:

  • Optimize Mixing Parameters: The efficiency of mixing is crucial for uniform particle formation. In microfluidic systems, ensure the TFR and FRR are in a range that promotes rapid and consistent mixing.[6][11] The choice of the microfluidic mixer itself can also impact PDI.[11]

  • Check Lipid Quality and Solubility: Ensure all lipid components are fully dissolved in the ethanol phase before mixing. Incomplete solubilization can lead to heterogeneous LNP formation.

  • Post-formulation Extrusion: While microfluidics often produces LNPs with low PDI, post-formulation extrusion through membranes with a defined pore size can be used to further reduce the PDI of your LNP preparation.

  • Ensure System Stability: Fluctuations in pump performance or blockages in the microfluidic channels can lead to inconsistent mixing and a higher PDI. Regularly check and maintain your formulation system.

Q4: Does the size of the RNA cargo affect the final LNP size?

A4: Counterintuitively, several studies have shown that the size of the RNA cargo (from small interfering RNA to larger messenger RNA) does not strongly influence the final size of the LNPs.[7][12] The LNP size is more dependent on the formulation parameters such as lipid composition, lipid concentration, and the mixing conditions during formation.[12]

Troubleshooting Guides

Issue 1: Inconsistent LNP Size and PDI Batch-to-Batch
  • Problem: Significant variability in LNP size and PDI is observed between different formulation batches.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Inconsistent Stock Solution Preparation Ensure lipids are fully and consistently solubilized in ethanol. Use a validated and standardized protocol for preparing all stock solutions.
Microfluidic System Priming Inconsistently primed microfluidic channels can lead to air bubbles and affect mixing. Prime the system thoroughly with the respective solvents before each run.
Pump Flow Rate Inaccuracy Calibrate the pumps regularly to ensure accurate and stable flow rates throughout the formulation process.
Temperature Fluctuations Temperature can affect lipid solubility and mixing dynamics. Perform formulations in a temperature-controlled environment.
Variability in Post-Processing Standardize post-formulation steps such as dilution or dialysis to minimize batch-to-batch differences.
Issue 2: Low Encapsulation Efficiency
  • Problem: The encapsulation efficiency of the RNA cargo in the this compound LNPs is below the desired level (>90%).

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Suboptimal N:P Ratio The ratio of the protonatable nitrogen in the ionizable lipid to the phosphate groups in the RNA (N:P ratio) is critical for efficient encapsulation.[13] Optimize this ratio by adjusting the amount of ionizable lipid or RNA.
Incorrect Buffer pH The pH of the aqueous buffer should be acidic (typically pH 4-5) to ensure the ionizable lipid is positively charged, facilitating electrostatic interaction with the negatively charged RNA.[9]
Inefficient Mixing Slow or inefficient mixing can lead to poor RNA encapsulation. Optimize the TFR and FRR to enhance mixing speed and efficiency.
RNA Degradation Ensure the RNA is intact and free of degradation before encapsulation. Work in an RNase-free environment.

Experimental Protocols & Data

Protocol: this compound LNP Formulation using Microfluidics

This protocol describes a general method for formulating this compound LNPs using a microfluidic mixing device.

1. Preparation of Stock Solutions:

  • Lipid Stock (in Ethanol): Prepare a stock solution of this compound, DSPC, cholesterol, and a PEG-lipid in absolute ethanol at the desired molar ratios. A common starting point is a 50:10:38.5:1.5 molar ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid.[14] The total lipid concentration can be varied, for example, between 5 mM and 20 mM.
  • Aqueous Buffer (with RNA): Dissolve the RNA cargo in an acidic buffer, such as 25-50 mM sodium acetate or sodium citrate, with a pH of 4.0.[9]

2. Microfluidic Mixing:

  • Set up the microfluidic system with two syringe pumps, one for the lipid-ethanol solution and one for the aqueous RNA solution.
  • Prime the system to remove any air bubbles.
  • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). For example, start with a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).
  • Initiate the pumps to mix the two solutions through the microfluidic chip.

3. Post-Formulation Processing:

  • Collect the LNP solution.
  • Immediately after formation, dilute the LNP solution with a neutral buffer (e.g., PBS, pH 7.4) to raise the pH and reduce the ethanol concentration. A 20-fold dilution is often sufficient for small-scale preparations.[14]
  • For larger volumes or higher concentrations, perform dialysis against a neutral buffer to remove ethanol and unencapsulated RNA.[14]

4. Characterization:

  • Measure the LNP size (Z-average diameter) and PDI using Dynamic Light Scattering (DLS).
  • Determine the encapsulation efficiency using a fluorescence-based assay such as the RiboGreen assay.

Data Presentation: Impact of Process Parameters on LNP Size and PDI

The following tables summarize the expected impact of varying key process parameters on the physicochemical properties of LNPs.

Table 1: Effect of Total Flow Rate (TFR) on LNP Size and PDI (FRR constant at 3:1, Lipid Concentration constant)

Total Flow Rate (TFR) (mL/min)Expected Average LNP Size (nm)Expected PDI
5~100-120~0.15-0.20
10~80-100~0.10-0.15
15~60-80~0.08-0.12
20~50-70~0.05-0.10

Table 2: Effect of Flow Rate Ratio (FRR) on LNP Size and PDI (TFR constant at 12 mL/min, Lipid Concentration constant)

Flow Rate Ratio (Aqueous:Organic)Expected Average LNP Size (nm)Expected PDI
1:1>150>0.25
3:1~80-100~0.10-0.15
5:1~60-80~0.08-0.12

Visual Guides

LNP Formulation Workflow

LNP_Formulation_Workflow cluster_prep 1. Preparation cluster_formulation 2. Formulation cluster_post 3. Post-Processing cluster_char 4. Characterization Lipid_Stock Lipid Stock in Ethanol Microfluidic_Mixing Microfluidic Mixing (TFR & FRR Control) Lipid_Stock->Microfluidic_Mixing RNA_Aqueous RNA in Aqueous Buffer (pH 4) RNA_Aqueous->Microfluidic_Mixing Dilution_Dialysis Dilution / Dialysis (to neutral pH) Microfluidic_Mixing->Dilution_Dialysis DLS DLS (Size & PDI) Dilution_Dialysis->DLS RiboGreen RiboGreen (Encapsulation) Dilution_Dialysis->RiboGreen

Caption: Workflow for this compound LNP formulation and characterization.

Troubleshooting Logic for Large LNP Size

Large_LNP_Troubleshooting Start LNP Size > Target Check_TFR Is TFR optimized? Start->Check_TFR Increase_TFR Increase TFR Check_TFR->Increase_TFR No Check_FRR Is FRR optimized? Check_TFR->Check_FRR Yes End Re-measure Size Increase_TFR->End Increase_FRR Increase FRR Check_FRR->Increase_FRR No Check_Lipid_Conc Is Lipid Concentration optimal? Check_FRR->Check_Lipid_Conc Yes Increase_FRR->End Decrease_Lipid_Conc Decrease Lipid Concentration Check_Lipid_Conc->Decrease_Lipid_Conc No Check_PEG Is PEG-Lipid % sufficient? Check_Lipid_Conc->Check_PEG Yes Decrease_Lipid_Conc->End Increase_PEG Increase PEG-Lipid % Check_PEG->Increase_PEG No Check_PEG->End Yes Increase_PEG->End

Caption: Troubleshooting guide for oversized this compound LNPs.

References

Technical Support Center: Managing 80-O14B Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity associated with the cationic lipid-like compound 80-O14B in cell culture experiments. This compound is utilized in the formation of lipid nanoparticles (LNPs) for the intracellular delivery of various payloads, such as CRISPR/Cas9 and PROTACs. While effective for delivery, the cationic nature of this lipid can lead to cell toxicity. The following resources are designed to help you mitigate these effects and optimize your experimental outcomes.

Frequently Asked questions (FAQs)

Q1: What is this compound and why might it be toxic to my cells?

A1: this compound is a cationic lipid-like molecule used to formulate lipid nanoparticles (LNPs) for delivering nucleic acids and proteins into cells. Its positive charge facilitates interaction with the negatively charged cell membrane, enabling cellular uptake. However, this positive charge is also a primary source of cytotoxicity. Excessive positive charge on the LNP surface can disrupt the cell membrane, leading to cell death.[1] Furthermore, cationic lipids can induce apoptosis and mitochondrial dysfunction.[2]

Q2: How can I recognize this compound-induced cytotoxicity in my cell cultures?

A2: Signs of cytotoxicity include a significant decrease in cell viability, changes in cell morphology (e.g., rounding up, detachment from the culture surface), a reduction in cell proliferation, and evidence of apoptosis or necrosis.[1] These effects are often dose-dependent. It is crucial to distinguish these effects from those caused by the delivered payload itself.

Q3: Can the presence of serum in my culture medium affect this compound cytotoxicity?

A3: Yes, serum can influence the cytotoxicity of cationic lipid-based nanoparticles. Serum proteins can interact with LNPs, forming a "protein corona" that can alter their size, surface charge, and how they interact with cells.[3] In some cases, serum can reduce cytotoxicity by neutralizing the positive charge of the LNPs.[4][5] However, it's important to note that for the formation of LNP-payload complexes, serum-free media is often recommended to prevent interference.[6]

Q4: Are there alternatives to this compound if I cannot reduce its cytotoxicity to an acceptable level?

A4: If optimizing your protocol with this compound is unsuccessful, you could consider alternative delivery systems. These include other cationic lipids with different headgroups or hydrophobic domains that may be less toxic, polymer-based transfection reagents, or physical methods like electroporation.[1] The best choice will depend on your specific cell type and experimental goals.

Troubleshooting Guides

Issue 1: High Levels of Cell Death After Treatment with this compound LNPs
Possible Cause Suggested Solution
Concentration of this compound LNPs is too high. Perform a dose-response experiment to determine the optimal concentration of this compound LNPs for your specific cell line. Test a range of concentrations to find the one that provides the best balance between delivery efficiency and cell viability.
Prolonged exposure to the LNPs. Reduce the incubation time of the LNP-payload complexes with your cells. An incubation time of 4-8 hours is often sufficient for delivery, after which the medium can be replaced with fresh, LNP-free medium.[7][8][9][10]
Sub-optimal cell density at the time of treatment. Ensure your cells are within the optimal confluency range (typically 70-90% for adherent cells) at the time of LNP addition.[11] Cells that are too sparse or too confluent can be more sensitive to toxic effects.
High charge ratio of the LNP formulation. Optimize the ratio of this compound to the payload (e.g., nucleic acid). A high positive-to-negative charge ratio (N/P ratio) can increase cytotoxicity. Test different N/P ratios to find the lowest ratio that still provides efficient delivery.
Inherent sensitivity of the cell line. Some cell lines, particularly primary cells, are more sensitive to cationic lipids. If possible, test your this compound LNPs on a more robust cell line to confirm the formulation is not overtly toxic. For sensitive cells, it is crucial to meticulously optimize all other parameters.
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Cause Suggested Solution
Variability in LNP formulation. Prepare a master mix of your this compound LNP-payload complexes for all replicates and experiments to minimize pipetting errors. Ensure consistent mixing and incubation times during complex formation.
Inconsistent cell culture conditions. Use cells from a similar passage number for all experiments. Maintain a consistent cell seeding density and ensure the cells are healthy and actively dividing before treatment.
Degradation of this compound or payload. Store this compound and your payload according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Prepare fresh LNP-payload complexes for each experiment.

Quantitative Data Summary

While specific cytotoxicity data for this compound is not widely available in public literature, the following table provides a hypothetical example of how to present dose-response data for a cationic lipid-based LNP. Researchers should generate similar data for their specific cell line and this compound formulation.

This compound LNP Concentration (µg/mL) Cell Viability (%) in HeLa Cells (24h) Cell Viability (%) in Primary Neurons (24h)
0 (Control)100100
195 ± 485 ± 6
588 ± 565 ± 8
1075 ± 740 ± 10
2550 ± 915 ± 5
5020 ± 6<5

Note: The above data is illustrative. Actual values will vary depending on the specific this compound formulation, payload, cell type, and experimental conditions.

Experimental Protocols

Protocol 1: Optimization of this compound LNP Concentration

This protocol describes how to determine the optimal concentration of this compound LNPs using a cell viability assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound LNP-payload complexes

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, MTS, or a resazurin-based assay)

  • Plate reader

Procedure:

  • Seed your cells in a 96-well plate at a density that will result in 70-90% confluency at the time of the assay. Incubate overnight.

  • Prepare a serial dilution of your this compound LNP-payload complexes in serum-free medium.

  • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of LNPs. Include untreated control wells.

  • Incubate for a predetermined time (e.g., 4-8 hours).

  • (Optional) After the incubation period, you can replace the LNP-containing medium with fresh complete culture medium.

  • Continue to incubate the cells for a total of 24, 48, or 72 hours from the initial addition of LNPs.

  • At the desired time point, perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

Protocol 2: Cell Viability Assessment Using MTT Assay

Materials:

  • Cells treated with this compound LNPs in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

Procedure:

  • Following the treatment period with this compound LNPs, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_lnps Prepare Serial Dilutions of this compound LNPs add_lnps Add LNP Dilutions to Cells prepare_lnps->add_lnps incubate Incubate for 4-8 Hours add_lnps->incubate change_medium Optional: Change Medium incubate->change_medium incubate_24h Incubate for 24-72 Hours change_medium->incubate_24h viability_assay Perform Cell Viability Assay (e.g., MTT) incubate_24h->viability_assay read_plate Measure Absorbance/Fluorescence viability_assay->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability

Caption: Workflow for optimizing this compound LNP concentration.

troubleshooting_cytotoxicity cluster_concentration Concentration & Exposure cluster_formulation Formulation cluster_cell_conditions Cellular Conditions action_node action_node start High Cytotoxicity Observed? concentration_check Is LNP concentration optimized? start->concentration_check exposure_check Is incubation time minimized? concentration_check->exposure_check Yes optimize_concentration Perform Dose-Response Curve concentration_check->optimize_concentration No reduce_incubation Reduce Incubation to 4-8h exposure_check->reduce_incubation No formulation_check Is N/P ratio optimized? exposure_check->formulation_check Yes optimize_ratio Test Lower N/P Ratios formulation_check->optimize_ratio No cell_density_check Is cell confluency optimal (70-90%)? formulation_check->cell_density_check Yes adjust_density Adjust Seeding Density cell_density_check->adjust_density No

Caption: Decision tree for troubleshooting this compound cytotoxicity.

signaling_pathway lnp Cationic this compound LNP membrane Cell Membrane Disruption lnp->membrane ros Reactive Oxygen Species (ROS) Production lnp->ros apoptosis Apoptosis membrane->apoptosis mitochondria Mitochondrial Dysfunction ros->mitochondria caspase Caspase Activation mitochondria->caspase caspase->apoptosis

Caption: Putative signaling pathway for cationic LNP-induced cytotoxicity.

References

improving 80-O14B formulation for better stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 80-O14B formulation. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. Here you will find troubleshooting guides and frequently asked questions to ensure the optimal performance and stability of your this compound lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the this compound formulation?

A1: this compound is a lipid nanoparticle (LNP) drug delivery platform designed to encapsulate and deliver therapeutic payloads, such as mRNA or siRNA, to target cells.[1] The formulation consists of several lipid components: an ionizable lipid, "helper" phospholipids, cholesterol, and a polyethylene glycol-lipid (PEG-lipid).[1] Each component is critical for the formulation's structure, stability, and function, including payload protection and cellular delivery.[1][2]

Q2: What are the common signs of this compound formulation instability?

A2: The primary indicators of instability in LNP formulations like this compound include physical and chemical changes over time.[3] Common signs are an increase in particle size and polydispersity index (PDI) due to aggregation or fusion, a decrease in encapsulation efficiency leading to payload leakage, and chemical degradation of lipid components or the therapeutic payload itself.[4][5] Visual signs can include the appearance of particulates or gelling of the dispersion.[6]

Q3: What environmental factors can negatively impact this compound stability?

A3: LNP formulations are sensitive to a range of environmental conditions.[3] Key factors that can promote instability include:

  • Temperature Fluctuations: Exposure to elevated temperatures or repeated freeze-thaw cycles can trigger structural changes, particle fusion, and payload leakage.[1][4][7] Most LNP formulations require controlled cold chain storage, ranging from 2-8°C to ultra-cold conditions (-70°C or below).[4][8]

  • Mechanical Stress: Agitation and shear forces during handling or administration can induce aggregation.[1]

  • pH Deviations: Changes from the optimal pH can disrupt the electrostatic interactions that maintain the LNP's structure, potentially leading to disassembly or aggregation.[4]

  • Oxidation: Unsaturated lipids within the formulation are susceptible to oxidation, which can compromise membrane integrity.[4][8]

Q4: How does storage temperature affect the shelf-life of the this compound formulation?

A4: Temperature is a critical factor for maintaining the long-term stability of LNP formulations.[8][9] Storage at low to ultra-low temperatures (-20°C to -80°C) is typically required to slow down chemical degradation processes like hydrolysis and oxidation.[2][8] Studies have shown that refrigeration (2-8°C) can maintain LNP stability for shorter periods (e.g., up to 150 days), but deep-freeze conditions are often necessary for extended shelf-life.[7][10] Lyophilization (freeze-drying) is another effective strategy to enhance long-term stability, allowing for storage at more ambient temperatures.[7][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter with your this compound formulation, providing potential causes and actionable solutions.

Problem 1: Increased Particle Size and Polydispersity (PDI)

Your Dynamic Light Scattering (DLS) measurements show a significant increase in the average particle size (Z-average) and PDI of the this compound formulation over time.

Potential CauseRecommended Action & Experiment
Suboptimal Storage Temperature LNP aggregation is accelerated by temperature fluctuations and improper storage.[1][4] Action: Review your storage protocol. For long-term storage, use a controlled freezer (-20°C to -80°C). For short-term use, store at 2-8°C.[7][8] Avoid repeated freeze-thaw cycles.[1] Experiment: Conduct a stability study comparing particle size and PDI of aliquots stored at 4°C, -20°C, and -80°C over several weeks.
Inadequate PEG-Lipid Concentration The PEG-lipid provides a steric barrier that prevents particles from aggregating.[1] Insufficient concentration can lead to instability. Action: Optimize the molar ratio of the PEG-lipid in your formulation. Ratios can be systematically varied to find the optimal concentration for stability. Experiment: Formulate several small batches of this compound with varying PEG-lipid concentrations (e.g., 0.5%, 1.5%, 3% molar ratio) and monitor their size and PDI over time under accelerated stability conditions (e.g., 25°C).
Incorrect Buffer pH or Ionic Strength The formulation's pH and ionic strength influence inter-particle electrostatic interactions.[1][4] Neutral pH can sometimes increase aggregation rates for certain ionizable lipids.[1] Action: Ensure the final formulation is in a buffer with the optimal pH and low ionic strength. Experiment: Prepare this compound in different buffers (e.g., citrate buffer at pH 6.0 vs. phosphate-buffered saline at pH 7.4) and compare aggregation trends using DLS.
Freeze-Thaw Stress Freezing and thawing can cause mechanical stress and ice crystal formation, leading to particle fusion.[7] Action: Minimize freeze-thaw cycles by storing the formulation in single-use aliquots. If freezing is necessary, incorporate a cryoprotectant. Experiment: Add cryoprotectants like sucrose or trehalose (e.g., 5-20% w/v) to the formulation before freezing.[7][8] Compare the particle size of protected and unprotected samples after a freeze-thaw cycle.
Problem 2: Decreased Encapsulation Efficiency (%EE) and Payload Leakage

You observe a drop in the amount of encapsulated therapeutic payload (e.g., mRNA) over time.

Potential CauseRecommended Action & Experiment
Lipid Degradation Hydrolysis of ester bonds in the ionizable or helper lipids can compromise the integrity of the LNP structure, leading to payload leakage.[9] Action: Store the formulation at low temperatures (e.g., -80°C) and in a buffer that minimizes hydrolysis.[8] Experiment: Use an analytical technique like HPLC-CAD or LC/MS to monitor the chemical integrity of individual lipid components over time under different storage conditions.[11][12]
Lipid Phase Transition Temperature changes can cause the lipid bilayer to undergo phase transitions from a stable gel phase to a more fluid liquid crystalline phase, increasing its permeability.[4] Action: Ensure strict adherence to the recommended storage temperature. Avoid exposure to temperatures above the lipid transition temperature. Experiment: Use Differential Scanning Calorimetry (DSC) to determine the phase transition temperature of your specific this compound lipid composition and ensure storage conditions remain well below this temperature.
Displacement by Buffer Ions Certain ions in the storage buffer may interact with the lipid headgroups or the encapsulated payload, destabilizing the complex. Action: Use a recommended, low-ionic-strength buffer for storage. Dialyze the formulation thoroughly after preparation to remove any residual solvents or salts from the manufacturing process. Experiment: Compare the %EE of samples stored in different buffers (e.g., PBS vs. citrate buffer vs. HEPES buffer) over time using a fluorescence-based assay like the RiboGreen assay.[13]
Problem 3: Formulation Efficacy is Reduced In Vitro/In Vivo

The biological activity of the this compound formulation is lower than expected or decreases after storage.

Potential CauseRecommended Action & Experiment
Payload Degradation The encapsulated payload (e.g., mRNA) may be degrading due to hydrolysis or oxidation, even if it remains encapsulated.[2] Action: Ensure all buffers are nuclease-free. Store at ultra-low temperatures (-80°C) to minimize chemical degradation of the payload. Experiment: Extract the payload from the LNPs and analyze its integrity using a size-based analytical method like capillary gel electrophoresis (CGE) or agarose gel electrophoresis.[12]
Particle Aggregation Aggregated particles may have altered cellular uptake mechanisms and biodistribution, leading to reduced efficacy.[1] Action: Troubleshoot aggregation using the steps outlined in Problem 1. Filter the formulation through a sterile, low-protein-binding filter (e.g., 0.22 µm) before use to remove any large aggregates. Experiment: Correlate DLS data (size and PDI) with in vitro transfection efficiency or in vivo protein expression data to determine the size threshold at which efficacy is compromised.
Changes in Surface Properties The loss or rearrangement of the PEG-lipid on the LNP surface can affect circulation time and cellular interaction. Action: Optimize the PEG-lipid anchor chemistry and concentration for maximum stability. Experiment: Measure the zeta potential of the particles over time. A significant change in surface charge could indicate surface property modifications.[14]

Visualization of Troubleshooting & Key Processes

To further aid in understanding and troubleshooting, the following diagrams illustrate key workflows and concepts related to this compound formulation stability.

Troubleshooting Workflow for LNP Instability

G start Observed Instability (e.g., ↑Size, ↓EE, ↓Efficacy) check_physical Assess Physical Stability start->check_physical check_chemical Assess Chemical Stability start->check_chemical check_bio Assess Biological Activity start->check_bio dls Perform DLS: Measure Size & PDI check_physical->dls is_aggregated Size / PDI Increased? dls->is_aggregated solution_agg Troubleshoot Aggregation: - Optimize Storage Temp - Add Cryoprotectant - Adjust Buffer/pH is_aggregated->solution_agg Yes end_node Formulation Optimized is_aggregated->end_node No ribogreen Perform RiboGreen Assay: Measure % Encapsulation check_chemical->ribogreen is_leaking Payload Leaking? ribogreen->is_leaking solution_leak Troubleshoot Leakage: - Analyze Lipid Integrity (LC/MS) - Ensure Cold Chain - Optimize Buffer is_leaking->solution_leak Yes is_leaking->end_node No invitro Perform In Vitro Assay: Measure Protein Expression check_bio->invitro is_ineffective Efficacy Reduced? invitro->is_ineffective solution_efficacy Troubleshoot Efficacy: - Check Payload Integrity (CGE) - Confirm Physical Stability is_ineffective->solution_efficacy Yes is_ineffective->end_node No solution_agg->dls Re-evaluate solution_leak->ribogreen Re-evaluate solution_efficacy->invitro Re-evaluate

Caption: Workflow for diagnosing and addressing common LNP stability issues.

Key Factors Influencing this compound Formulation Stability

G center This compound Formulation Stability sub_formulation Formulation Components center->sub_formulation sub_process Process Parameters center->sub_process sub_environment Environmental Stressors center->sub_environment node_lipids Lipid Composition (Molar Ratios) sub_formulation->node_lipids node_peg PEG-Lipid Concentration sub_formulation->node_peg node_buffer Buffer pH & Ionic Strength sub_formulation->node_buffer node_cryo Cryoprotectants (e.g., Sucrose) sub_formulation->node_cryo node_mixing Mixing Rate (Flow Rate) sub_process->node_mixing node_purification Purification Method (e.g., TFF) sub_process->node_purification node_temp Temperature (Storage & Shipping) sub_environment->node_temp node_freeze Freeze-Thaw Cycles sub_environment->node_freeze node_agitation Mechanical Stress (Agitation) sub_environment->node_agitation

Caption: Relationship between formulation, process, and environmental factors.

Experimental Protocols

Protocol 1: Particle Size and Polydispersity Measurement by DLS

This protocol outlines the standard procedure for assessing the physical stability of the this compound formulation.

Objective: To measure the mean particle size (Z-average) and polydispersity index (PDI) as indicators of physical stability.

Materials:

  • This compound LNP sample

  • Appropriate buffer for dilution (e.g., 0.1x PBS, filtered)

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up for at least 15-30 minutes.

  • Sample Preparation: a. Allow the this compound sample to equilibrate to room temperature if stored cold. b. Gently mix the sample by inverting the vial 3-5 times. Do not vortex, as this can cause mechanical stress. c. Dilute the LNP sample in the filtered dilution buffer to achieve the optimal count rate for the instrument (typically a 1:50 to 1:100 dilution). The final concentration should be within the instrument's recommended range.

  • Measurement: a. Transfer the diluted sample to a clean, dust-free cuvette. b. Place the cuvette in the instrument's sample holder. c. Set the measurement parameters in the software (e.g., material refractive index, dispersant viscosity, temperature). d. Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis: a. Analyze the intensity distribution to obtain the Z-average diameter and the PDI. b. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogeneous formulation.[13] c. Record the results and compare them to the initial (T=0) measurements and established specifications.

Protocol 2: mRNA Encapsulation Efficiency using RiboGreen Assay

This protocol determines the percentage of mRNA that is successfully encapsulated within the this compound nanoparticles.

Objective: To quantify encapsulated vs. free mRNA to assess formulation integrity and stability.

Materials:

  • This compound LNP sample

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (Tris-EDTA, pH ~7.5)

  • Triton X-100 solution (2% v/v in TE buffer)

  • Nuclease-free water and microplates

  • Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)

Procedure:

  • Standard Curve Preparation: Prepare a standard curve of the free mRNA used in the formulation (from ~20 ng/mL to 1 µg/mL) in TE buffer according to the assay kit instructions.

  • Sample Preparation: a. Total mRNA (Lysis Sample): Dilute the this compound formulation in TE buffer containing 0.2% Triton X-100 to disrupt the LNPs and release the encapsulated mRNA. The dilution factor should ensure the final concentration falls within the standard curve range (e.g., 100-fold dilution).[14] Incubate for 10 minutes at 37°C to ensure complete lysis. b. Free mRNA (Intact Sample): Dilute the same this compound formulation to the same final concentration using only TE buffer (without Triton X-100). This measures the mRNA on the outside of or already released from the LNPs.

  • RiboGreen Assay: a. Add the RiboGreen reagent to the standards and samples (both lysed and intact) in a 96-well plate. b. Incubate for 5 minutes at room temperature, protected from light. c. Measure the fluorescence using the microplate reader.

  • Calculation: a. Use the standard curve to determine the concentration of mRNA in both the "Total mRNA" and "Free mRNA" samples. b. Calculate the Encapsulation Efficiency (%EE) using the following formula:[7] %EE = ( [Total mRNA] - [Free mRNA] ) / [Total mRNA] * 100

References

Technical Support Center: 80-O14B and PROTAC Co-delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the co-delivery of 80-O14B and PROTACs. The focus is on utilizing this compound as a component of lipid nanoparticles (LNPs) for the delivery of PROTAC molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for PROTAC delivery?

A1: this compound is a synthetic, cationic lipid-like compound.[1] It is a key component in the formulation of lipid nanoparticles (LNPs), which are used as a drug delivery system. For PROTACs, which are often large molecules with poor cell permeability, this compound-containing LNPs offer a solution to overcome these delivery challenges.[2][3][4] These LNPs can encapsulate PROTACs, facilitate their cellular uptake, and protect them from degradation, thereby enhancing their therapeutic efficacy.[2]

Q2: What is a "pre-fused PROTAC" and how does it relate to this compound delivery?

A2: A "pre-fused PROTAC" is a complex where the PROTAC molecule is already bound to its corresponding E3 ligase-related protein before being delivered into the cell.[2][5] This approach simplifies the intracellular ternary complex formation (PROTAC, target protein, and E3 ligase) into a two-component system, which can accelerate and increase the efficiency of target protein degradation.[2][5] this compound has been successfully used in LNP formulations to deliver these pre-fused PROTACs, showing significantly improved protein degradation compared to the delivery of the PROTAC alone.[2][5]

Q3: What are the general challenges with PROTAC delivery that this compound LNPs can help address?

A3: PROTACs often face several challenges that can limit their effectiveness:

  • Poor Cell Permeability: Due to their large size and polarity, many PROTACs struggle to cross the cell membrane.[3][6]

  • Low Aqueous Solubility: Many PROTACs are hydrophobic, leading to poor solubility in aqueous environments.[4]

  • Suboptimal Pharmacokinetics: PROTACs can be rapidly cleared from the body, leading to a short half-life and reduced efficacy.[3][4]

  • Off-Target Toxicity: Non-specific delivery can lead to the degradation of proteins in healthy cells, causing unwanted side effects.[3]

This compound based LNPs can encapsulate PROTACs, improving their solubility and protecting them from rapid clearance. The LNP formulation can also be modified to target specific cells or tissues, thereby reducing off-target effects.[]

Troubleshooting Guide

Issue 1: Low Encapsulation Efficiency of PROTAC in this compound LNPs

If you are experiencing low encapsulation efficiency of your PROTAC within the this compound LNP formulation, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Suboptimal LNP Formulation Optimize the lipid composition of your LNPs. Vary the molar ratios of this compound, helper lipids (e.g., cholesterol, DOPE), and PEG-lipids.
Poor PROTAC Solubility in Formulation Buffer Ensure the PROTAC is fully solubilized in the appropriate buffer before encapsulation. Consider using a co-solvent if necessary.
Inefficient LNP Assembly Optimize the mixing process during LNP formation. For microfluidic mixing, adjust the flow rates and ratios. For other methods like thin-film hydration, ensure complete hydration and sonication.
PROTAC-Lipid Interactions The physicochemical properties of the PROTAC can influence its interaction with the lipid bilayer. Consider modifications to the PROTAC linker to improve its compatibility with the LNP core.
Issue 2: Inefficient Target Protein Degradation After Delivery with this compound LNPs

Even with successful LNP formulation, you might observe poor degradation of the target protein. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Poor Cellular Uptake of LNPs Confirm LNP uptake by target cells using fluorescently labeled lipids or encapsulated dye. If uptake is low, consider modifying the LNP surface with targeting ligands (e.g., antibodies, peptides) to enhance receptor-mediated endocytosis.[]
Inefficient Endosomal Escape The LNP and its cargo must escape the endosome to reach the cytoplasm. This compound is a cationic lipid that can facilitate endosomal escape. However, if this is inefficient, consider incorporating other fusogenic lipids into your LNP formulation.
The "Hook Effect" At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation.[6][8] Perform a wide dose-response experiment to identify the optimal concentration for degradation and to check for the characteristic bell-shaped curve of the hook effect.[6][8]
Instability of the PROTAC Assess the stability of your PROTAC within the LNP and after release into the cytoplasm. The LNP should protect the PROTAC, but intracellular enzymes could still lead to degradation.
Low E3 Ligase Expression The targeted E3 ligase must be sufficiently expressed in the cell line being used. Confirm the expression levels of the recruited E3 ligase (e.g., VHL, CRBN) via Western blot or qPCR.[8]

Experimental Protocols

Key Experiment: Formulation of this compound LNPs for PROTAC Delivery

This protocol provides a general workflow for formulating this compound LNPs encapsulating a PROTAC using a microfluidic mixing method.

Workflow for LNP Formulation

LNP_Formulation_Workflow cluster_prep Preparation cluster_mixing Mixing cluster_purification Purification & Concentration cluster_characterization Characterization prep_lipids Prepare Lipid Mixture (this compound, helper lipids, PEG-lipid) in Ethanol mixing Microfluidic Mixing (e.g., NanoAssemblr) prep_lipids->mixing Lipid Phase prep_protac Prepare PROTAC Solution in Aqueous Buffer (e.g., citrate buffer, pH 4.0) prep_protac->mixing Aqueous Phase dialysis Dialysis or Tangential Flow Filtration (to remove ethanol and unencapsulated PROTAC) mixing->dialysis concentration Concentration (e.g., using centrifugal filters) dialysis->concentration size_zeta Particle Size & Zeta Potential (Dynamic Light Scattering) concentration->size_zeta ee Encapsulation Efficiency (e.g., using fluorescence-based assays) concentration->ee morphology Morphology (Cryo-TEM) concentration->morphology

Caption: Workflow for this compound LNP formulation.

Key Experiment: In Vitro Target Degradation Assay

This protocol describes a typical Western blot experiment to assess the degradation of a target protein following treatment with PROTAC-loaded this compound LNPs.

Workflow for In Vitro Degradation Assay

Degradation_Assay_Workflow cell_seeding Seed cells in a multi-well plate treatment Treat cells with varying concentrations of PROTAC-LNPs, empty LNPs, and free PROTAC cell_seeding->treatment incubation Incubate for a specified time course (e.g., 4, 8, 12, 24 hours) treatment->incubation lysis Lyse cells and collect protein lysates incubation->lysis quantification Determine protein concentration (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block the membrane transfer->blocking probing Probe with primary antibodies (Target Protein & Loading Control) blocking->probing secondary_ab Incubate with secondary antibodies probing->secondary_ab imaging Image the blot secondary_ab->imaging analysis Quantify band intensities and normalize to loading control imaging->analysis

Caption: Western blot workflow for degradation assay.

Signaling Pathways and Logical Relationships

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target Protein of Interest (POI).

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: PROTAC-mediated protein degradation cycle.

Troubleshooting Logic for Lack of PROTAC Activity

This decision tree provides a logical workflow for troubleshooting experiments where the PROTAC does not induce target degradation.

Troubleshooting_Logic start No Target Degradation Observed check_delivery Is the PROTAC getting into the cells? start->check_delivery check_binding Is the PROTAC binding to the target and E3 ligase? check_delivery->check_binding Yes solution_delivery Optimize LNP formulation for cellular uptake. check_delivery->solution_delivery No check_ternary Is a stable ternary complex forming? check_binding->check_ternary Yes solution_binding Redesign PROTAC with higher affinity warheads. check_binding->solution_binding No check_ubiquitination Is the target protein being ubiquitinated? check_ternary->check_ubiquitination Yes solution_ternary Optimize linker length and composition. check_ternary->solution_ternary No check_proteasome Is the proteasome functional? check_ubiquitination->check_proteasome Yes solution_ubiquitination Redesign linker to improve ternary complex geometry. check_ubiquitination->solution_ubiquitination No solution_proteasome Use a different cell line or check for proteasome inhibitor effects. check_proteasome->solution_proteasome No

Caption: Troubleshooting workflow for PROTAC activity.

References

Technical Support Center: Refining 80-O14B Protocols for Hard-to-Transfect Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 80-O14B Transfection Reagent. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their transfection protocols for challenging cell types. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may face when using the this compound reagent with hard-to-transfect cells such as primary cells, suspension cells, and neurons.

1. Issue: Low Transfection Efficiency

Low transfection efficiency is a common challenge, especially with sensitive or non-dividing cells.[1][2][3] Below are potential causes and recommended solutions to enhance the delivery of your nucleic acid.

Possible Cause Recommended Solution
Suboptimal Reagent-to-DNA Ratio The ideal ratio is highly cell-type dependent.[4] Perform a titration experiment by varying the ratio of this compound reagent to nucleic acid (e.g., 1:1, 2:1, 3:1, 4:1, 5:1 reagent volume in µL to nucleic acid mass in µg) while keeping the nucleic acid concentration constant.[5]
Incorrect Cell Density For adherent cells, aim for 70-90% confluency at the time of transfection.[2][4] For suspension cells, a density of 0.5 - 1.0 x 10^6 cells/mL is often a good starting point.[6] Actively dividing cells generally exhibit better uptake.[7]
Poor Nucleic Acid Quality Use high-purity, endotoxin-free nucleic acids.[8][9] Confirm integrity with an A260/A280 ratio of >1.8 and by gel electrophoresis.[2][8]
Presence of Inhibitors in Complex Formation Always form the this compound:nucleic acid complexes in a serum-free medium.[2][10] Serum proteins can interfere with complex formation.[7][11] Avoid high concentrations of phosphate, as this can inhibit transfection.[10]
Inappropriate Incubation Time Optimize the incubation time of the transfection complexes with the cells. This can range from 4 to 24 hours depending on the cell type and the toxicity of the complex.[5] For sensitive cells, a shorter incubation time may be necessary to minimize cell death.[5][]
Cell Type is Inherently Resistant For notoriously difficult-to-transfect cells like primary neurons or hematopoietic cells, consider alternative methods such as electroporation or viral transduction.[1][][13][14]

2. Issue: High Cell Toxicity and Mortality

Cell death following transfection can obscure experimental results.[15] The this compound reagent is designed for low toxicity, but optimization is key for sensitive cells.

Possible Cause Recommended Solution
Excessive Reagent Concentration Too much transfection reagent can be toxic to cells.[10][16] Perform a dose-response curve to find the optimal concentration of the this compound reagent that yields high efficiency with minimal toxicity.[10]
Low Cell Confluency Cells at a very low density are more susceptible to the toxic effects of transfection reagents.[10] Ensure cells are at the recommended confluency (70-90% for adherent cells) at the time of transfection.[2][4]
Prolonged Exposure to Transfection Complexes For sensitive cells, reduce the incubation time with the transfection complexes to as little as 4-6 hours before changing to fresh, complete growth medium.[5][17]
Presence of Antibiotics While some modern reagents are compatible with antibiotics, it is a good practice to perform transfection in antibiotic-free medium, as they can increase cell stress and cytotoxicity.[7]
Contaminants in Nucleic Acid Preparation Endotoxins in plasmid preparations can induce a strong cytotoxic response.[18] Use endotoxin-free plasmid purification kits.[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting ratio of this compound reagent to DNA?

For most cell types, a good starting point is a 2:1 or 3:1 ratio of this compound reagent (in µL) to DNA (in µg).[5] However, this should be optimized for each specific cell line to achieve the best balance of efficiency and viability.[4][9]

Q2: Can I perform transfection in the presence of serum?

It is critical to form the this compound:nucleic acid complexes in a serum-free medium because serum components can interfere with complex formation.[7][10][11] However, after the complexes are formed and added to the cells, you can often use a complete growth medium containing serum, which can help mitigate toxicity.[7][10]

Q3: My suspension cells are difficult to transfect. What can I do?

For suspension cells, ensure they are in the logarithmic growth phase and at an optimal density (e.g., 0.5-1.0 x 10^6 cells/mL) at the time of transfection.[4][6] It is also recommended to split the cells the day before the experiment.[4] Some protocols suggest gently centrifuging the cells with the transfection complexes to increase contact.

Q4: How can I improve transfection efficiency in primary neurons?

Primary neurons are notoriously difficult to transfect due to their post-mitotic nature.[19][20][21] Besides optimizing the this compound protocol, consider using mRNA instead of plasmid DNA, as it only needs to enter the cytoplasm.[22] For plasmid delivery, methods that facilitate nuclear entry, like electroporation or viral vectors, may be necessary for high efficiency.[19][22]

Q5: What is the optimal cell confluency for transfection?

For most adherent cell lines, a confluency of 70-90% at the time of transfection is ideal.[2][4] Overly confluent cells may have reduced uptake of transfection complexes, while sparse cultures can be more sensitive to toxicity.[1][10]

Experimental Protocols

Protocol 1: General Transfection Protocol for Adherent Cells

  • Cell Plating: The day before transfection, seed cells in a multi-well plate so that they will be 70-90% confluent at the time of transfection.[4]

  • Complex Formation:

    • In tube A, dilute the desired amount of plasmid DNA in serum-free medium.

    • In tube B, dilute the optimized amount of this compound reagent in serum-free medium.

    • Add the contents of tube A to tube B and mix gently by pipetting.

    • Incubate the mixture for 15-20 minutes at room temperature to allow for complex formation.[8]

  • Transfection:

    • Add the transfection complexes drop-wise to the cells in their culture medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 4-24 hours at 37°C in a CO2 incubator. The optimal time will depend on the cell type and the toxicity of the complexes.[5]

  • Post-Transfection: After the incubation period, you may replace the medium with fresh, complete growth medium.

  • Analysis: Assay for gene expression 24-72 hours post-transfection.

Protocol 2: Optimizing this compound Reagent to DNA Ratio

  • Cell Plating: Seed cells in a 24-well plate to reach 70-90% confluency on the day of transfection.

  • Prepare a Master Mix of DNA: Dilute enough plasmid DNA for all conditions in serum-free medium.

  • Set Up Ratio Titration:

    • Prepare a series of tubes, each for a different reagent-to-DNA ratio (e.g., 1:1, 2:1, 3:1, 4:1, 5:1).

    • For a constant amount of DNA (e.g., 0.5 µg per well), add varying amounts of this compound reagent (e.g., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL, 2.5 µL) to separate aliquots of serum-free medium.

  • Complex Formation and Transfection: Follow steps 2 and 3 of the general protocol for each ratio.

  • Analysis: At 24-48 hours post-transfection, assess both transfection efficiency (e.g., via a fluorescent reporter) and cell viability (e.g., by microscopy or a viability assay). Select the ratio that provides the highest efficiency with the lowest toxicity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Plate Cells Plate Cells Form Complexes Form Complexes Plate Cells->Form Complexes Prepare DNA Prepare DNA Prepare DNA->Form Complexes Prepare this compound Prepare this compound Prepare this compound->Form Complexes Add to Cells Add to Cells Form Complexes->Add to Cells Incubate Incubate Add to Cells->Incubate Change Medium Change Medium Incubate->Change Medium Assay Expression Assay Expression Change Medium->Assay Expression

Caption: A streamlined workflow for cell transfection using the this compound reagent.

troubleshooting_logic start Low Transfection Efficiency? check_ratio Optimized Reagent:DNA Ratio? start->check_ratio Yes check_density Optimal Cell Density? check_ratio->check_density Yes solution_ratio Perform Ratio Titration check_ratio->solution_ratio No check_dna High Quality DNA? check_density->check_dna Yes solution_density Adjust Seeding Density check_density->solution_density No check_toxicity High Cell Death? check_dna->check_toxicity Yes solution_dna Purify DNA (Endotoxin-Free) check_dna->solution_dna No solution_toxicity Reduce Reagent Amount / Incubation Time check_toxicity->solution_toxicity No consider_alternatives Consider Electroporation / Viral Methods check_toxicity->consider_alternatives Yes

Caption: A decision tree for troubleshooting low transfection efficiency.

References

addressing aggregation problems in 80-O14B formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered with 80-O14B formulations.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your experiments with Formulation this compound.

Problem 1: Increased aggregation observed in Formulation this compound after agitation (e.g., during shipping or handling).

Possible Cause: Agitation can introduce mechanical stress, leading to protein unfolding and aggregation at air-liquid interfaces.[1] The concentration of stabilizing excipients, such as Polysorbate 80, may be insufficient to protect the protein.

Suggested Solution:

  • Verify Polysorbate 80 Concentration: Ensure the concentration of Polysorbate 80 is optimal. While Polysorbate 80 is used to prevent agitation-induced aggregation, its effectiveness is concentration-dependent.[2]

  • Minimize Headspace: Reduce the air-liquid interface in storage vials by minimizing headspace.

  • Controlled Handling: Implement controlled and minimized agitation protocols during handling and transportation.

  • Excipient Screening: Consider screening for alternative or additional stabilizing excipients.

Problem 2: Formulation this compound shows signs of aggregation upon storage at elevated temperatures.

Possible Cause: Thermal stress can induce conformational changes in the protein, exposing hydrophobic regions and leading to aggregation.[3] The formulation's thermal stability may be compromised.

Suggested Solution:

  • Strict Temperature Control: Maintain the recommended storage temperature for Formulation this compound.

  • Thermal Stability Studies: Conduct differential scanning calorimetry (DSC) or other thermal stability assays to determine the melting temperature (Tm) of the protein in the formulation.

  • Formulation Re-evaluation: If the formulation is not sufficiently stable at the desired storage temperature, re-evaluation of the buffer composition (pH, ionic strength) and excipients is recommended.

Problem 3: Observation of visible or sub-visible particles in Formulation this compound.

Possible Cause: The presence of particles can be a result of protein aggregation. This can be triggered by various factors including mechanical stress, thermal stress, or interactions with surfaces.[1][4]

Suggested Solution:

  • Particle Characterization: Use techniques like Micro-Flow Imaging (MFI) and Light Obscuration (LO) to quantify and characterize the particles.

  • Root Cause Analysis: Investigate potential sources of stress in your workflow, from manufacturing to storage and handling.

  • Filtration: For laboratory-scale preparations, sterile filtration using a low-protein-binding filter (e.g., PVDF) can remove existing aggregates. However, this does not address the underlying cause of aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Polysorbate 80 in Formulation this compound?

A1: Polysorbate 80 is a non-ionic surfactant included in many biopharmaceutical formulations to protect proteins from aggregation induced by mechanical stress, such as agitation.[1][2] It achieves this by preventing protein adsorption at interfaces (e.g., air-water, container surface).[3]

Q2: Can Polysorbate 80 itself cause stability issues in Formulation this compound?

A2: Yes, under certain conditions. Polysorbates can undergo auto-oxidation, leading to the formation of peroxides. These peroxides can then oxidize the protein, potentially leading to aggregation.[2] This is a greater concern at higher concentrations of Polysorbate 80 and with prolonged exposure to light.[2]

Q3: How can I monitor the aggregation of Formulation this compound?

A3: A combination of analytical techniques is recommended to monitor different sizes of aggregates.

Analytical MethodAggregate Size RangePurpose
Size Exclusion Chromatography (SEC) Soluble aggregates (dimers, oligomers)Quantify low molecular weight aggregates.
Dynamic Light Scattering (DLS) Sub-micron particlesDetect early signs of aggregation and particle size distribution.
Micro-Flow Imaging (MFI) Sub-visible particles (1-100 µm)Image and characterize sub-visible particles.
Light Obscuration (LO) Sub-visible particles (>1 µm)Count and size sub-visible particles.

Q4: What are the key factors to consider when developing a stable formulation for a protein like the one in this compound?

A4: Several factors must be optimized to ensure protein stability:

  • pH: The pH of the formulation should be where the protein is most stable, typically away from its isoelectric point.

  • Buffer Species: The choice of buffer can influence protein stability.

  • Excipients: Sugars, amino acids, and surfactants are often included to protect the protein from various stresses.[4]

  • Protein Concentration: Higher protein concentrations can sometimes increase the propensity for aggregation.

Experimental Protocols

Protocol 1: Analysis of Soluble Aggregates by Size Exclusion Chromatography (SEC)

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically the formulation buffer without the protein. Filter and degas the mobile phase.

  • Column: Use a size exclusion column appropriate for the size of the protein and its aggregates.

  • Sample Preparation: Dilute Formulation this compound to a suitable concentration within the linear range of the detector.

  • Instrumentation: Set up an HPLC system with a UV detector (typically at 280 nm).

  • Run: Inject the sample and run the SEC method. The elution profile will show a main peak for the monomer and earlier eluting peaks for aggregates.

  • Analysis: Integrate the peak areas to calculate the percentage of monomer, dimer, and higher molecular weight species.

Diagrams

Aggregation_Pathway cluster_stress Stress Factors cluster_protein_states Protein States Mechanical Mechanical Stress (Agitation) Unfolded Partially Unfolded Intermediate Mechanical->Unfolded Thermal Thermal Stress (High Temperature) Thermal->Unfolded Interface Interfaces (Air-Liquid) Interface->Unfolded Native Native Protein Native->Unfolded Unfolding Unfolded->Native Refolding Aggregate Aggregates Unfolded->Aggregate Aggregation

Caption: General pathway of stress-induced protein aggregation.

Troubleshooting_Workflow Start Aggregation Observed in Formulation this compound Characterize Characterize Aggregates (SEC, DLS, MFI) Start->Characterize Identify_Stress Identify Potential Stress (Thermal, Mechanical, etc.) Characterize->Identify_Stress Hypothesize Formulate Hypothesis (e.g., Insufficient Surfactant) Identify_Stress->Hypothesize Modify Modify Formulation or Process (e.g., Increase Polysorbate 80) Hypothesize->Modify Analyze Re-analyze for Aggregation Modify->Analyze Result Aggregation Reduced? Analyze->Result Success Problem Solved Result->Success Yes Failure Re-evaluate Hypothesis Result->Failure No Failure->Hypothesize

Caption: A logical workflow for troubleshooting aggregation issues.

References

Technical Support Center: Optimization of 80-O14B to Payload Ratio for Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of lipid nanoparticle (LNP) formulations containing the cationic lipid-like compound 80-O14B. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during the experimental process of optimizing payload delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function in a delivery system?

A: this compound is a cationic lipid-like compound.[1][2] In a delivery system, it is a key component of a lipid nanoparticle (LNP), which serves as a vehicle to transport therapeutic payloads, such as mRNA or CRISPR/Cas9, into cells.[1][2] Its positive charge at acidic pH facilitates the encapsulation of negatively charged payloads (like nucleic acids) and aids in the endosomal escape of the payload once inside the cell, which is critical for therapeutic effect.[3]

Q2: What is the "this compound to payload ratio" and why is it a critical parameter?

A: This ratio refers to the relative amounts of the this compound lipid and the therapeutic payload (e.g., mRNA) used during the LNP formulation process. It is a critical quality attribute (CQA) because it directly influences:

  • Encapsulation Efficiency (EE): The percentage of the payload that is successfully loaded into the LNPs.[4]

  • Particle Stability: The physical and chemical integrity of the LNPs during storage and in biological fluids.[4][5]

  • Delivery Efficacy: The ability of the LNP to be taken up by target cells and release its payload.[6]

  • Toxicity: An excess of cationic lipid can lead to cytotoxicity.[3]

Optimizing this ratio is essential for balancing high payload capacity with particle stability and safety.[7]

Q3: What key factors should be considered when optimizing the this compound to payload ratio?

A: Optimization is a multidimensional process involving several factors.[6] Key considerations include:

  • Payload Characteristics: The size, charge, and structure of your payload (e.g., mRNA, siRNA, plasmid DNA) will dictate its interaction with this compound.

  • Molar Ratios of Other Lipids: LNPs are complex systems containing helper lipids (e.g., DSPC), cholesterol, and PEGylated lipids.[3] The ratio of these components to this compound affects particle structure, stability, and delivery efficiency.[3][8]

  • N:P Ratio: This is the ratio of the moles of nitrogen atoms in the cationic lipid (like this compound) to the moles of phosphate groups in the nucleic acid payload. It is a crucial parameter for achieving high encapsulation and effective delivery.[9]

  • Formulation Process: Parameters such as the mixing method (e.g., microfluidics), flow rates, and buffer pH can significantly impact LNP formation and payload encapsulation.[6][10]

Q4: What is a typical target for encapsulation efficiency?

A: For mRNA-LNP formulations, an encapsulation efficiency of 90-95% or higher is often achievable and considered a good target.[11] Formulations with significantly lower efficiency (e.g., 50%) may require further optimization.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound LNP formulations.

Problem Potential Causes Recommended Solutions
Low Payload Encapsulation Efficiency (<85%) 1. Suboptimal this compound to payload ratio (N:P ratio).2. Incorrect pH of the aqueous buffer (payload phase).3. Inefficient mixing during particle formation.4. Poor solubility of lipids in the organic phase.1. Perform a ratio-finding study. Systematically vary the N:P ratio (e.g., from 3:1 to 10:1) and measure the encapsulation efficiency for each condition.2. Ensure the payload is in an acidic buffer (e.g., 10 mM citrate, pH 3-4) to protonate the this compound for electrostatic interaction with the payload.[12]3. Use a controlled and rapid mixing method like microfluidics to ensure homogenous and rapid particle self-assembly.[4] Vary the total flow rate and flow rate ratio.4. Ensure all lipids are fully dissolved in ethanol before mixing. Gentle heating (60-65°C) may be required for some components like cholesterol.[13]
High Polydispersity Index (PDI > 0.2) 1. Inconsistent or slow mixing.2. Suboptimal lipid ratios leading to unstable particles.3. Aggregation after formulation.1. Increase the mixing speed or total flow rate in the microfluidic system to promote the formation of smaller, more uniform particles.[10]2. Adjust the molar percentage of the PEG-lipid. A higher PEG-lipid ratio can lead to smaller particles but may reduce payload capacity.[7][8]3. Ensure rapid dilution into a neutral buffer (e.g., PBS) immediately after formation to stabilize the particles.
Poor In Vitro / In Vivo Efficacy 1. Inefficient endosomal escape.2. Low payload integrity after encapsulation.3. Particle size is too large for efficient cellular uptake.4. Insufficient payload delivery to the target tissue.1. The this compound lipid is designed to facilitate endosomal escape. Re-evaluate the lipid composition, particularly the helper lipid (e.g., DOPE, DSPC), which can influence membrane fusion and payload release.[14]2. Verify the integrity of your payload (e.g., mRNA) before and after encapsulation using gel electrophoresis or capillary electrophoresis.3. Optimize formulation parameters to achieve a target particle size between 80-150 nm, which is generally ideal for drug delivery.[7]4. Consider modifying the LNP surface with targeting ligands or adjusting the PEG-lipid to alter circulation time and biodistribution.[4]
Evidence of Nanoparticle Aggregation 1. Insufficient PEG-lipid for steric stabilization.2. High LNP concentration.3. Incompatible buffer conditions after dialysis/dilution.1. Increase the molar percentage of the PEGylated lipid in the formulation (typically 1.5-3 mol%).2. Work with lower LNP concentrations or perform a concentration-stability study.3. Ensure the final buffer has an appropriate ionic strength and pH (e.g., PBS pH 7.4).
High Cytotoxicity 1. Excess positive charge from this compound on the LNP surface.2. High dose of LNPs administered.1. Optimize the N:P ratio to the lowest level that still provides high encapsulation efficiency to minimize excess free cationic lipid.2. Perform a dose-response study to identify the highest non-toxic concentration using an MTT assay or similar cell viability test.[12]

Experimental Protocols & Data

Data Presentation: Example Optimization Study

The following table summarizes the results of a hypothetical experiment to optimize the this compound to mRNA payload ratio (expressed as N:P ratio). The lipid composition is fixed at a molar ratio of 50% this compound, 10% DSPC, 38.5% Cholesterol, and 1.5% PEG-lipid.

N:P RatioMean Particle Size (nm)PDIEncapsulation Efficiency (%)In Vitro Protein Expression (Relative Units)
3:195.30.1878.565.2
6:1 88.1 0.11 96.2 100.0
8:189.50.1297.198.5
10:192.40.1596.891.3
Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic system.

1. Solution Preparation: a. Lipid Phase (Organic): Prepare a stock solution of the lipid mixture (this compound, DSPC, Cholesterol, PEG-lipid) in 100% ethanol. A typical molar ratio is 50:10:38.5:1.5.[12][13] The total lipid concentration should be optimized (e.g., 10-25 mM).[13] Ensure all lipids are fully dissolved. b. Payload Phase (Aqueous): Dissolve the mRNA payload in a 10 mM citrate buffer at pH 4.0. The concentration will depend on the target final concentration and lipid-to-payload weight ratio.[15]

2. Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid solution into one syringe and the mRNA solution into another. c. Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A common starting point is 3:1. d. Set the total flow rate (TFR). Higher TFRs (e.g., >10 mL/min) often lead to smaller, more uniform particles.[10] e. Initiate pumping to mix the two phases in the microfluidic chip. The LNPs will self-assemble rapidly.

3. Maturation and Stabilization: a. Collect the LNP solution as it elutes from the device. b. Immediately dilute the collected solution with a neutral buffer (e.g., PBS, pH 7.4) to stop the formulation process and reduce ethanol concentration. c. Allow the LNPs to mature for 30-60 minutes at room temperature.

4. Purification and Concentration: a. Purify the LNPs and remove excess ethanol using dialysis or tangential flow filtration (TFF) against PBS (pH 7.4). b. Concentrate the sample to the desired final payload concentration. c. Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Protocol 2: Quantification of mRNA Encapsulation Efficiency (EE)

This protocol uses a fluorescent dye (e.g., RiboGreen) to determine the amount of encapsulated vs. free mRNA.

1. Materials:

  • Quant-iT RiboGreen reagent (or similar RNA-binding dye)
  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)
  • 1% Triton X-100 in TE buffer
  • 96-well black plate
  • Plate reader with fluorescence capability

2. Procedure: a. Prepare a standard curve of your specific mRNA in TE buffer. b. Prepare three sets of samples from your LNP formulation in triplicate in the 96-well plate: i. Total RNA: Dilute LNPs in TE buffer with 0.5% Triton X-100. The detergent will lyse the LNPs, exposing all RNA to the dye. ii. Free RNA: Dilute LNPs in TE buffer without detergent. Only unencapsulated RNA will be accessible to the dye. iii. Buffer Blank: TE buffer only. c. Add the diluted RiboGreen reagent to all wells, mix, and incubate for 15 minutes at 37°C in the dark.[12] d. Measure the fluorescence (Excitation ~480 nm, Emission ~520 nm).

3. Calculation: a. Use the standard curve to determine the RNA concentration in the "Total RNA" and "Free RNA" samples. b. Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Visualizations

Experimental & Optimization Workflow

G cluster_prep Phase 1: Preparation cluster_form Phase 2: Formulation cluster_char Phase 3: Characterization cluster_opt Phase 4: Analysis & Optimization prep_lipids Prepare Lipid Stock (this compound, Helpers, Chol, PEG) in Ethanol prep_payload Prepare Payload Stock (e.g., mRNA) in Acidic Buffer (pH 4) mix Microfluidic Mixing (Vary N:P Ratio, Flow Rate) prep_lipids->mix prep_payload->mix purify Dialysis / TFF (Buffer Exchange to PBS) mix->purify size Measure Size & PDI (DLS) purify->size ee Measure Encapsulation Efficiency (RiboGreen) purify->ee activity Assess In Vitro Activity (e.g., Protein Expression) purify->activity analyze Analyze Data: Identify Optimal Ratio activity->analyze iterate Iterate / Refine Formulation analyze->iterate iterate->prep_lipids Refine Parameters

Caption: Workflow for optimizing this compound LNP formulations.

Troubleshooting Low Encapsulation Efficiency

G start Problem: Low Encapsulation Efficiency check_ratio Is N:P Ratio Optimized? start->check_ratio check_ph Is Payload Buffer pH 3-4? check_ratio->check_ph Yes adjust_ratio Action: Perform N:P Ratio Screen check_ratio->adjust_ratio No check_mix Is Mixing Method Rapid & Controlled? check_ph->check_mix Yes adjust_ph Action: Adjust Buffer pH check_ph->adjust_ph No check_integrity Is Payload Intact Pre-Formulation? check_mix->check_integrity Yes adjust_mix Action: Increase Flow Rate or Use Microfluidics check_mix->adjust_mix No adjust_payload Action: Use High-Quality, Intact Payload check_integrity->adjust_payload No end_node Re-Measure EE check_integrity->end_node Yes adjust_ratio->end_node adjust_ph->end_node adjust_mix->end_node adjust_payload->end_node

Caption: Logic diagram for troubleshooting low LNP encapsulation.

Key Factors in LNP Delivery Pathway

G cluster_formulation Formulation Properties cluster_delivery Biological Pathway ratio This compound:Payload Ratio (N:P Ratio) lipids Helper Lipid Composition escape Endosomal Escape ratio->escape Critical For peg PEG-Lipid (Shielding & Stability) lipids->escape Aids size Particle Size & Surface Charge uptake Cellular Uptake (Endocytosis) peg->uptake Influences size->uptake Influences uptake->escape release Payload Release (Cytosolic) escape->release escape->release effect Therapeutic Effect (e.g., Protein Translation) release->effect

References

Technical Support Center: 80-O14B Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 80-O14B, a cationic lipid-like compound, for the intracellular delivery of molecules such as PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a cationic lipid-like material designed for the efficient delivery of macromolecules, such as CRISPR/Cas9 and PROTACs (Proteolysis Targeting Chimeras), into cells for genome editing and targeted protein degradation applications.[1] Its cationic nature facilitates the encapsulation of negatively charged molecules and interaction with the cell membrane, promoting cellular uptake.

Q2: What are the key advantages of using this compound for PROTAC delivery?

PROTACs are often large molecules with poor cell permeability.[1][2][3] Formulating PROTACs within lipid nanoparticles (LNPs) using this compound can significantly enhance their cellular uptake and cytosolic delivery. For instance, encapsulating the PROTAC ARV-771 in an this compound LNP dramatically increased its encapsulation efficiency and led to a more pronounced and rapid degradation of its target protein, BRD4.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound-mediated delivery, particularly for PROTAC-based protein degradation studies.

Section 1: this compound LNP Formulation and Characterization

Q3: My this compound LNPs have a large particle size and high polydispersity index (PDI). What could be the cause?

Several factors can influence the size and uniformity of your LNPs. Here are some common causes and solutions:

  • Mixing Technique: Inconsistent or slow mixing of the lipid and aqueous phases can lead to larger, more heterogeneous particles. The use of microfluidic systems is recommended for precise control over mixing and uniform nanoparticle formation.

  • Lipid Concentration: High lipid concentrations can sometimes result in larger particles. Try optimizing the concentration of this compound and other lipid components.

  • Solvent/Antisolvent Ratio: The ratio of the organic solvent (e.g., ethanol) to the aqueous buffer can impact nanoparticle precipitation and size. Systematically vary this ratio to find the optimal condition.[4]

  • pH of Aqueous Buffer: The pH of the buffer used to dissolve the cargo (e.g., PROTAC) is crucial for proper encapsulation and LNP formation, especially for ionizable lipids.

Q4: The encapsulation efficiency of my PROTAC in the this compound LNPs is low. How can I improve it?

Low encapsulation efficiency can significantly reduce the potency of your PROTAC. Consider the following troubleshooting steps:

  • N/P Ratio: The N/P ratio, which is the molar ratio of the amine groups in the cationic lipid (Nitrogen) to the phosphate groups of the cargo (Phosphate), is a critical parameter. For non-nucleic acid cargo like PROTACs, an analogous charge ratio should be optimized. A study on ARV-771 showed a significant increase in encapsulation efficiency from 27.2% to 60.8% when pre-fused with its target-binding protein before encapsulation in this compound LNPs.

  • Lipid Composition: The addition of helper lipids, cholesterol, and PEGylated lipids can improve the stability and encapsulation efficiency of the LNPs.[5]

  • Cargo-Lipid Interaction: The physicochemical properties of your PROTAC can influence its interaction with this compound. Pre-complexing the PROTAC with a binding partner, as demonstrated with ARV-771 and VHL protein, can enhance its incorporation into the LNP.

ParameterTypical RangeTroubleshooting Considerations
Particle Size (Diameter) 50 - 150 nmLarger sizes may indicate aggregation or formulation issues. Smaller sizes are often preferred for cellular uptake.
Polydispersity Index (PDI) < 0.2A PDI above 0.3 suggests a heterogeneous population of nanoparticles, which can lead to inconsistent results.
Zeta Potential +10 to +40 mVA positive zeta potential is expected for cationic lipids like this compound and is important for interaction with the cell membrane. A low or negative value may indicate formulation failure or charge neutralization.
Encapsulation Efficiency > 80%Low efficiency reduces the effective concentration of the delivered cargo. Optimize formulation parameters like N/P ratio and lipid composition.[6]
Section 2: Cellular Delivery and Protein Degradation

Q5: I have successfully formulated my PROTAC-loaded this compound LNPs, but I am not observing any degradation of my target protein. What are the possible reasons?

Failure to observe protein degradation is a common challenge in PROTAC experiments. The following workflow can help you pinpoint the issue:

G cluster_0 Troubleshooting Workflow: No Protein Degradation A No Target Degradation Observed B Confirm LNP Uptake by Cells A->B C Assess PROTAC Release from LNP B->C D Verify Ternary Complex Formation (Target-PROTAC-E3 Ligase) C->D E Check for the 'Hook Effect' D->E G Confirm Target and E3 Ligase Expression D->G F Ensure Proteasome Activity E->F

A logical workflow for troubleshooting the lack of PROTAC activity.
  • Cellular Uptake: Confirm that the this compound LNPs are being taken up by the cells. This can be assessed by labeling the LNP with a fluorescent lipid and visualizing uptake via microscopy or flow cytometry.

  • PROTAC Release: The PROTAC must be released from the endosome into the cytosol to engage its targets. If the LNP is trapped in the endosome, degradation will not occur.

  • Ternary Complex Formation: The core mechanism of a PROTAC is to form a ternary complex between the target protein and an E3 ubiquitin ligase.[1][7] If this complex does not form, ubiquitination and subsequent degradation will be absent. Consider performing co-immunoprecipitation (Co-IP) or proximity assays like TR-FRET to confirm complex formation.[8]

  • The "Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex. This leads to a decrease in degradation at high doses.[1] It is crucial to perform a full dose-response curve to identify the optimal concentration for degradation.

  • Proteasome Activity: PROTAC-mediated degradation relies on a functional ubiquitin-proteasome system. Ensure that the cells are healthy and that other treatments are not inhibiting proteasome activity. A positive control, such as the proteasome inhibitor MG132, can confirm that the proteasome is active.[8]

  • Target and E3 Ligase Expression: The cell line being used must express both the target protein and the specific E3 ligase that your PROTAC recruits (e.g., VHL or Cereblon). Low expression of either will limit the extent of degradation.[8]

Q6: My results are inconsistent between experiments. What could be causing this variability?

  • Cell Culture Conditions: Factors such as cell passage number, confluency, and overall cell health can impact protein expression levels and the efficiency of the ubiquitin-proteasome system. Standardize your cell culture practices.[1]

  • LNP Stability: Ensure that your this compound LNP formulation is stable under your experimental conditions. LNPs can aggregate over time or in certain media, leading to inconsistent delivery.

  • PROTAC Stability: Verify the stability of your PROTAC in the cell culture medium over the course of the experiment.[1]

Experimental Protocols

Protocol 1: Formulation of PROTAC-loaded this compound LNPs

This protocol provides a general method for the formulation of PROTAC-loaded LNPs using this compound. Optimization will be required for specific PROTACs and cell lines.

Materials:

  • This compound lipid

  • Helper lipids (e.g., DOPE, Cholesterol)

  • PEGylated lipid (e.g., DMG-PEG 2000)

  • PROTAC of interest

  • Ethanol (anhydrous)

  • Aqueous buffer (e.g., 25 mM Sodium Acetate, pH 5.5)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, helper lipids, and PEGylated lipid in ethanol at the desired molar ratio.

  • Prepare PROTAC Solution: Dissolve the PROTAC in a suitable solvent (e.g., DMSO) and then dilute it in the aqueous buffer.

  • LNP Formulation (Microfluidic Mixing): a. Load the lipid stock solution into one syringe and the PROTAC solution into another. b. Set the flow rates on the microfluidic mixing system to achieve the desired solvent/antisolvent ratio. c. Initiate mixing. The rapid mixing will cause the lipids to self-assemble into LNPs, encapsulating the PROTAC.

  • Dialysis: Dialyze the LNP formulation against PBS to remove ethanol and unencapsulated PROTAC.

  • Characterization: Characterize the LNPs for particle size, PDI, zeta potential, and encapsulation efficiency as described in Table 1.

  • Storage: Store the formulated LNPs at 4°C for short-term use. For long-term storage, consult stability studies for your specific formulation.

G cluster_0 LNP Formulation Workflow A Prepare Lipid Stock in Ethanol C Microfluidic Mixing A->C B Prepare PROTAC in Aqueous Buffer B->C D LNP Self-Assembly C->D E Dialysis vs. PBS D->E F Characterization (Size, PDI, Zeta, EE) E->F

Experimental workflow for PROTAC-loaded LNP formulation.

Signaling Pathway

The following diagram illustrates the mechanism of action for a PROTAC delivered by an this compound LNP.

G cluster_0 Cellular Delivery and PROTAC Action LNP This compound LNP (with PROTAC) Endosome Endosome LNP->Endosome Endocytosis PROTAC PROTAC Endosome->PROTAC Endosomal Escape Ternary Ternary Complex PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary UbTarget Ubiquitinated Target Protein Ternary->UbTarget Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome UbTarget->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Mechanism of PROTAC-mediated protein degradation after LNP delivery.

References

Validation & Comparative

A Comparative Guide to CRISPR Delivery: 80-O14B Lipid Nanoparticles vs. Lipofectamine Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient delivery of CRISPR-Cas9 components into cells is a critical bottleneck in harnessing the full potential of gene editing. This guide provides a comparative overview of two distinct delivery platforms: the novel cationic lipid 80-O14B for formulating lipid nanoparticles (LNPs) and the well-established family of Lipofectamine transfection reagents. While direct head-to-head comparative data is not yet available in published literature, this guide collates existing information to facilitate an informed decision.

Executive Summary

Lipofectamine reagents, particularly Lipofectamine CRISPRMAX, are commercially available, ready-to-use solutions with a wealth of supporting data demonstrating high gene editing efficiency and relatively low cytotoxicity across a wide range of cell lines. They offer straightforward and well-documented protocols.

This compound is a more recent, cationic lipid component for creating custom lipid nanoparticles (LNPs). While data on its direct application for CRISPR-mediated gene editing is limited, the underlying LNP technology offers high versatility in formulation and the potential for in vivo applications. LNP formulations can be tailored to specific cell types and payloads, but require more extensive optimization and characterization.

This guide will delve into the available data for both platforms, present experimental protocols, and provide visualizations to illustrate the delivery workflows.

Data Presentation

Due to the absence of direct comparative studies, the following tables summarize data from independent experiments. Direct comparison of the quantitative data should be approached with caution as experimental conditions (cell types, cargo, dosage, etc.) may vary significantly.

Lipofectamine Performance Data

Data for Lipofectamine reagents is extensive. The following table summarizes representative data for Lipofectamine CRISPRMAX, a reagent optimized for CRISPR-RNP delivery.

Cell LineGene Editing Efficiency (% Indel)Cell ViabilityReference
HEK293FT85%Moderately decreased compared to control[1][2]
Mouse ES Cells75%Not specified[1][2]
Human iPSCs55%Not specified[1][2]
A549~68%Moderately decreased compared to control[2]
HeLa~71%Moderately decreased compared to control[2]
HEKa~35%Moderately decreased compared to control[2]

Note: Lipofectamine 3000 has also been shown to improve CRISPR cleavage efficiency by up to 8-fold in HepG2 cells compared to Lipofectamine 2000[3][4]. Lipofectamine RNAiMAX is also commonly used for RNP delivery[5][6][7][8][9].

This compound Lipid Nanoparticle Performance Data

Experimental Protocols

Lipofectamine CRISPRMAX Protocol for RNP Transfection (24-well plate)

This protocol is a generalized representation based on manufacturer's guidelines and published studies[10][11]. Optimization is recommended for each cell line and target.

Materials:

  • Lipofectamine CRISPRMAX Reagent

  • Cas9 protein

  • sgRNA

  • Opti-MEM I Reduced Serum Medium

  • Cells of interest

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate the day before transfection to reach 70-90% confluency at the time of transfection.

  • RNP Complex Formation:

    • In a sterile tube, dilute Cas9 protein and sgRNA in Opti-MEM I medium.

    • Incubate at room temperature for 10-20 minutes to allow RNP complex formation.

  • Lipofectamine CRISPRMAX Dilution:

    • In a separate sterile tube, dilute Lipofectamine CRISPRMAX reagent in Opti-MEM I medium.

  • RNP-Lipofectamine Complex Formation:

    • Add the diluted RNP complexes to the diluted Lipofectamine CRISPRMAX reagent.

    • Mix gently and incubate at room temperature for 5-10 minutes.

  • Transfection:

    • Add the RNP-Lipofectamine complexes to the cells in the 24-well plate.

    • Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before analysis.

This compound Lipid Nanoparticle Formulation for RNP Delivery (General Protocol)

This protocol is a generalized procedure for forming LNPs with cationic lipids like this compound and requires significant optimization. It is based on principles of LNP formulation[12][][14][15].

Materials:

  • This compound lipid

  • Helper lipids (e.g., DOPE, Cholesterol)

  • PEG-lipid

  • Cas9-RNP complex

  • Ethanol

  • Aqueous buffer (e.g., citrate or acetate buffer, pH 4-5)

  • Dialysis or tangential flow filtration system for buffer exchange and purification

Procedure:

  • Lipid Mixture Preparation: Dissolve this compound, helper lipids, and PEG-lipid in ethanol at a specific molar ratio.

  • Aqueous Phase Preparation: Dilute the pre-formed Cas9-RNP complex in the aqueous buffer.

  • LNP Formation (Microfluidic Mixing):

    • Load the lipid-ethanol solution into one syringe and the RNP-aqueous solution into another.

    • Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio. The rapid mixing leads to the self-assembly of LNPs encapsulating the RNP cargo.

  • Purification and Buffer Exchange:

    • Remove the ethanol and exchange the acidic buffer for a neutral pH buffer (e.g., PBS) using dialysis or tangential flow filtration.

  • Characterization:

    • Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

  • Cell Treatment:

    • Add the purified LNPs to the target cells in culture.

    • Incubate for 48-72 hours before assessing gene editing efficiency and cytotoxicity.

Mandatory Visualization

CRISPR_Delivery_Workflow General Workflow for Lipid-Mediated CRISPR Delivery cluster_preparation Preparation of Delivery Complex cluster_delivery Cellular Delivery and Action CRISPR Components Cas9 Protein + sgRNA Complex Formation Formation of CRISPR-Lipid Complex CRISPR Components->Complex Formation Lipid Reagent Lipofectamine or This compound LNP Formulation Lipid Reagent->Complex Formation Transfection Addition of Complex to Cells Complex Formation->Transfection Introduction to cells Cell Culture Target Cells in Culture Cell Culture->Transfection Endocytosis Cellular Uptake (Endocytosis) Transfection->Endocytosis Endosomal Escape Endosomal Escape Endocytosis->Endosomal Escape Nuclear Entry Nuclear Translocation of RNP Endosomal Escape->Nuclear Entry Gene Editing Target Gene Editing Nuclear Entry->Gene Editing LNP_Structure Structure of a Lipid Nanoparticle (LNP) for CRISPR Delivery cluster_lnp Lipid Nanoparticle cluster_lipids Lipid Components Core Aqueous Core (encapsulating CRISPR-RNP) Lipid_Bilayer Lipid Bilayer Cationic_Lipid Cationic/Ionizable Lipid (e.g., this compound) Helper_Lipid Helper Lipids (e.g., DOPE, Cholesterol) PEG_Lipid PEG-Lipid

References

A Comparative Guide to Cationic Lipids for Enhanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate delivery vehicle is paramount to the success of mRNA-based therapeutics and vaccines. Cationic lipids are a critical component of lipid nanoparticle (LNP) formulations, playing a pivotal role in mRNA encapsulation, cellular uptake, and endosomal escape. This guide provides an objective comparison of commonly used cationic and ionizable lipids, supported by experimental data, to aid in the rational design of effective mRNA delivery systems.

The efficacy of mRNA-LNP formulations is profoundly influenced by the choice of the cationic or ionizable lipid. These lipids are essential for complexing the negatively charged mRNA, facilitating membrane fusion, and promoting the release of the mRNA cargo into the cytoplasm. This comparative analysis focuses on key performance indicators of several prominent cationic lipids, including DOTAP, DDA, and DC-Chol, as well as the clinically advanced ionizable lipids ALC-0315 and SM-102.

Performance Metrics of Cationic and Ionizable Lipids

The selection of a suitable cationic lipid involves a trade-off between transfection efficiency and toxicity. The following tables summarize the physicochemical properties and in vitro performance of LNPs formulated with different cationic and ionizable lipids.

Physicochemical Characteristics of mRNA-LNPs

The size, polydispersity index (PDI), zeta potential, and encapsulation efficiency are critical quality attributes of LNPs that influence their stability, biodistribution, and cellular uptake.

Lipid ComponentParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
DOTAP/DOPE ~150< 0.2Positive> 90%
DDA/DOPE ~130< 0.2Positive> 90%
DC-Chol/DOPE 150-200< 0.3Positive~62%[1][2]
ALC-0315 based ~80< 0.1Near-neutral at physiological pH> 90%
SM-102 based ~90< 0.1Near-neutral at physiological pH> 90%
DODAP based ~100< 0.2Slightly positive> 90%

Note: The specific values can vary depending on the full formulation composition, lipid ratios, and manufacturing process.

In Vitro Transfection Efficiency and Cytotoxicity

The ability of LNPs to transfect cells and the associated cytotoxicity are primary indicators of their potential therapeutic utility.

Lipid ComponentCell LineTransfection EfficiencyCell Viability
DOTAP/DOPE VariousHighModerate to High Cytotoxicity
DDA/DOPE VariousHighModerate Cytotoxicity
DC-Chol/DOPE Ovarian Cancer CellsModerateHigh (>75%)[2]
ALC-0315 based VariousVery HighLow Cytotoxicity
SM-102 based VariousVery HighLow Cytotoxicity

In Vivo Performance: A Comparative Overview

Recent studies have focused on comparing the in vivo performance of LNPs containing different cationic and ionizable lipids, particularly in the context of vaccine development. A study comparing ALC-0315 and SM-102-based LNPs for mRNA vaccine delivery found that both were highly potent.[3] Another study investigated the impact of incorporating the cationic lipid DOTAP into ALC-0315-based LNPs.[4][5]

Key findings from these comparative in vivo studies include:

  • Potency and Immunogenicity : RNA-LNPs formulated with SM-102 or ALC-0315 were found to be the most potent and immunogenic after intramuscular injection in mice.[3]

  • Localized Expression : The incorporation of 5-25% DOTAP into ALC-0315 LNPs increased local protein expression at the injection site.[4][5] Notably, the inclusion of 10% DOTAP reduced off-target expression in the liver.[4][5]

  • Humoral Response : LNPs containing 5% DOTAP enhanced total IgG responses after a prime dose in an ovalbumin mRNA vaccine model.[4][5]

  • Biodistribution : LNPs formulated with the cationic lipid DDA remained at the injection site for a longer duration compared to those with DOTAP or ionizable lipids when administered intramuscularly.[6]

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducible formulation and evaluation of mRNA-LNPs.

LNP Formulation via Microfluidic Mixing

A common and scalable method for producing uniform LNPs is through microfluidic mixing.[7][8]

  • Preparation of Solutions :

    • An organic phase is prepared by dissolving the cationic/ionizable lipid, helper lipids (e.g., DOPE, cholesterol), and a PEG-lipid in ethanol.[9]

    • An aqueous phase consisting of mRNA dissolved in a low pH buffer (e.g., citrate buffer) is prepared.

  • Microfluidic Mixing :

    • The organic and aqueous solutions are loaded into separate syringes and mounted on a syringe pump connected to a microfluidic mixing cartridge.

    • The solutions are pumped through the microfluidic device at a defined flow rate ratio, leading to the rapid and controlled self-assembly of LNPs.

  • Purification :

    • The resulting LNP solution is typically dialyzed or subjected to tangential flow filtration to remove ethanol and non-encapsulated mRNA.

Characterization of LNPs
  • Size and PDI : Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential : Determined using Laser Doppler Velocimetry.

  • Encapsulation Efficiency : Often quantified using a fluorescent dye-binding assay (e.g., RiboGreen assay) that selectively binds to free mRNA. The difference in fluorescence before and after LNP lysis gives the amount of encapsulated mRNA.[2]

In Vitro Transfection Assay
  • Cell Culture : Plate target cells in a multi-well plate and culture overnight.

  • Transfection : Add mRNA-LNPs at various concentrations to the cells.

  • Protein Expression Analysis : After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the expression of the reporter protein (e.g., luciferase activity).

  • Cytotoxicity Assay : In parallel, assess cell viability using assays such as MTT or PrestoBlue.

Visualizing Key Processes

To better understand the experimental workflow and the mechanism of mRNA delivery, the following diagrams are provided.

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_evaluation Performance Evaluation Lipid Stock\n(Ethanol) Lipid Stock (Ethanol) Microfluidic Mixing Microfluidic Mixing Lipid Stock\n(Ethanol)->Microfluidic Mixing mRNA Stock\n(Aqueous Buffer) mRNA Stock (Aqueous Buffer) mRNA Stock\n(Aqueous Buffer)->Microfluidic Mixing Purification\n(Dialysis/TFF) Purification (Dialysis/TFF) Microfluidic Mixing->Purification\n(Dialysis/TFF) Size (DLS) Size (DLS) Purification\n(Dialysis/TFF)->Size (DLS) In Vitro Transfection\n(Cell Culture) In Vitro Transfection (Cell Culture) Purification\n(Dialysis/TFF)->In Vitro Transfection\n(Cell Culture) PDI (DLS) PDI (DLS) Zeta Potential Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Protein Expression Protein Expression In Vitro Transfection\n(Cell Culture)->Protein Expression Toxicity/Viability Toxicity/Viability In Vitro Transfection\n(Cell Culture)->Toxicity/Viability In Vivo Studies\n(Animal Models) In Vivo Studies (Animal Models) In Vivo Studies\n(Animal Models)->Protein Expression Biodistribution Biodistribution In Vivo Studies\n(Animal Models)->Biodistribution Immunogenicity Immunogenicity In Vivo Studies\n(Animal Models)->Immunogenicity

Experimental workflow for comparing cationic lipids in mRNA-LNP formulations.

cellular_uptake_pathway mRNA-LNP mRNA-LNP Cell Membrane Cell Membrane mRNA-LNP->Cell Membrane Endocytosis Endocytosis Cell Membrane->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome/\nLysosome Late Endosome/ Lysosome Early Endosome->Late Endosome/\nLysosome Endosomal Escape Endosomal Escape Early Endosome->Endosomal Escape pH drop protonates ionizable lipid mRNA Release\n(Cytoplasm) mRNA Release (Cytoplasm) Endosomal Escape->mRNA Release\n(Cytoplasm) Translation\n(Ribosome) Translation (Ribosome) mRNA Release\n(Cytoplasm)->Translation\n(Ribosome) Protein Expression Protein Expression Translation\n(Ribosome)->Protein Expression

Cellular uptake and endosomal escape pathway for mRNA-LNPs.

References

80-O14B: A Comparative Performance Analysis Against Leading Commercial Transfection Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient delivery of nucleic acids into cells is a cornerstone of modern biological research and therapeutic development. The selection of a suitable transfection reagent is critical for the success of these experiments, with ideal candidates exhibiting high transfection efficiency and low cytotoxicity across a broad range of cell types. This guide provides a comparative analysis of the novel cationic lipid-like compound, 80-O14B, against established commercial transfection reagents, Lipofectamine® 3000 and FuGENE® HD.

While this compound is specifically designed for the delivery of CRISPR/Cas9 components, its performance characteristics as a cationic lipid-based reagent warrant a comparative evaluation for broader applications. Due to the limited availability of public performance data for this compound, this guide presents a combination of available information and representative data based on the performance of similar cationic lipid-based reagents to provide a comprehensive overview for researchers.

Performance Comparison

The following table summarizes the key performance indicators for this compound in comparison to Lipofectamine® 3000 and FuGENE® HD in a common research cell line, HEK293. The data presented for this compound is illustrative and based on typical performance of advanced cationic lipid formulations.

ReagentTransfection Efficiency (%)Cell Viability (%)Primary Applications
This compound 85 - 9590 - 98CRISPR/Cas9 gene editing
Lipofectamine® 3000 80 - 9085 - 95Broad spectrum nucleic acid delivery
FuGENE® HD 75 - 8590 - 98Broad spectrum, low toxicity applications

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.

Cell Culture and Seeding
  • Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • The day before transfection, seed the cells in a 24-well plate at a density of 1 x 10^5 cells per well to ensure they reach 70-90% confluency at the time of transfection.

Transfection Protocol (General)

This protocol provides a general framework. For specific reagent-to-DNA ratios and complex formation times, refer to the manufacturer's instructions for Lipofectamine® 3000 and FuGENE® HD. A representative protocol for this compound is provided.

  • DNA Preparation: Dilute 500 ng of plasmid DNA (e.g., pEGFP-N1) in 25 µL of serum-free medium (e.g., Opti-MEM™).

  • Reagent Preparation: In a separate tube, dilute the transfection reagent in 25 µL of serum-free medium.

    • This compound: 1.5 µL

    • Lipofectamine® 3000: 1.5 µL of Lipofectamine® 3000 and 1 µL of P3000™ Reagent.

    • FuGENE® HD: 1.5 µL

  • Complex Formation: Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-15 minutes to allow for the formation of DNA-reagent complexes.

  • Transfection: Add the 50 µL of the DNA-reagent complex dropwise to each well containing the cells and medium.

  • Incubation: Incubate the cells for 24-48 hours post-transfection before analysis.

Analysis of Transfection Efficiency and Cytotoxicity
  • Transfection Efficiency:

    • At 48 hours post-transfection, visualize the expression of the reporter protein (e.g., GFP) using a fluorescence microscope.

    • For quantitative analysis, detach the cells using trypsin, and analyze the percentage of GFP-positive cells using a flow cytometer.

  • Cytotoxicity Assay (MTT Assay):

    • At 48 hours post-transfection, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

Visualizing the Process

To better understand the experimental process and the underlying mechanism, the following diagrams are provided.

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Cell_Culture Cell Culture & Seeding Add_Complexes Addition of Complexes to Cells Cell_Culture->Add_Complexes DNA_Preparation Plasmid DNA Preparation Complex_Formation Complex Formation (DNA + Reagent) DNA_Preparation->Complex_Formation Reagent_Preparation Transfection Reagent Preparation Reagent_Preparation->Complex_Formation Complex_Formation->Add_Complexes Incubation Incubation (24-48 hours) Add_Complexes->Incubation Efficiency_Analysis Transfection Efficiency (Microscopy/Flow Cytometry) Incubation->Efficiency_Analysis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay

Caption: A generalized workflow for a typical transfection experiment.

Cationic_Lipid_Transfection cluster_extracellular Extracellular Space cluster_cellular Cellular Environment DNA Plasmid DNA (-) Lipoplex Lipoplex (+ charge) DNA->Lipoplex Nucleus Nucleus DNA->Nucleus Cationic_Lipid Cationic Lipid (+) Cationic_Lipid->Lipoplex Cell_Membrane Cell Membrane (-) Lipoplex->Cell_Membrane Electrostatic Interaction Endosome Endosome Cell_Membrane->Endosome Endocytosis Endosome->DNA Endosomal Escape Transcription Transcription & Translation Nucleus->Transcription Protein Protein Expression Transcription->Protein

A Comparative Guide to Validating Gene Knockout Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "80-O14B": Initial searches for a product or method named "this compound" did not yield specific information related to the validation of gene knockout efficiency. Therefore, this guide provides a comprehensive comparison of established and widely accepted alternative methods used by researchers to confirm successful gene editing.

Validating the efficiency and accuracy of a gene knockout is a critical step in any gene-editing workflow. It ensures that the observed phenotype is a direct result of the intended genetic modification and not due to off-target effects or incomplete editing. This guide compares the most common techniques for validating gene knockouts at the genomic, transcriptomic, proteomic, and functional levels.

Comparison of Gene Knockout Validation Methods

The validation of a gene knockout should ideally be performed using multiple methods that assess different biological molecules to build a robust body of evidence. The primary methods can be categorized as follows: analysis of DNA, analysis of mRNA, analysis of protein, and assessment of function.

  • Genomic DNA Analysis: These methods confirm that the intended edit (insertion, deletion, or frameshift) has occurred at the target DNA locus.

    • Sanger Sequencing: A reliable method for identifying the specific mutations (indels) within a clonal cell population. It provides precise sequence information at the target site.

    • Next-Generation Sequencing (NGS): Offers a high-throughput approach to not only confirm on-target edits but also to comprehensively screen for off-target mutations across the genome.

    • Digital PCR (dPCR): A highly sensitive method for quantifying the frequency of specific mutations within a mixed population of cells, capable of detecting rare editing events.

  • mRNA Expression Analysis: This approach determines if the genomic edit has led to a reduction in the transcript level of the target gene.

    • Quantitative PCR (qPCR): Measures the relative abundance of mRNA transcripts. While commonly used, it can sometimes be misleading as cells can still produce mRNA from a mutated gene, even if that mRNA does not lead to a functional protein.

  • Protein Level Analysis: These techniques are crucial for confirming that the genomic knockout results in the absence of the target protein, which is often the ultimate goal.

    • Western Blot: A widely used immunoassay to detect the presence and size of a specific protein in a sample. The absence of the corresponding protein band in knockout cells compared to wild-type cells is strong evidence of a successful knockout.

    • Mass Spectrometry: Provides an unbiased and highly sensitive method to identify and quantify proteins, confirming the absence of the target protein without reliance on antibodies.

    • Flow Cytometry: Useful for validating knockouts of cell surface proteins by using fluorescently labeled antibodies to quantify the number of cells expressing the protein.

  • Functional and Phenotypic Assays: These assays confirm that the absence of the gene/protein leads to the expected biological consequence.

    • Phenotypic Assays: Involve observing changes in cell behavior, morphology, or response to stimuli. For example, a knockout of a gene involved in cell proliferation would be expected to alter the rate of cell growth.

    • Reporter Assays: Can be used if the target gene regulates a specific pathway with a measurable output, such as the expression of a reporter gene like luciferase or GFP.

Data Presentation: Comparison of Key Validation Methods
Method Molecule Analyzed Information Provided Throughput Relative Cost Key Advantage Key Limitation
Sanger Sequencing DNAPrecise sequence of the edited region in clonal populations.Low to MediumLowGold standard for confirming specific indel mutations.Not suitable for analyzing mixed cell populations or detecting off-target effects.
Next-Generation Sequencing (NGS) DNAQuantitative assessment of on-target edits and genome-wide off-target analysis.HighHighMost comprehensive method for validation and safety assessment.Expensive and complex data analysis.
Digital PCR (dPCR) DNAAbsolute quantification of editing efficiency in a mixed population.MediumMediumHigh sensitivity for detecting rare mutations.Does not provide sequence information of the mutation.
Quantitative PCR (qPCR) mRNARelative gene expression levels.HighLowFast and inexpensive way to screen for reduced gene expression.Can be misleading; mRNA may be present even with a functional protein knockout.
Western Blot ProteinPresence, absence, and size of the target protein.MediumMediumDirect confirmation of the absence of the target protein.Dependent on antibody specificity; can yield ambiguous results with truncated proteins.
Mass Spectrometry ProteinUnbiased identification and quantification of proteins.Low to MediumHighAntibody-independent confirmation of protein absence.Requires specialized equipment and expertise.
Phenotypic/Functional Assays Cellular FunctionConfirms the expected biological consequence of the knockout.VariesVariesProvides evidence of the functional impact of the gene knockout.The link between gene and phenotype may be complex or indirect.

Experimental Protocols & Visualizations

Protocol 1: Genomic Validation by Sanger Sequencing

This protocol outlines the steps to confirm a gene knockout in a clonal cell line.

  • Genomic DNA Extraction: Isolate genomic DNA from both the putative knockout cell clones and wild-type control cells using a commercial DNA extraction kit.

  • PCR Amplification: Design PCR primers that flank the target region of the gene. The amplicon should be between 400-800 bp for optimal sequencing results. Perform PCR to amplify the target locus from the extracted genomic DNA.

  • PCR Product Purification: Run the PCR products on an agarose gel to confirm amplification of a single band of the expected size. Purify the PCR product from the gel or directly from the PCR reaction using a cleanup kit.

  • Sanger Sequencing: Send the purified PCR product and one of the PCR primers to a sequencing facility.

  • Sequence Analysis: Align the sequencing results from the knockout clones to the wild-type sequence using sequence analysis software. A successful knockout will show a frameshift-inducing insertion or deletion (indel) at the target site.

Sanger_Workflow cluster_dna DNA Level cluster_seq Sequencing & Analysis dna_extraction 1. gDNA Extraction (KO & WT Cells) pcr 2. PCR Amplification of Target Locus dna_extraction->pcr purify 3. PCR Product Purification pcr->purify sanger 4. Sanger Sequencing purify->sanger analysis 5. Sequence Alignment & Indel Confirmation sanger->analysis Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway cluster_validation Functional Validation ligand Ligand receptor Receptor ligand->receptor gene_ko Gene X (Knocked Out) receptor->gene_ko Signal Blocked downstream Downstream Effector response Cellular Response (e.g., Proliferation) downstream->response assay Measure Proliferation response->assay

80-O14B: A Comparative Guide for PROTAC and Small Molecule Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) has necessitated the development of sophisticated delivery systems to overcome their inherent physicochemical challenges. The synthetic cationic lipid-like material, 80-O14B, has emerged as a promising nanocarrier for these complex molecules. This guide provides a comparative analysis of this compound's established performance in PROTAC delivery and explores its potential application for the delivery of traditional small molecules, supported by available experimental data and detailed methodologies.

Performance of this compound in PROTAC Delivery

Recent studies have highlighted the efficacy of this compound lipid nanoparticles (LNPs) in delivering PROTACs, leading to enhanced protein degradation. A key strategy has been the delivery of pre-fused PROTACs, where the PROTAC molecule is combined with its corresponding E3 ligase protein before encapsulation. This approach transforms the traditional three-component system (target protein, PROTAC, E3 ligase) into a more efficient two-component system.

Experimental data has demonstrated a significant improvement in the delivery of the BRD4-targeting PROTAC, ARV-771, when using this compound LNPs.

ParameterFree ARV-771This compound LNP-delivered pre-fused ARV-771
Encapsulation Efficiency 27.2%60.8%[1]
BRD4 Degradation (DC50) ~100 nM[1]>95% degradation at 25 nM[1]
Time to 50% BRD4 Degradation > 24 hours[2]~6 hours[1][2]
Time to >90% BRD4 Degradation Not achieved within 8 hours~8 hours[1]

Potential of this compound for Small Molecule Delivery

While direct experimental data on the use of this compound for the delivery of conventional small molecules is limited in the currently available literature, the physicochemical properties of cationic lipids suggest a strong potential for this application. Cationic lipid nanoparticles are well-established vectors for a variety of therapeutic molecules, including small drugs.

The positively charged surface of this compound LNPs can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake of encapsulated small molecules. This is particularly advantageous for delivering drugs to intracellular targets. Furthermore, encapsulation within a lipid nanoparticle can improve the solubility and bioavailability of hydrophobic small molecules, a common challenge in drug development.

Hypothetical Performance and Comparison:

Based on the general principles of cationic lipid-based drug delivery, a hypothetical comparison with a standard small molecule formulation can be projected:

ParameterStandard Small Molecule FormulationHypothetical this compound LNP Formulation
Solubility of Hydrophobic Drug LowPotentially High
Cellular Uptake Variable, dependent on drug propertiesPotentially Enhanced
Bioavailability VariablePotentially Improved
Targeted Delivery LimitedPotential for surface modification for targeting

Further experimental studies are required to validate the efficacy of this compound for small molecule delivery and to establish a direct comparison with its performance in PROTAC delivery.

Experimental Protocols

Formulation of this compound Lipid Nanoparticles

A general protocol for the formulation of cationic lipid nanoparticles such as those involving this compound typically involves the following steps:

  • Lipid Preparation: this compound and any helper lipids (e.g., cholesterol, DOPE, PEG-lipid) are dissolved in an organic solvent such as ethanol.

  • Aqueous Phase Preparation: The therapeutic cargo (PROTAC or small molecule) is dissolved in an aqueous buffer, typically at an acidic pH (e.g., citrate buffer, pH 4.0).

  • Nanoparticle Formation: The lipid solution is rapidly mixed with the aqueous solution. This can be achieved using methods like vortexing, sonication, or microfluidic mixing. The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the therapeutic agent.

  • Purification and Buffer Exchange: The resulting LNP solution is then purified to remove the organic solvent and any unencapsulated cargo. This is often done through dialysis against a neutral buffer (e.g., PBS, pH 7.4).

Characterization of this compound LNPs
  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured to determine the surface charge of the nanoparticles.

  • Encapsulation Efficiency: The amount of encapsulated drug is quantified, often using a fluorescence-based assay (e.g., RiboGreen for RNA, or a specific assay for the small molecule/PROTAC) before and after lysing the nanoparticles with a surfactant. The efficiency is calculated as: (Drug in LNPs / Total Drug) x 100%.

In Vitro Protein Degradation Assay (for PROTACs)
  • Cell Culture: A relevant cell line (e.g., one that expresses the target protein) is cultured to an appropriate confluency.

  • Treatment: Cells are treated with the free PROTAC or the this compound LNP-encapsulated PROTAC at various concentrations and for different time points.

  • Cell Lysis: After treatment, the cells are washed and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific to the target protein and a loading control (e.g., GAPDH, β-actin).

  • Analysis: The intensity of the protein bands is quantified, and the level of the target protein is normalized to the loading control. The percentage of protein degradation is then calculated relative to untreated control cells.

Visualizing the Mechanisms and Workflows

To better understand the underlying biological pathways and experimental procedures, the following diagrams are provided.

PROTAC_Mechanism cluster_Cell Cell Cytoplasm POI Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC (e.g., ARV-771) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex recruits Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_Formulation LNP Formulation & Characterization cluster_InVitro In Vitro Evaluation cluster_Analysis Data Analysis Formulation Formulate this compound LNPs with PROTAC Characterization Characterize LNPs (Size, Zeta, Encapsulation) Formulation->Characterization Treatment Treat Cells with: - Free PROTAC - this compound LNP-PROTAC Characterization->Treatment Cell_Culture Culture Target Cells Cell_Culture->Treatment Western_Blot Western Blot for Target Protein Degradation Treatment->Western_Blot Quantification Quantify Protein Levels Western_Blot->Quantification Comparison Compare Degradation Efficiency & Kinetics Quantification->Comparison

Caption: Experimental workflow for comparing free vs. This compound delivered PROTACs.

Logical_Relationship cluster_Challenges Drug Delivery Challenges cluster_Outcomes Improved Therapeutic Outcomes Poor_Solubility Poor Solubility LNP_Delivery This compound LNP Delivery Poor_Solubility->LNP_Delivery Low_Permeability Low Cell Permeability Low_Permeability->LNP_Delivery Instability Instability Instability->LNP_Delivery Enhanced_Uptake Enhanced Cellular Uptake LNP_Delivery->Enhanced_Uptake Increased_Bioavailability Increased Bioavailability LNP_Delivery->Increased_Bioavailability Improved_Efficacy Improved Efficacy LNP_Delivery->Improved_Efficacy

Caption: Logical relationship of LNP delivery overcoming drug challenges.

References

In Vivo Targeting Capabilities of 80-O14B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the targeting capabilities of the cationic lipid-like compound 80-O14B for in vivo applications. While direct in vivo performance data for this compound is emerging, this document summarizes its demonstrated in vitro efficacy and compares it with established alternative in vivo delivery platforms. The information presented herein is intended to assist researchers in making informed decisions for the delivery of therapeutic payloads such as CRISPR/Cas9 components and Proteolysis Targeting Chimeras (PROTACs).

Overview of this compound

This compound is a cationic lipid-like molecule designed for the formulation of lipid nanoparticles (LNPs) to facilitate the intracellular delivery of macromolecules. Its primary application lies in the delivery of gene editing tools and protein degraders.

In Vitro Performance of this compound Lipid Nanoparticles

An in vitro study has demonstrated the potential of this compound LNPs for the delivery of a "pre-fused" PROTAC, consisting of the BRD4-targeting PROTAC ARV-771 complexed with the E3 ligase VHL. This formulation significantly enhanced the degradation of the target protein BRD4 in cultured cells compared to the administration of the free PROTAC.

Table 1: In Vitro BRD4 Protein Degradation using ARV-771

Delivery VehicleConcentrationBRD4 Degradation
Free ARV-771100 nMModest
This compound LNP with pre-fused ARV-771/VHL25 nM>95%

This in vitro data suggests that this compound-based LNPs can be an effective vehicle for enhancing the cellular uptake and efficacy of PROTACs. However, in vivo validation is crucial to determine its targeting capabilities, biodistribution, and overall therapeutic potential.

Comparative In Vivo Performance of Alternative Delivery Systems

In the absence of direct in vivo data for this compound, this section provides a comparative overview of alternative delivery platforms that have been evaluated in vivo for similar applications.

Cationic Lipid Nanoparticles for mRNA Delivery

Cationic LNPs are a well-established platform for the in vivo delivery of nucleic acids, particularly mRNA. Their in vivo performance is highly dependent on the specific cationic lipid used, as well as the overall formulation.

Table 2: In Vivo Biodistribution of Cationic Lipid Nanoparticles (mRNA delivery)

Cationic LipidPrimary Organ of Accumulation (Intravenous Injection)Notes
DLin-MC3-DMALiverClinically approved for siRNA delivery.
C12-200LiverWidely used in preclinical studies.
306Oi10Liver (>80% of major cell types)Demonstrates high efficiency in protein expression.[1]
IM21.7cLungsShows a different biodistribution profile compared to other LNPs.[2][3]
Polymeric Nanoparticles for PROTAC Delivery

Polymeric nanoparticles represent another promising approach for the in vivo delivery of PROTACs, offering advantages in terms of stability and tunable release properties.

Table 3: In Vivo Performance of Polymeric Nanoparticles for PROTAC Delivery

Polymer SystemPROTAC DeliveredTargeting MoietyKey In Vivo Findings
Poly(disulfide amide) (PDSA)ARV-771None (Passive targeting)Enhanced intracellular accumulation and superior antitumor effects in vivo compared to free ARV-771.[4]
Poly(D,L-lactide) (PLA) coated with polyethyleneimine (PEI)MZ1TrastuzumabTargeted delivery to HER2-positive cancer cells.[5]
pH-sensitive polymeric nanoparticles (PSRN)CDK4/6 PROTACNone (pH-sensitive release)Efficient PROTAC release in the acidic tumor microenvironment, leading to enhanced tumor cytotoxicity.[6]

Experimental Protocols

Formulation of this compound Lipid Nanoparticles (In Vitro Protocol)

Materials:

  • This compound lipid

  • PROTAC (e.g., ARV-771)

  • E3 Ligase Protein (e.g., VHL)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Sodium acetate solution (25 mM, pH 5.5)

Procedure:

  • Dissolve the PROTAC in DMSO and dilute to the desired concentration in PBS.

  • Add the E3 ligase protein to the PROTAC solution and incubate at room temperature to allow for complex formation ("pre-fusion").

  • Dissolve the this compound lipid in 25 mM sodium acetate solution (pH 5.5) to form the LNP dispersion.

  • Add the this compound LNP dispersion to the pre-fused PROTAC/E3 ligase solution.

  • Incubate at room temperature to allow for encapsulation.

  • The formulation is now ready for in vitro administration to cell cultures.

In Vivo Administration and Biodistribution Analysis of Lipid Nanoparticles in Mice

Materials:

  • Lipid nanoparticle formulation

  • Sterile PBS

  • 6-8 week old mice

  • Insulin syringes with 29G needles

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (IVIS) or equivalent

  • D-luciferin (for luciferase reporter assays)

  • Tissue homogenization buffer

  • Centrifuge

  • Luminometer or fluorescence reader

Procedure:

  • Preparation of Injection Solution: Dilute the lipid nanoparticle formulation in sterile PBS to the desired concentration.

  • Animal Handling and Injection:

    • Anesthetize the mice using an appropriate method.

    • For intravenous administration, inject the LNP solution slowly into the lateral tail vein.[7]

    • For intramuscular administration, inject into the hind limb muscle.

  • In Vivo Imaging:

    • At desired time points post-injection, administer a substrate for the reporter gene if used (e.g., D-luciferin for luciferase).

    • Image the anesthetized mice using an in vivo imaging system to visualize the biodistribution of the LNPs.[1]

  • Ex Vivo Organ Analysis:

    • At the end of the experiment, euthanize the mice.

    • Perfuse the circulatory system with PBS to remove blood from the organs.

    • Excise major organs (liver, spleen, lungs, kidneys, heart, brain).

    • Image the excised organs to quantify signal intensity.

    • Alternatively, homogenize the tissues, and measure reporter gene activity (e.g., luciferase assay) or quantify the delivered payload using appropriate analytical methods.

Western Blot Analysis for In Vivo Protein Degradation

Materials:

  • Tissue samples from treated and control animals

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Loading control antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Protein Extraction: Homogenize tissue samples in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in sample buffer. Separate the proteins by size using SDS-PAGE.[8][9]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[10]

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Wash the membrane and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of protein degradation.

Visualizations

G cluster_0 Lipid Nanoparticle (LNP) Formulation cluster_1 In Vivo Administration cluster_2 Targeting & Uptake cluster_3 Intracellular Delivery cluster_4 Therapeutic Action This compound This compound LNP This compound LNP This compound->LNP Payload Payload (e.g., PROTAC, mRNA) Payload->LNP Target_Cell Target Cell Injection Intravenous Injection Circulation Systemic Circulation Injection->Circulation Circulation->Target_Cell Biodistribution Endocytosis Endocytosis Target_Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytosol Cytosol Endosomal_Escape->Cytosol Released_Payload Released Payload Cytosol->Released_Payload Target_Engagement Target Engagement (e.g., Protein Degradation) Released_Payload->Target_Engagement

Caption: Workflow for in vivo delivery using this compound LNPs.

G PROTAC PROTAC Ternary_Complex Ternary Complex (PROTAC-POI-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: Mechanism of action for PROTAC-mediated protein degradation.

References

Safety Operating Guide

Proper Disposal Procedures for 80-O14B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for the Disposal of 80-O14B, a Cationic Lipid-like Compound

This document provides essential procedural guidance for the safe handling and disposal of the cationic lipid-like compound this compound. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these procedures are based on the known chemical class of this compound and general best practices for laboratory hazardous waste management. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and obtain the official SDS from the supplier before handling or disposing of this chemical.

Pre-Disposal Safety and Handling

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. All handling of this compound, including during disposal preparation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

The following table summarizes the key identification and safety information for this compound.

PropertyValueSource
Chemical Name This compoundBroadPharm
CAS Number 1624618-01-4BroadPharm
Molecular Formula C35H70N2O4S4BroadPharm
Molecular Weight 711.2 g/mol BroadPharm
Physical Form Not specified (assume solid or liquid)-
Storage Temperature -20°CBroadPharm
Known Hazards Cationic lipids may exhibit cytotoxic effects.General Knowledge

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a certified hazardous waste program.[1] Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Identify: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be treated as hazardous waste.[1]

  • Segregate: Keep this compound waste separate from other chemical waste streams to avoid incompatible chemical reactions.[2][3] Specifically, store it away from strong oxidizing agents, acids, and bases.

Step 2: Waste Containment

  • Primary Container: Use a chemically compatible, leak-proof container for collecting this compound waste.[3] Plastic containers are generally preferred for chemical waste.[4] The original container, if in good condition, can be used.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Ensure the label is legible and securely attached.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[1][4]

Step 3: Waste Storage

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][4] This area should be at or near the point of waste generation.

  • Secondary Containment: Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Inspections: Conduct and document weekly inspections of the SAA to check for leaks or container degradation.[2][3]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's policy), contact your Environmental Health and Safety department to arrange for a hazardous waste pickup.[4]

  • Documentation: Complete any required waste disposal forms accurately and completely.

Disposal of Empty Containers

Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent.[1] The rinsate from this process must be collected and disposed of as hazardous waste. After triple-rinsing, deface the original label and dispose of the container as regular trash or as directed by your EHS office.[1]

Spill Management Protocol

In the event of a spill of this compound:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, prevent the spill from spreading using absorbent materials.

  • PPE: Wear appropriate PPE, including respiratory protection if the material is a powder or volatile.

  • Clean-up: Use an inert absorbent material to clean up the spill. Do not use combustible materials like paper towels for large spills.

  • Collect: Place all contaminated absorbent materials and cleaning supplies in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning solutions as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Waste Generated (Unused this compound, Contaminated Labware) is_empty Is it an empty container? start->is_empty Check if container hazardous_waste Treat as Hazardous Waste start->hazardous_waste triple_rinse Triple-rinse with appropriate solvent? is_empty->triple_rinse Yes is_empty->hazardous_waste No (contains residue) collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate Yes triple_rinse->hazardous_waste No dispose_trash Deface label and dispose as regular trash collect_rinsate->dispose_trash segregate Segregate from incompatible chemicals hazardous_waste->segregate contain Place in a labeled, sealed container segregate->contain store Store in designated Satellite Accumulation Area contain->store contact_ehs Contact EHS for waste pickup store->contact_ehs

Caption: Decision tree for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling 80-O14B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 80-O14B, a cationic lipid-like compound integral to CRISPR/Cas9 delivery systems, ensuring safe handling and proper disposal is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety protocols and logistical plans based on the general characteristics of cationic lipids and nanoparticles used in laboratory settings.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification/StandardPurpose
Hand Protection Disposable GlovesNitrile or other chemically resistant materialPrevents direct skin contact with this compound, which may cause irritation or sensitization.
Eye Protection Safety GlassesANSI Z87.1 certified, with side shieldsProtects eyes from splashes or aerosols of this compound solutions.
Chemical GogglesRecommended when there is a significant risk of splashingProvides a complete seal around the eyes for enhanced protection.
Body Protection Laboratory CoatStandard, long-sleevedProtects skin and personal clothing from contamination.
Respiratory Protection Fume HoodRecommended for all manipulations of this compound to control potential inhalation exposure to aerosols.
N95 RespiratorNIOSH-approvedMay be necessary for procedures with a high likelihood of generating aerosols outside of a fume hood.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe and effective use of this compound. The following experimental workflow outlines the key stages of handling this compound.

cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_handling Handling and Use cluster_disposal Waste Disposal receiving Receive this compound storage Store at -20°C in a tightly sealed container receiving->storage preparation Prepare this compound solution in a fume hood storage->preparation ppe Wear appropriate PPE (gloves, lab coat, safety glasses) preparation->ppe handling Perform experimental procedures (e.g., nanoparticle formulation) preparation->handling spill_kit Ensure spill kit is readily available handling->spill_kit liquid_waste Dispose of liquid waste containing this compound as chemical waste handling->liquid_waste solid_waste Dispose of contaminated solid waste (gloves, tubes) as hazardous waste handling->solid_waste decontamination Decontaminate work surfaces liquid_waste->decontamination solid_waste->decontamination

Figure 1. Workflow for safe handling and disposal of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound should be developed and strictly followed. These protocols should incorporate the safety measures outlined in this document.

Preparation of this compound Stock Solution:

  • Work Area Preparation: Ensure the work area, typically a chemical fume hood, is clean and free of clutter.

  • Gather Materials: Assemble all necessary materials, including this compound, appropriate solvent (e.g., ethanol), and sterile, nuclease-free tubes.

  • Don PPE: Put on all required personal protective equipment.

  • Weighing: Carefully weigh the desired amount of this compound powder in a tared, sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of solvent to the tube. Vortex or sonicate briefly until the lipid is completely dissolved.

  • Storage: Store the stock solution at -20°C in a tightly sealed container.

Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Liquid Waste:

  • All solutions containing this compound should be collected and disposed of as chemical waste.

  • Do not pour this compound solutions down the drain.

  • Follow your institution's specific guidelines for chemical waste disposal.

Solid Waste:

  • All materials that have come into contact with this compound, such as gloves, pipette tips, and tubes, should be considered hazardous waste.

  • Collect these materials in a designated, labeled hazardous waste container.

  • Dispose of the container according to your institution's hazardous waste management procedures.

Decontamination:

  • Wipe down all work surfaces with a suitable laboratory disinfectant after handling this compound.

  • In case of a spill, immediately alert others in the area and follow your laboratory's spill cleanup procedure for chemical spills.

By adhering to these safety and logistical guidelines, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and responsibility in the laboratory.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.